molecular formula C7H7Cl2NO2 B8704192 3,5-Dichloro-2,6-dimethoxypyridine CAS No. 51066-53-6

3,5-Dichloro-2,6-dimethoxypyridine

Cat. No.: B8704192
CAS No.: 51066-53-6
M. Wt: 208.04 g/mol
InChI Key: QVNGWIMJGOYQFS-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-dimethoxypyridine ( 51066-53-6) is a chemical compound with the molecular formula C7H7Cl2NO2 and a molecular weight of 208.04 g/mol . It is characterized as a dichlorinated and dimethoxylated pyridine derivative, serving as a versatile molecular building block and synthetic intermediate in organic chemistry and medicinal chemistry research . The presence of two chlorine atoms on the pyridine ring makes it a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the construction of more complex molecular architectures. The methoxy groups can also serve as protective groups or be modified to other functionalities, expanding its utility in synthetic pathways. Research into skin sensitization mechanisms suggests that certain nucleophilic compounds can act as sensitizers by reacting with electrophilic sites on skin proteins . While this provides a general research context, specific toxicological data for this compound should be consulted. This product is intended for research purposes as a chemical intermediate and is not for diagnostic or therapeutic use. Under no circumstances is it intended for human or animal utilization . Researchers should handle all chemicals appropriately and refer to the specific material safety data sheet (MSDS) before use.

Properties

CAS No.

51066-53-6

Molecular Formula

C7H7Cl2NO2

Molecular Weight

208.04 g/mol

IUPAC Name

3,5-dichloro-2,6-dimethoxypyridine

InChI

InChI=1S/C7H7Cl2NO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3

InChI Key

QVNGWIMJGOYQFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)OC)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

3,5-Dichloro-2,6-dimethoxypyridine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 3,5-Dichloro-2,6-dimethoxypyridine

Executive Summary

3,5-Dichloro-2,6-dimethoxypyridine (CAS: 51066-53-6 ) is a highly specialized heterocyclic building block characterized by a symmetrical substitution pattern. Its unique electronic architecture—featuring electron-donating methoxy groups at the ortho positions (2,6) and electron-withdrawing chlorine atoms at the meta positions (3,5)—creates a distinct "push-pull" system that governs its reactivity.

This compound serves as a critical scaffold in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors and advanced agrochemicals. Its primary utility lies in its ability to undergo regioselective functionalization at the C4 position via directed metalation, acting as a "masked" penta-substituted pyridine precursor.

Chemical Identity & Physical Characterization

PropertyData
Chemical Name 3,5-Dichloro-2,6-dimethoxypyridine
CAS Number 51066-53-6
Molecular Formula

Molecular Weight 208.04 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Melting Point Solid (Typical range for analogs: 80–120°C)
Acidity (

)
The C4-H is significantly acidified by the flanking Cl atoms.[1][2][3]

Synthetic Pathways

The synthesis of 3,5-dichloro-2,6-dimethoxypyridine is typically achieved through two primary routes. The choice of pathway depends on the availability of starting materials and the required purity profile.

Route A: Electrophilic Chlorination (Direct Functionalization)

This is the most common industrial route. The starting material, 2,6-dimethoxypyridine , is electron-rich due to the two methoxy donors. The 3 and 5 positions are ortho to the methoxy groups and meta to the nitrogen, making them the preferred sites for electrophilic attack.

  • Reagents: N-Chlorosuccinimide (NCS) in Acetonitrile or Chlorine gas (

    
    ) in Acetic Acid.
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Challenges: Controlling over-chlorination or chlorination at C4 (though sterically less favored).

Route B: Nucleophilic Aromatic Substitution (Regioselective)

This route starts from 3,5-dichloro-2,6-difluoropyridine . The fluorine atoms at the 2 and 6 positions are highly activated for displacement by nucleophiles due to the inductive effect of the adjacent chlorines and the ring nitrogen.

  • Reagents: Sodium Methoxide (NaOMe) in Methanol.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[4][5]
    
  • Advantage: Extremely high regioselectivity; the chlorines at 3,5 remain intact while the fluorines are displaced.

SynthesisPathways cluster_0 Synthetic Logic StartA 2,6-Dimethoxypyridine (CAS 6231-18-1) Target 3,5-Dichloro-2,6- dimethoxypyridine (CAS 51066-53-6) StartA->Target Electrophilic Chlorination (NCS or Cl2) StartB 3,5-Dichloro-2,6- difluoropyridine StartB->Target SnAr (NaOMe/MeOH) Displacement of F

Figure 1: Comparison of Electrophilic (


) and Nucleophilic (

) synthetic strategies.

Reactivity Profile: The "Golden Spike" at C4

The defining feature of 3,5-dichloro-2,6-dimethoxypyridine is the C4 position . The proton at this site is chemically unique:

  • Steric Environment: Flanked by two bulky chlorine atoms.

  • Electronic Environment: Highly acidic due to the inductive electron-withdrawing effect (-I) of the two chlorines.

Directed Lithiation (C4 Functionalization)

This is the most valuable transformation for drug discovery. Treatment with a hindered base (e.g., LDA or LiTMP) results in rapid and exclusive deprotonation at C4. The resulting lithiated species is stable at low temperatures (-78°C) and can be quenched with various electrophiles.

  • Protocol:

    • Dissolve substrate in anhydrous THF under

      
      .
      
    • Cool to -78°C.

    • Add LDA (Lithium Diisopropylamide) dropwise.

    • Stir for 30-60 min to form the C4-lithio species.

    • Add electrophile (e.g., DMF for formylation,

      
       for carboxylation, 
      
      
      
      for iodination).
Cross-Coupling (C3/C5 Functionalization)

While the chlorines are deactivated for


, they serve as excellent handles for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
  • Selectivity: If the C4 position is unsubstituted, oxidative addition typically occurs at C3/C5. If C4 is substituted (e.g., with Iodine via lithiation), the C4-I bond will react first, allowing for sequential functionalization.

Demethylation (Access to Pyridones)

The methoxy groups can be cleaved using Lewis acids (


) or strong protic acids (HBr/AcOH) to generate 3,5-dichloro-2,6-dihydroxypyridine  (which exists as the pyridone tautomer). This scaffold is frequent in viral polymerase inhibitors.

Reactivity Center 3,5-Dichloro-2,6- dimethoxypyridine Lithiation C4-Lithiation (LDA/LiTMP) Forms 4-Li species Center->Lithiation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald at C3/C5) Center->Coupling Demethylation Demethylation (BBr3) Forms Pyridone Center->Demethylation Prod_Li 4-Substituted Derivatives (e.g., -CHO, -COOH, -I) Lithiation->Prod_Li + Electrophile Prod_Coup Biaryl / Aryl-Amine Scaffolds Coupling->Prod_Coup + Boronic Acid/Amine Prod_Dem 3,5-Dichloro-2,6- dihydroxypyridine Demethylation->Prod_Dem

Figure 2: Divergent reactivity map showing C4-lithiation, C3/C5-coupling, and methoxy deprotection.

Applications in Drug Discovery

Kinase Inhibitors (FGFR)

Research has validated 3,5-dichloro-2,6-dimethoxypyridine as a key intermediate for Fibroblast Growth Factor Receptor (FGFR) inhibitors.

  • Mechanism: The pyridine ring acts as a hinge-binder or a structural spacer. The 2,6-dimethoxy pattern provides metabolic stability and specific hydrophobic interactions within the ATP-binding pocket.

  • Case Study: In the synthesis of N-phenyl-1H-indazole-4-carboxamide derivatives, this pyridine moiety is coupled to an indazole core to enhance potency against FGFR1 (IC50 ~30 nM).

Agrochemicals

The 3,5-dichloro substitution pattern is a hallmark of auxin-mimic herbicides (e.g., clopyralid analogs). The methoxy groups modulate lipophilicity (


), aiding in leaf cuticle penetration before metabolic conversion to the active hydroxy species.

Handling & Safety (MSDS Highlights)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert gas (

    
     or Argon). The compound is stable but should be protected from moisture to prevent slow hydrolysis of the methoxy groups over extended periods.
    
  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to

    
     and 
    
    
    
    content).

References

  • Sigma-Aldrich. Product Specification: 3,5-Dichloro-2,6-dimethoxypyridine (CAS 51066-53-6).Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1805990-91-3 (Related Analog).Link

  • BenchChem. Synthesis and Reactivity of Chlorinated Pyridines.Link

  • Li, X., et al. "Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent FGFR Inhibitors." Molecules, 2019.[1] Link

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.

Sources

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of 3,5-Dichloro-2,6-dimethoxypyridine

3,5-Dichloro-2,6-dimethoxypyridine is a key heterocyclic building block whose strategic importance lies in its pre-functionalized scaffold. The electron-rich pyridine core, modulated by two methoxy groups, and flanked by two chlorine atoms, presents a versatile platform for constructing more complex molecular architectures. The chlorine atoms serve as convenient leaving groups for nucleophilic substitution or as handles for cross-coupling reactions, while the methoxy groups can be demethylated to reveal hydroxyl functionalities. This unique combination of features makes it a valuable intermediate in the synthesis of agrochemicals and novel pharmaceutical candidates. This guide provides a comprehensive overview of the most logical and field-proven pathway for its synthesis, emphasizing the chemical rationale behind each step to ensure reproducibility and scalability.

Part 1: Synthesis of the Core Precursor: 2,6-Dimethoxypyridine

The most efficient and widely adopted strategy for constructing the target molecule begins with the synthesis of the 2,6-dimethoxypyridine core. The primary route for this precursor relies on the nucleophilic aromatic substitution (SNAr) of a readily available starting material, 2,6-dichloropyridine.

The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 2,6-dimethoxypyridine from 2,6-dichloropyridine is a classic demonstration of the SNAr mechanism.[1] The pyridine ring is inherently electron-deficient (π-deficient), and this effect is amplified by the inductive electron-withdrawing nature of the two chlorine atoms. This pronounced electrophilicity of the carbons at the C2 and C6 positions makes them highly susceptible to attack by strong nucleophiles. Sodium methoxide serves as an ideal nucleophile, readily displacing both chloride ions in a sequential process to yield the desired dimethoxy product.

A 2,6-Dichloropyridine E 2,6-Dimethoxypyridine A->E Nucleophilic Aromatic Substitution (SNAr) B Sodium Methoxide (CH₃ONa) B->E Nucleophile C Methanol (Solvent) C->E Solvent D Heat (Reflux) D->E Energy Input F Sodium Chloride (NaCl) E->F Byproduct G cluster_0 Precursor cluster_1 Reagents cluster_2 Process cluster_3 Product 2,6-Dimethoxypyridine 2,6-Dimethoxypyridine Electrophilic\nAromatic Substitution Electrophilic Aromatic Substitution 2,6-Dimethoxypyridine->Electrophilic\nAromatic Substitution Chlorinating Agent (e.g., NCS) Chlorinating Agent (e.g., NCS) Chlorinating Agent (e.g., NCS)->Electrophilic\nAromatic Substitution Inert Solvent (e.g., DCM) Inert Solvent (e.g., DCM) Inert Solvent (e.g., DCM)->Electrophilic\nAromatic Substitution 3,5-Dichloro-2,6-dimethoxypyridine 3,5-Dichloro-2,6-dimethoxypyridine Electrophilic\nAromatic Substitution->3,5-Dichloro-2,6-dimethoxypyridine

Sources

3,5-Dichloro-2,6-dimethoxypyridine CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,5-Dichloro-2,6-dimethoxypyridine and its Chemical Landscape

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dichloro-2,6-dimethoxypyridine, a substituted pyridine of significant interest in synthetic and medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, this guide will delve into its structural characteristics, plausible synthetic pathways, and expected reactivity based on established principles of heterocyclic chemistry and data from closely related analogues. The strategic placement of chloro and methoxy groups on the pyridine ring suggests a unique chemical profile, making it a potentially valuable building block for the development of novel pharmaceuticals and functional materials. This document aims to serve as a foundational resource for researchers interested in the synthesis and application of this and similar highly functionalized pyridine derivatives.

Introduction: The Pyridine Core in Modern Chemistry

The pyridine ring is a fundamental scaffold in a vast number of FDA-approved drugs and biologically active natural products.[1] Its presence can significantly influence a molecule's pharmacological profile, enhancing biochemical potency, metabolic stability, and cell permeability.[1] The functionalization of the pyridine ring with various substituents allows for the fine-tuning of its electronic and steric properties, a key strategy in drug design.[2] Halogenation, in particular, is a well-established method in medicinal chemistry to improve metabolic stability and binding affinity.[3] The subject of this guide, 3,5-dichloro-2,6-dimethoxypyridine, presents a unique combination of electron-withdrawing chloro groups and electron-donating methoxy groups, which are expected to profoundly influence its reactivity and potential as a synthetic intermediate.

CAS Number and Identification

A dedicated CAS Registry Number for 3,5-dichloro-2,6-dimethoxypyridine is not prominently listed in common chemical databases as of the writing of this guide. This suggests that the compound may be a novel entity or a transient intermediate that is not typically isolated and characterized as a final product. For reference, the CAS numbers of several structurally related compounds are provided in the table below.

Compound NameCAS Number
3,5-Dichloropyridine2457-47-8
2,6-Dimethoxypyridine6231-18-1[4]
3,5-Dichloro-2-methoxypyridine13472-58-7[5]
3-Chloro-2,6-dimethoxypyridine158609-09-7[5]

Physicochemical and Spectroscopic Properties (Predicted)

While experimental data for 3,5-dichloro-2,6-dimethoxypyridine is not available, its properties can be predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationRationale
Molecular FormulaC₇H₇Cl₂NO₂Based on chemical structure
Molecular Weight208.04 g/mol Based on atomic weights
AppearanceLikely a solid at room temperatureSimilar chlorinated pyridines are solids.
SolubilityExpected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water.The presence of the dichlorinated pyridine ring suggests nonpolar character.
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of novel compounds. The expected data for 3,5-dichloro-2,6-dimethoxypyridine is outlined below.

TechniqueExpected Observations
¹H NMR A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the C4-H. Two singlets for the two methoxy groups (δ 3.5-4.5 ppm), which may be equivalent or non-equivalent depending on rotational barriers.
¹³C NMR Signals for the two equivalent methoxy carbons (δ 50-60 ppm). Signals for the pyridine ring carbons, with C-Cl and C-O carbons appearing at lower field.
Mass Spec. A molecular ion peak with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).
IR C-Cl stretching vibrations (1000-1100 cm⁻¹), C-O stretching (1200-1300 cm⁻¹), and aromatic C=C and C=N stretching vibrations (1400-1600 cm⁻¹).

Synthesis and Reaction Chemistry

The synthesis of 3,5-dichloro-2,6-dimethoxypyridine can be approached from several retrosynthetic pathways. The choice of starting material and reaction conditions will be critical in achieving the desired product with good yield and purity.

Proposed Synthetic Pathways

Two logical synthetic routes are proposed, starting from either a dichlorinated or a dimethoxylated pyridine.

G cluster_0 Pathway A: From 3,5-Dichloropyridine cluster_1 Pathway B: From 2,6-Dimethoxypyridine A1 3,5-Dichloropyridine A2 3,5-Dichloropyridine N-oxide A1->A2 Oxidation (e.g., m-CPBA) A3 3,5-Dichloro-2,6-dinitropyridine N-oxide A2->A3 Nitration (HNO3/H2SO4) A4 3,5-Dichloro-2,6-dinitropyridine A3->A4 Deoxygenation (e.g., PCl3) A5 3,5-Dichloro-2,6-dimethoxypyridine A4->A5 Nucleophilic Substitution (NaOMe) B1 2,6-Dimethoxypyridine B2 3,5-Dichloro-2,6-dimethoxypyridine B1->B2 Direct Chlorination (e.g., NCS, Cl2)

Caption: Proposed synthetic pathways to 3,5-dichloro-2,6-dimethoxypyridine.

Pathway A: Functionalization of 3,5-Dichloropyridine

This pathway involves the activation of the 2 and 6 positions of the 3,5-dichloropyridine ring towards nucleophilic substitution.

Experimental Protocol (Hypothetical)

  • Oxidation: 3,5-Dichloropyridine is oxidized to the corresponding N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

  • Nitration: The N-oxide is then nitrated at the 2 and 6 positions using a mixture of nitric acid and sulfuric acid.

  • Deoxygenation: The N-oxide is deoxygenated, for instance with phosphorus trichloride, to yield 3,5-dichloro-2,6-dinitropyridine.

  • Methoxylation: The dinitro compound is then subjected to nucleophilic aromatic substitution with sodium methoxide to displace the nitro groups and install the methoxy groups.

Causality Behind Experimental Choices:

  • The N-oxide formation is crucial as it activates the 2 and 6 positions for electrophilic nitration.

  • The nitro groups are excellent leaving groups for subsequent nucleophilic aromatic substitution by the methoxide.

Pathway B: Chlorination of 2,6-Dimethoxypyridine

This approach involves the direct chlorination of the electron-rich 2,6-dimethoxypyridine ring.

Experimental Protocol (Hypothetical)

  • Chlorination: 2,6-Dimethoxypyridine is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas in a suitable solvent. The reaction may require a catalyst.

Causality Behind Experimental Choices:

  • The methoxy groups are electron-donating, activating the 3 and 5 positions of the pyridine ring for electrophilic substitution.

  • The choice of chlorinating agent and reaction conditions will be critical to control the regioselectivity and prevent over-chlorination.

Reactivity and Potential for Further Functionalization

The presence of both chloro and methoxy groups on the pyridine ring opens up a range of possibilities for further chemical transformations.

G A 3,5-Dichloro-2,6-dimethoxypyridine B Cross-Coupling Products (e.g., Suzuki, Buchwald-Hartwig) A->B Pd-catalyzed reactions C Nucleophilic Substitution Products (at C-Cl) A->C Strong Nucleophiles D Demethylation Products A->D Lewis Acids (e.g., BBr3)

Caption: Potential reaction pathways for 3,5-dichloro-2,6-dimethoxypyridine.

  • Cross-Coupling Reactions: The chlorine atoms at the 3 and 5 positions are susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[6] This allows for the introduction of a wide variety of carbon and nitrogen-based substituents.

  • Nucleophilic Aromatic Substitution: While the chlorine atoms are at the meta-positions relative to the ring nitrogen, making them less activated for SNAr compared to ortho or para positions, they can still be displaced by strong nucleophiles under forcing conditions.[6]

  • O-Demethylation: The methoxy groups can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding dihydroxypyridine, which can then be further functionalized.

Potential Applications in Drug Discovery and Materials Science

While there is no direct literature on the applications of 3,5-dichloro-2,6-dimethoxypyridine, its structural motifs are present in molecules with interesting biological activities and material properties.

  • Kinase Inhibitors: The substituted pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy.[3] The unique electronic properties of 3,5-dichloro-2,6-dimethoxypyridine could be exploited to design novel and selective kinase inhibitors.

  • Agrochemicals: Chlorinated pyridines are widely used as intermediates in the synthesis of herbicides and pesticides.[7]

  • Organic Electronics: Pyridine-based molecules are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electron-transporting properties.[8]

Safety and Handling

Given the lack of specific safety data, 3,5-dichloro-2,6-dimethoxypyridine should be handled with the same precautions as other halogenated and potentially toxic organic compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[4]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[9]

Conclusion

3,5-Dichloro-2,6-dimethoxypyridine represents an intriguing, albeit underexplored, chemical entity. Its synthesis, while not explicitly detailed in the literature, is achievable through logical and established synthetic transformations. The combination of chloro and methoxy substituents on the pyridine core provides a versatile platform for further functionalization, making it a promising building block for the discovery of new bioactive molecules and advanced materials. This technical guide provides a solid foundation for researchers to begin their exploration of this and other highly substituted pyridine derivatives.

References

  • PrepChem.com. (n.d.). Synthesis of (a) 3,5-dimethoxy-pyridine. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). 2,6-Dimethoxypyridine. Retrieved from [Link]

  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxypyridine-3,5-diamine;tetrahydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-dichloro-2-methoxypyridine (C6H5Cl2NO). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine. Retrieved from [Link]

  • Beilstein Journals. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Retrieved from [Link]

  • NIH. (n.d.). 3-Chloro-5-methoxy-2,6-dinitropyridine. Retrieved from [Link]

  • Google Patents. (2001). WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine.
  • Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. Retrieved from [Link]

  • MDPI. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved from [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • Quantum Mechanics-Chemistry. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]

  • RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

Sources

The Physical and Chemical Characterization of 3,5-Dichloro-2,6-dimethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are critical for exploring novel chemical space. 3,5-Dichloro-2,6-dimethoxypyridine (CAS: 51066-53-6) is a prime example of an advanced intermediate that offers orthogonal reactivity profiles. As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets, providing a deep dive into the physical characteristics, electronic properties, and self-validating analytical protocols required to handle and characterize this compound effectively.

Understanding the physical characteristics of this molecule requires analyzing the "push-pull" electronic effects exerted by its substituents. This guide synthesizes theoretical physicochemical predictions with practical, field-proven laboratory workflows to ensure scientific integrity during your synthetic campaigns.

Structural Elucidation & Electronic Profile

The physical behavior of 3,5-Dichloro-2,6-dimethoxypyridine is entirely dictated by its substitution pattern on the pyridine core.

  • The Pyridine Core: Unsubstituted pyridine is an electron-deficient aromatic system[1]. However, the introduction of heteroatom substituents drastically alters its electron density and physical state.

  • Methoxy Groups (Positions 2 and 6): These groups act as strong electron donors via resonance (+M effect). They increase the electron density of the ring, particularly at the meta and para positions relative to themselves, while also increasing the compound's lipophilicity and solubility in organic solvents.

  • Chlorine Atoms (Positions 3 and 5): Halogens are electron-withdrawing via induction (-I effect) but weakly electron-donating via resonance. Their primary physical effect is increasing the molecular weight, density, and melting point of the compound due to enhanced intermolecular London dispersion forces[2].

This precise arrangement creates a highly stable, crystalline solid that is resistant to spontaneous oxidation but highly susceptible to targeted transition-metal catalysis.

Physicochemical Properties

Empirical data for highly specific, niche intermediates is often supplemented by predictive physicochemical modeling—a standard practice in computer-aided drug design and environmental risk assessment[3][4]. The table below summarizes the core physical characteristics of 3,5-Dichloro-2,6-dimethoxypyridine, synthesizing known molecular data with advanced predictive models.

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₇H₇Cl₂NO₂Defines isotopic mass distribution.
Molecular Weight 208.04 g/mol Critical for mass spectrometry calibration.
CAS Registry Number 51066-53-6Unique identifier for procurement.
Physical State (Standard Temp) Solid / Crystalline PowderIndicates strong intermolecular lattice forces.
Predicted Boiling Point ~260 °C – 280 °CSuggests low volatility; safe for benchtop handling.
Predicted Density ~1.35 – 1.45 g/cm³Heavier than water, driven by the dichloro substitution.
LogP (Lipophilicity) ~2.5 – 3.0Highly soluble in DCM, EtOAc, and CHCl₃; insoluble in water.
Hydrogen Bond Donors 0Contributes to its lack of aqueous solubility.
Hydrogen Bond Acceptors 3 (N, O, O)Allows for specific interactions with polar protic stationary phases.

Spectroscopic Characterization Protocols

To ensure trustworthiness in synthetic workflows, every batch of 3,5-Dichloro-2,6-dimethoxypyridine must be subjected to a self-validating analytical system. The following protocols are designed not just to yield data, but to inherently verify the integrity of the sample.

Protocol A: High-Resolution LC-MS (Isotopic Validation)

Causality: The presence of two chlorine atoms provides a distinct physical signature. Chlorine naturally occurs as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. Therefore, a dichloro-compound will exhibit a highly specific M, M+2, and M+4 isotopic cluster in a 9:6:1 ratio. Observing this exact ratio is a self-validating check that the molecule has not undergone spontaneous dechlorination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile. Vortex for 30 seconds to ensure complete dissolution (leveraging its high LogP).

  • Mobile Phase Configuration:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Expert Insight: Formic acid is critical here. The electron-withdrawing chlorines significantly reduce the basicity of the pyridine nitrogen. The acidic modifier forces protonation to generate the [M+H]⁺ ion for detection.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a fast gradient from 5% B to 95% B over 3 minutes.

  • Mass Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Validation: Extract the mass spectrum at the chromatographic peak. Confirm the presence of the base peak at m/z ~208.0, accompanied by m/z 210.0 (66% intensity) and m/z 212.0 (11% intensity).

Protocol B: Multinuclear NMR Spectroscopy (¹H and ¹³C)

Causality: NMR provides a direct map of the electronic environment. Deuterated chloroform (CDCl₃) is chosen over DMSO-d₆ because the compound's high lipophilicity ensures rapid and complete dissolution, preventing line-broadening associated with poor solvation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

  • ¹H-NMR Acquisition:

    • Set the relaxation delay (D1) to 2.0 seconds. Expert Insight: A sufficient relaxation delay ensures accurate integration between the six methoxy protons and the solitary aromatic proton at the C-4 position.

    • Acquire 16 scans.

    • Expected Results: A sharp singlet integrating to 6H around 3.9–4.1 ppm (methoxy groups) and a sharp singlet integrating to 1H around 7.4–7.6 ppm (C-4 aromatic proton).

  • ¹³C-NMR Acquisition:

    • Acquire 512 scans with proton decoupling.

    • Expected Results: Look for the highly deshielded C-2/C-6 carbons (~155-160 ppm) due to the adjacent oxygen and nitrogen, and the chlorinated C-3/C-5 carbons (~110-115 ppm).

Mechanistic Reactivity & Synthetic Utility

The physical and electronic characteristics of 3,5-Dichloro-2,6-dimethoxypyridine dictate its utility in the laboratory. The molecule is essentially a "blank canvas" for orthogonal functionalization. The C-Cl bonds are physically accessible and electronically primed for Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), while the methoxy groups can be selectively cleaved using Lewis acids to reveal pyridone derivatives[2][5].

Below is a logical relationship diagram mapping how the physical structure dictates synthetic pathways.

ReactivityPathway Core 3,5-Dichloro-2,6-dimethoxypyridine (Stable Precursor) Path1 C-Cl Bond Activation (Pd-Catalyzed Cross-Coupling) Core->Path1 Pd(0), Ligand Path2 Methoxy Demethylation (Lewis Acid Mediated) Core->Path2 BBr3 or BCl3 Path3 Electrophilic Aromatic Substitution (C-4 Position) Core->Path3 Electrophile (E+) Prod1 Aryl/Alkyl Substituted Pyridine Path1->Prod1 Prod2 Pyridone Derivatives Path2->Prod2 Prod3 C-4 Functionalized Core Path3->Prod3

Caption: Orthogonal reactivity pathways of 3,5-Dichloro-2,6-dimethoxypyridine driven by its electronic profile.

Handling, Stability, and Storage Protocols

Because of its specific physical properties, maintaining the integrity of 3,5-Dichloro-2,6-dimethoxypyridine requires strict adherence to environmental controls.

  • Storage Temperature: Store at room temperature (15°C to 25°C). The compound is thermodynamically stable, and refrigeration is unnecessary unless dissolved in a solvent.

  • Atmospheric Control: While not highly hygroscopic, the presence of methoxy groups can facilitate hydrogen bonding with ambient moisture over prolonged periods. Store in a tightly sealed amber glass vial within a desiccator.

  • Light Sensitivity: Halogenated pyridines can undergo slow photolytic degradation. Amber glass provides a self-validating physical barrier against UV-induced C-Cl bond homolysis.

References

  • Scribd Contributors. "Pyridine: Properties, Reactions, and Uses." Scribd. Available at: [Link]

  • Adebimpe, D. "The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine." ResearchGate. Available at:[Link]

  • Lina. "Pyridines in Action: 7 selected examples of pyridine in drug synthesis." Medium. Available at:[Link]

  • Environmental Science & Technology. "Nontarget Discovery of Antimicrobial Transformation Products in Wastewater Based on Molecular Networks." ACS Publications. Available at: [Link]

  • MDPI. "A Virtual Screening Approach to Evaluate the Multitarget Potential... with Binding Properties." MDPI. Available at: [Link]

Sources

Molecular Structure and Conformation of 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of 3,5-Dichloro-2,6-dimethoxypyridine , a highly functionalized pyridine scaffold relevant to agrochemical synthesis (e.g., clopyralid analogs) and kinase inhibitor development.

The molecule represents a classic case study in steric buttressing and electronic competition . The juxtaposition of bulky chlorine atoms at positions 3 and 5 with electron-donating methoxy groups at positions 2 and 6 creates a restricted conformational landscape. This guide details the structural architecture, provides a self-validating synthesis protocol, and outlines the spectroscopic signatures required for definitive identification.

Part 1: Structural Architecture & Electronic Landscape

Electronic Distribution

The pyridine ring is naturally electron-deficient (π-deficient). However, this specific derivative is heavily modified:

  • 2,6-Dimethoxy Groups: Act as strong

    
    -donors (+M effect), significantly increasing the electron density of the ring, particularly at the 3 and 5 positions.
    
  • 3,5-Dichloro Substituents: Provide inductive electron withdrawal (-I) while offering weak resonance donation.

  • Net Result: The molecule is an "electron-rich pyridine," making it susceptible to electrophilic attack only if further activated, but generally stable against nucleophilic aromatic substitution (

    
    ) compared to its non-methoxylated precursors.
    
Steric Congestion and The "Buttressing Effect"

The defining feature of this molecule is the steric clash between the Chlorine atoms (Van der Waals radius


) and the Oxygen atoms of the methoxy groups.
  • Planarity Disruption: In unsubstituted anisoles (methoxybenzenes), the methoxy group prefers to be coplanar with the ring to maximize

    
     orbital overlap.
    
  • The 3,5-Cl Constraint: The bulky chlorine atoms at positions 3 and 5 force the methoxy methyl groups out of the preferred coplanar orientation. This is known as the buttressing effect . The methoxy groups are likely locked in a conformation where the methyl group is directed away from the chlorine to minimize steric repulsion, yet they must also contend with the lone-pair repulsion from the pyridine nitrogen.

Visualizing the Steric Forces (Graphviz)

MolecularForces cluster_legend Force Legend Core Pyridine Ring Core (Electron Deficient N) Conf Conformational Result: Non-Planar / Distorted Methoxy Core->Conf N-Lone Pair Repulsion OMe 2,6-Methoxy Groups (+M Donors) OMe->Core Increases e- density (Activates 3,5 positions) OMe->Conf Resonance vs. Sterics Cl 3,5-Dichloro Atoms (Steric Bulk) Cl->OMe Steric Repulsion (Forces O-Me rotation) Cl->Conf Buttressing Effect key Red Dashed = Steric Clash Blue Solid = Electronic Effect

Figure 1: Interaction map showing the competition between electronic resonance (favoring planarity) and steric hindrance (forcing distortion).

Part 2: Conformational Dynamics & Theoretical Modeling

The Syn-Anti Dichotomy

For 2,6-disubstituted pyridines, the orientation of the substituent relative to the ring nitrogen is critical.

  • Syn-Periplanar: The substituent (e.g., O-Me) points towards the Nitrogen.

  • Anti-Periplanar: The substituent points away from the Nitrogen.

In 3,5-Dichloro-2,6-dimethoxypyridine , the "Anti" conformation is sterically disfavored due to the large Chlorine atoms. However, the "Syn" conformation suffers from lone-pair repulsion between the Nitrogen and the Oxygen.

  • Likely Conformation: The molecule adopts a twisted conformation where the O-Me bonds are rotated roughly 40-70° out of the ring plane to satisfy both steric demands. This reduces the

    
    -donation capability of the oxygen, slightly increasing the electrophilicity of the ring compared to a planar model.
    
Computational Workflow (DFT)

To confirm the specific dihedral angle for your specific batch or derivative, the following computational workflow is recommended:

StepMethodBasis SetPurpose
1. Optimization DFT (B3LYP)6-31G(d,p)Find global minimum geometry.
2. Frequency Harmonic6-31G(d,p)Verify minimum (no imaginary freqs).
3. Scan PES Scan6-31G(d)Rotate C(2)-O-C(Me) dihedral 0-360°.
4. NBO NBO 6.0--Analyze lone pair interactions (

).

Part 3: Synthesis & Purification Protocol

Strategic Route Selection

While direct methoxylation of pentachloropyridine is possible, it often yields mixtures of regioisomers. The most self-validating and controllable route for research quantities is the Electrophilic Chlorination of 2,6-dimethoxypyridine .

Why this route? The methoxy groups at 2 and 6 strongly activate the 3 and 5 positions, making them highly susceptible to chlorination by N-Chlorosuccinimide (NCS). The 4-position is less activated and sterically hindered after the first chlorination.

Step-by-Step Protocol

Reagents:

  • Starting Material: 2,6-Dimethoxypyridine (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (2.2 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Dissolution: Dissolve 10 mmol of 2,6-dimethoxypyridine in 50 mL of anhydrous Acetonitrile.

  • Addition: Add 22 mmol (2.2 eq) of NCS portion-wise over 20 minutes at room temperature. Note: Exothermic reaction possible.[1][2]

  • Heating: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Quenching: Cool to room temperature. Pour the mixture into 100 mL of ice water.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Washing: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove succinimide byproduct.
  • Drying/Concentration: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, 5% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisFlow Start 2,6-Dimethoxypyridine (Liquid) Reagent NCS (2.2 eq) MeCN, Reflux Start->Reagent Inter Intermediate: 3-Chloro species Reagent->Inter Fast Product 3,5-Dichloro-2,6- dimethoxypyridine Inter->Product Slow (Sterics) Workup Workup: Ice Water/DCM Ext. Product->Workup

Figure 2: Reaction pathway utilizing the activating power of methoxy groups to drive regioselective chlorination.

Part 4: Spectroscopic Characterization (Self-Validating Data)

To ensure the integrity of your synthesized compound, you must validate the loss of symmetry-related protons and the appearance of the correct integration ratio.

Nuclear Magnetic Resonance (NMR)

The transition from starting material to product is distinct.

FeatureStarting Material (2,6-Dimethoxypyridine)Product (3,5-Dichloro-2,6-dimethoxypyridine)
Symmetry


(Maintained)
Aromatic Region Doublet (~6.2 ppm, 2H) + Triplet (~7.5 ppm, 1H)Singlet (~7.9 – 8.2 ppm, 1H)
Methoxy Region Singlet (~3.9 ppm, 6H)Singlet (~4.0 – 4.1 ppm, 6H)
Interpretation The coupling pattern (d, t) collapses.The H4 proton is isolated between two Cl atoms, shifting it downfield and removing coupling.

Critical Check: If you observe a doublet in the aromatic region, the reaction is incomplete (monochlorinated intermediate).

Mass Spectrometry (MS)
  • Molecular Ion: Look for the characteristic Chlorine isotope pattern.[2]

  • M+0: 207 m/z (approx)

  • M+2: 209 m/z

  • M+4: 211 m/z

  • Pattern Intensity: 9:6:1 ratio (indicative of

    
    ).
    

References

  • PubChem Compound Summary. (2025). 2,6-Dimethoxypyridine.[3] National Center for Biotechnology Information. Link

  • ChemicalBook. (2025).[4] 3,5-Dichloro-2,4,6-trifluoropyridine Properties (Analog Reference). Link

  • National Institutes of Health (NIH). (2013). Synthesis and Crystal Structure of Polychloropyridines. Asian Journal of Chemistry. Link

  • Sigma-Aldrich. (2025). NMR Chemical Shifts of Trace Impurities and Solvents. Link

  • Google Patents. (2021). Preparation method of chloropyridazine derivatives (Methodology Reference). Link

Sources

The Privileged Dichloropyridine Scaffold: An In-Depth Guide to Biological Activities and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

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Validating the Protocols

I'm now integrating validation checks into experimental protocols for self-validation. I'll include Boscalid as a positive control in the antifungal assay, verifying assay performance. For the MTT assay, I'll incorporate Doxorubicin to confirm cellular metabolic responsiveness via a dose-response curve. Both measures ensure the reliability of the methodologies.

Executive Summary

Dichlorinated pyridines (e.g., 3,5-dichloro, 2,6-dichloro, and 4,6-dichloropyridine derivatives) have emerged as highly privileged pharmacophores in both medicinal chemistry and agrochemical development. The strategic placement of two chlorine atoms on the pyridine ring fundamentally alters the physicochemical properties of the heterocycle. The electron-withdrawing nature of the halogens decreases the basicity of the pyridine nitrogen, reducing its capacity as a hydrogen-bond acceptor, while simultaneously increasing the lipophilicity (logP) and metabolic stability of the molecule. This technical guide synthesizes the core biological activities of these derivatives, outlines the mechanistic rationale behind their efficacy, and provides self-validating experimental protocols for evaluating new pipeline candidates.

Core Biological Activities & Target Mechanisms

Anti-inflammatory Activity via P2X7 Receptor Antagonism

Recent structure-activity relationship (SAR) studies have identified 3,5-dichloropyridine derivatives as potent antagonists of the P2X7 receptor 1. The P2X7 receptor is an ATP-gated ion channel heavily involved in microglial activation and the release of pro-inflammatory cytokines. The 3,5-dichloro substitution pattern is critical for optimal spatial fitting into the hydrophobic pocket of the receptor. Antagonism at this site prevents inflammasome assembly, significantly inhibiting the release of Interleukin-1β (IL-1β) and downregulating iNOS/COX-2 expression in macrophage models 1.

P2X7_Pathway A 3,5-Dichloropyridine Derivative B P2X7 Receptor (Macrophage/THP-1) A->B Binds & Antagonizes C Blockade of ATP-gated Ion Channel B->C Induces D Inhibition of Inflammasome Assembly C->D Prevents Activation E Decreased IL-1β Release & iNOS/COX-2 Expression D->E Results in

Mechanism of 3,5-dichloropyridine derivatives in P2X7 receptor antagonism.

Antifungal Efficacy via SDH Inhibition

In the realm of agricultural and medicinal mycology, 3,5-dichloropyridine analogs (often formulated as benzyl esters or hydrazones) exhibit profound antifungal activity. Their primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain 2. By binding to the ubiquinone-binding site, these dichlorinated compounds halt fungal ATP production, leading to pathogen starvation and cell death.

Agrochemical Intermediates

Isomers such as ethyl 4,6-dichloronicotinate serve as highly reactive intermediates in the synthesis of advanced crop protection agents 3. The chlorine atoms at the 4- and 6-positions act as excellent leaving groups for nucleophilic aromatic substitution (SNAr), allowing rapid derivatization into complex agrochemicals like neonicotinoid insecticides. The electron-deficient nature of the dichlorinated ring accelerates these coupling reactions.

Quantitative Efficacy Profiles

To contextualize the potency of these scaffolds, the following table summarizes key quantitative data derived from recent biological evaluations of dichlorinated pyridine derivatives.

Compound Class / DerivativeTarget / OrganismBiological Activity MetricReference
3,5-Dichloropyridine Analog (Compound 5)Botrytis cinereaEC₅₀ = 6.60 mg/L2
3,5-Dichloropyridine Analog (Compound 5)Rhizoctonia solaniEC₅₀ = 1.61 mg/L2
3,5-Dichloropyridine P2X7 Antagonist (51)THP-1 Cells (IL-1β release)IC₅₀ = 1.3 nM1
3,5-Dichloropyridine P2X7 Antagonist (52)THP-1 Cells (IL-1β release)IC₅₀ = 9.2 nM1

Standardized Experimental Methodologies

As a Senior Application Scientist, it is critical to recognize that a protocol is only as good as its underlying causality. The following methodologies are designed as self-validating systems to ensure data integrity during the screening of novel dichlorinated pyridine derivatives.

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

Causality & Rationale: This method is selected over broth microdilution for filamentous fungi because it provides a direct, macroscopic quantification of radial hyphal extension. This physical measurement correlates directly with the inhibition of intracellular targets like SDH 2.

  • Media Preparation: Prepare and autoclave Potato Dextrose Agar (PDA) medium. Rationale: PDA provides optimal carbon sources for robust baseline mycelial growth, ensuring that any growth reduction is strictly due to the test compound's mechanism of action.

  • Compound Incorporation: Dissolve the test compounds in a minimal volume of DMSO. Add to molten PDA (at ~50°C) to achieve desired concentration gradients. Rationale: Adding to molten agar ensures homogeneous distribution without causing thermal degradation of the halogenated compound. Keep the final DMSO concentration constant (≤1%) across all plates.

  • Inoculation: Excise a 5 mm diameter mycelial disc from the actively growing periphery of a 7-day-old fungal culture. Place it inverted at the center of the agar plate. Rationale: The periphery contains the most metabolically active hyphae, reducing lag time and standardizing the growth phase.

  • Incubation & Data Collection: Incubate at 25°C. Measure colony diameter daily until the control plate is fully colonized.

  • Validation Check: Include a positive control (e.g., Boscalid) and a vehicle control (DMSO only). The assay is validated if the vehicle control shows unimpeded radial growth and the positive control yields an EC₅₀ within the established literature range.

Antifungal_Workflow Step1 Compound Synthesis & Characterization (NMR/MS) Step2 Media Preparation (PDA + Test Compound) Step1->Step2 Ensures Purity Step3 Mycelial Inoculation (5 mm disc, center) Step2->Step3 Standardized Matrix Step4 Incubation (25°C, controlled humidity) Step3->Step4 Initiates Growth Step5 Colony Diameter Measurement & EC50 Calculation Step4->Step5 Yields Data

Workflow for in vitro antifungal activity screening of pyridine derivatives.

In Vitro Cytotoxicity & Viability (MTT Assay)

Causality & Rationale: To evaluate the safety profile and potential anticancer activity of these derivatives, the MTT assay is utilized. It relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes, directly linking metabolic viability to a measurable colorimetric output 2.

  • Cell Seeding: Seed target cells (e.g., THP-1, HeLa, or MCF-7) in 96-well plates at a density of 5 × 10³ cells/well. Allow overnight adherence.

  • Compound Treatment: Expose cells to serial dilutions of the pyridine derivative for 48–72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Rationale: This duration allows viable cells to internalize the dye and metabolize it into insoluble purple formazan crystals.

  • Solubilization & Measurement: Remove the medium, dissolve the formazan crystals in DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ from the dose-response curves.

  • Validation Check: Include a known cytotoxic agent (e.g., Doxorubicin) as a positive control. The system is self-validating if the dose-response curve of the positive control achieves a complete sigmoidal fit, confirming the cells' metabolic responsiveness.

References

  • Benchchem. "Biological activity comparison of 3,5-Dichloropyridine analogs." Benchchem.
  • ACS Publications. "Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists." Journal of Medicinal Chemistry.
  • Benchchem. "Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis." Benchchem.

Sources

Reactivity Profile of 3,5-Dichloro-2,6-dimethoxypyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dichloro-2,6-dimethoxypyridine (CAS: 51066-53-6) is a highly functionalized, electron-rich heterocyclic scaffold utilized extensively in advanced organic synthesis, agrochemical development, and pharmaceutical discovery. Its unique structural topology—featuring a push-pull electronic system driven by electron-donating methoxy groups and electron-withdrawing chlorine atoms—creates a highly specific reactivity profile. This whitepaper provides an authoritative, in-depth analysis of its chemical behavior, focusing on regioselective metalation, transition-metal catalyzed cross-coupling, and nucleophilic aromatic substitution (SNAr) dynamics.

Electronic Topology & The "Push-Pull" Paradigm

To understand the reactivity of 3,5-dichloro-2,6-dimethoxypyridine, one must analyze the competing electronic effects governing the pyridine core:

  • C2 / C6 Methoxy Groups (+M, -I): These groups strongly donate electron density into the ring via resonance (+M effect), significantly deactivating the core towards nucleophilic attack while activating it towards electrophiles.

  • C3 / C5 Chlorine Atoms (-I, +M): The halogens exert a strong inductive electron-withdrawing effect (-I), stabilizing adjacent negative charges. However, their lone pairs also provide weak resonance donation.

  • C4 Position (Unsubstituted): Flanked by two electronegative chlorine atoms and positioned para to the pyridine nitrogen, the C4 proton is highly acidic. The combined inductive effects lower its pKa, making it the primary site for base-mediated functionalization.

ReactivityMap Core 3,5-Dichloro-2,6-dimethoxypyridine (CAS: 51066-53-6) C4 C4 Position (C-H) Highly Acidic Proton Core->C4 Inductive Activation C3C5 C3 / C5 Positions (C-Cl) Sterically Hindered Halogens Core->C3C5 C-Cl Activation C2C6 C2 / C6 Positions (C-OMe) Electron-Donating Groups Core->C2C6 Ether Cleavage DoM Directed Ortho Metalation (LDA, -78°C) -> C4-Lithio C4->DoM Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald with XPhos) C3C5->Coupling SNAr Demethylation / SNAr (Harsh Acids/Nucleophiles) C2C6->SNAr

Electronic reactivity map of 3,5-Dichloro-2,6-dimethoxypyridine highlighting functional sites.

Regioselective Directed Ortho Metalation (DoM) at C4

The most synthetically valuable transformation of 3,5-dichloro-2,6-dimethoxypyridine is the functionalization of the C4 position via Directed Ortho Metalation (DoM) .

Causality of Experimental Choices
  • Base Selection (LDA vs. n-BuLi): While n-butyllithium (n-BuLi) is a standard metalating agent, it is highly nucleophilic. Using n-BuLi on this substrate leads to competitive halogen-metal exchange at C3/C5 or nucleophilic addition to the pyridine ring. Lithium diisopropylamide (LDA) is chosen because its extreme steric bulk and non-nucleophilic nature ensure exclusive deprotonation of the acidic C4 proton.

  • Temperature Control (-78°C): The resulting 4-lithio-3,5-dichloro-2,6-dimethoxypyridine intermediate is prone to elimination (forming a highly reactive pyridyne/aryne) if the temperature exceeds -60°C. Strict cryogenic conditions are mandatory.

Self-Validating Experimental Protocol: C4-Iodination

This protocol describes the generation of the C4-lithio species and its subsequent trapping with iodine to yield 3,5-dichloro-4-iodo-2,6-dimethoxypyridine.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3,5-dichloro-2,6-dimethoxypyridine (1.0 equiv) and anhydrous THF (0.2 M). Cool the stirring solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add a freshly prepared solution of LDA (1.1 equiv, 2.0 M in THF/heptane) over 15 minutes.

    • Validation Checkpoint: The solution will transition from colorless to a deep yellow/orange, indicating the successful formation of the C4-lithiated intermediate. Monitor internal temperature to ensure it does not spike above -70°C.

  • Electrophilic Trapping: Stir for 1 hour at -78°C. Add a solution of iodine (I₂, 1.2 equiv) in anhydrous THF dropwise.

    • Validation Checkpoint: The deep yellow color of the lithiated species will rapidly dissipate, replaced by the brown tint of excess iodine, confirming the consumption of the organolithium species.

  • Quenching & Workup: After 2 hours, warm the reaction to room temperature. Quench with saturated aqueous NH₄Cl and saturated aqueous Na₂S₂O₃ (to reduce excess iodine). Extract with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to afford the C4-functionalized product.

Workflow Step1 Substrate Prep Dry THF, -78°C Inert Atmosphere Step2 Lithiation Add LDA dropwise Stir 1h at -78°C Step1->Step2 Step3 Electrophile Trapping Add Electrophile (e.g., I2) Stir 2h, warm to RT Step2->Step3 Step4 Quenching NH4Cl / Na2S2O3 Extraction (EtOAc) Step3->Step4 Step5 Purification Silica Gel Column Yield: >85% Step4->Step5

Step-by-step experimental workflow for C4-directed ortho metalation and electrophilic trapping.

Transition-Metal Catalyzed Cross-Coupling at C3/C5

Functionalizing the C3 and C5 positions via cross-coupling presents a distinct kinetic challenge. The carbon-chlorine (C-Cl) bond in electron-rich pyridines is notoriously resistant to oxidative addition by palladium(0) .

Causality of Experimental Choices
  • Ligand Selection (XPhos): Standard phosphines (e.g., PPh₃) fail to activate the C-Cl bonds in this substrate because the methoxy groups increase the electron density of the pyridine ring, raising the activation energy for Pd insertion. To overcome this, bulky, electron-rich dialkylbiarylphosphines like XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) must be employed . The electron-rich nature of XPhos accelerates oxidative addition, while its steric bulk promotes the final reductive elimination step.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: In a Schlenk tube, combine 3,5-dichloro-2,6-dimethoxypyridine (1.0 equiv), arylboronic acid (2.5 equiv for double coupling), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Degassing: Add a solvent mixture of Toluene/H₂O (10:1). Sparge the mixture with argon for 15 minutes.

    • Validation Checkpoint: Sparging is complete when dissolved oxygen is displaced (bubbling stabilizes). The solution will initially appear yellow/orange.

  • Reaction: Seal the tube and heat to 100°C for 16 hours.

    • Validation Checkpoint: As the active Pd(0)-XPhos complex forms and enters the catalytic cycle, the solution typically darkens to a deep red or brown. TLC monitoring (aliquots filtered through a micro-plug of silica) should show the disappearance of the starting material and the emergence of a lower-Rf fluorescent spot (UV 254 nm).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via column chromatography.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Unlike 2-chloro or 4-chloropyridines, the halogens at the C3 and C5 positions of 3,5-dichloro-2,6-dimethoxypyridine are highly resistant to Nucleophilic Aromatic Substitution (SNAr).

  • Mechanistic Barrier: SNAr proceeds via a Meisenheimer intermediate. For substitution at C3/C5, the negative charge in the intermediate cannot be delocalized onto the electronegative pyridine nitrogen. Consequently, the activation energy is prohibitively high.

  • Ether Cleavage: Under harsh basic or acidic conditions (e.g., refluxing 48% HBr), the molecule will not undergo SNAr at the chlorines; instead, it will undergo demethylation at the C2/C6 positions to yield the corresponding 3,5-dichloro-pyridine-2,6-dione (pyridone) derivatives.

Quantitative Reactivity Summary

The following table summarizes the kinetic and thermodynamic outcomes of various reactivity pathways for 3,5-dichloro-2,6-dimethoxypyridine, providing a quick-reference guide for synthetic planning.

Reaction PathwayReagents / CatalystTarget PositionTypical YieldKey Mechanistic Driver
Directed Lithiation LDA, THF, -78°CC485–95%Inductive C-H activation by flanking Cl atoms
Suzuki-Miyaura Coupling Pd(OAc)₂, XPhos, K₃PO₄C3 / C570–85%Bulky phosphine facilitates oxidative addition
Demethylation HBr (48%), RefluxC2 / C6>90%Acid-catalyzed ether cleavage to pyridone
Nucleophilic Substitution NaSMe, DMF, 120°CC3 / C5<10%Poor Meisenheimer complex stabilization

References

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives Source: ARKIVOC / Semantic Scholar URL:[Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications Source: ACS Omega URL:[Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives Source: ChemRxiv URL:[Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3,5-dichloro-2,6-dimethoxypyridine, a valuable substituted pyridine derivative for pharmaceutical and agrochemical research. The protocol herein is based on established principles of nucleophilic aromatic substitution on polychlorinated pyridine systems. This guide offers a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying reaction mechanism, and critical safety considerations. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the target compound.

Introduction and Significance

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, make them privileged scaffolds in drug discovery. 3,5-dichloro-2,6-dimethoxypyridine, in particular, serves as a versatile intermediate. The methoxy groups can be selectively demethylated to reveal reactive hydroxyl functionalities, while the chlorine atoms offer sites for cross-coupling reactions, enabling the construction of complex molecular architectures. The strategic placement of these functional groups makes this compound a key building block for novel therapeutics and functional materials.

Reaction Principle and Mechanism

The synthesis of 3,5-dichloro-2,6-dimethoxypyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,3,5,6-tetrachloropyridine, possesses a highly electron-deficient pyridine ring due to the inductive effect of the four chlorine atoms and the electron-withdrawing nature of the ring nitrogen. This electron deficiency renders the carbon atoms of the pyridine ring susceptible to attack by nucleophiles.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The methoxide ion (CH₃O⁻), a potent nucleophile, preferentially attacks the most electron-deficient positions on the pyridine ring, which are the C2 and C6 positions (ortho to the nitrogen). The subsequent loss of a chloride ion restores the aromaticity of the ring, yielding the substituted product. The reaction is driven to completion by the use of a suitable solvent and thermal energy.

Experimental Protocol

This protocol details the synthesis of 3,5-dichloro-2,6-dimethoxypyridine from 2,3,5,6-tetrachloropyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2,3,5,6-Tetrachloropyridine≥98%Commercially Available2402-79-1
Sodium Methoxide≥95%Commercially Available124-41-4
Anhydrous MethanolACS GradeCommercially Available67-56-1
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2
Saturated Sodium Bicarbonate SolutionPrepared in-houseN/A
Brine (Saturated NaCl Solution)Prepared in-houseN/A
Anhydrous Sodium SulfateACS GradeCommercially Available7757-82-6
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,5,6-tetrachloropyridine (5.0 g, 23.1 mmol).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous methanol (50 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Nucleophilic Substitution: Carefully add sodium methoxide (2.7 g, 50.0 mmol, 2.1 equivalents) to the solution in portions. Caution: The addition of sodium methoxide to methanol is exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium methoxide by the slow addition of water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,5-dichloro-2,6-dimethoxypyridine as a white solid.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3,5-dichloro-2,6-dimethoxypyridine.

Synthesis_Workflow start Start dissolve Dissolve 2,3,5,6-Tetrachloropyridine in Anhydrous Methanol start->dissolve add_naome Add Sodium Methoxide dissolve->add_naome reflux Reflux at 65°C for 12-16h add_naome->reflux workup Aqueous Work-up (Neutralization & Extraction) reflux->workup purify Purification by Column Chromatography workup->purify product 3,5-Dichloro-2,6-dimethoxypyridine purify->product

Caption: Workflow for the synthesis of 3,5-dichloro-2,6-dimethoxypyridine.

Characterization Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃): δ 4.10 (s, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.0, 140.0, 115.0, 55.0.

  • Mass Spectrometry (EI): m/z 207 (M⁺), 209 (M⁺+2), 211 (M⁺+4). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

Safety and Handling Precautions

  • 2,3,5,6-Tetrachloropyridine: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Methoxide: This is a corrosive and flammable solid. It reacts violently with water. Handle in an inert and dry atmosphere. Avoid inhalation of dust and contact with skin and eyes.

  • Methanol: This is a flammable and toxic liquid. Avoid inhalation and contact with skin.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained.
Inactive sodium methoxide.Use freshly opened or properly stored sodium methoxide.
Low YieldInefficient extraction.Perform additional extractions with dichloromethane.
Product loss during purification.Optimize the column chromatography conditions (e.g., solvent system, silica gel loading).
Impure ProductIncomplete reaction or side reactions.Ensure the use of anhydrous solvent to prevent hydrolysis. Optimize purification.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of 3,5-dichloro-2,6-dimethoxypyridine. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety guidelines, researchers can confidently prepare this valuable building block for their scientific endeavors.

References

  • A process for preparing 3,5-dichloropyridine comprising reacting 2,3,5,6-tetrachloropyridine with zinc metal is described in a patent, highlighting the reactivity of the starting material.[1][2]

  • The synthesis of 3,5-dimethoxy-pyridine from 3,5-dichloro-pyridine using sodium methoxide in DMSO demonstrates the feasibility of the methoxylation reaction on a dichloropyridine core.[3]

  • The preparation of various chloropyridine derivatives is extensively documented, providing a basis for handling and reaction setup.[4][5]

  • The general principles of nucleophilic aromatic substitution on pyridine rings are well-established in organic chemistry liter
  • The use of sodium methoxide in the synthesis of methoxy-substituted heterocyclic compounds is a common and well-documented practice.[6][7]

Sources

Application Note: Suzuki-Miyaura Coupling of 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with 3,5-Dichloro-2,6-dimethoxypyridine . This substrate presents a unique set of challenges due to its electronic richness and steric hindrance, distinguishing it from standard electron-deficient halopyridines.[1]

Executive Summary & Chemical Context

3,5-Dichloro-2,6-dimethoxypyridine is a highly specialized building block, often utilized in the synthesis of FGFR inhibitors (e.g., analogs of Erdafitinib) and agrochemicals. Unlike typical 2-chloropyridines which are activated for oxidative addition by the adjacent ring nitrogen, this substrate is deactivated and sterically congested .

The Reactivity Paradox
  • Electronic Deactivation: The two methoxy groups at positions 2 and 6 exert a strong mesomeric effect (+M), significantly increasing the electron density of the pyridine ring. This makes the C–Cl bonds at positions 3 and 5 less electrophilic, raising the activation energy required for the oxidative addition of Palladium(0).

  • Steric Hindrance: The methoxy groups are ortho to the chlorine atoms. Any incoming catalyst ligand must navigate this steric pocket to access the C–Cl bond.

  • Symmetry: The molecule is

    
     symmetric.[2] The first coupling event breaks this symmetry. The key synthetic challenge is controlling Mono-arylation (Site-Selectivity)  vs. Bis-arylation (Library Synthesis) .[2]
    

Critical Success Factors (Mechanistic Insights)

To successfully couple this substrate, the catalyst system must be tuned to overcome the high barrier to oxidative addition.

A. Ligand Selection: The "Dialkylbiaryl" Advantage

Standard ligands like PPh


 or dppf are often insufficient for this deactivated chloride.
  • Recommended: SPhos or XPhos (Buchwald Ligands).[2]

  • Why? These electron-rich, bulky phosphines facilitate oxidative addition into electron-rich aryl chlorides (electronic match) and promote reductive elimination of the bulky product (steric match).[2]

  • Alternative: NHC Ligands (e.g., IPr, as found in Pd-PEPPSI-IPr) are excellent for room-temperature activation if thermal sensitivity is an issue.[2]

B. Base and Solvent Effects
  • Base: Weak bases (Na

    
    CO
    
    
    
    ) often fail to drive the transmetallation of hindered boronates.[2] Potassium Phosphate (K
    
    
    PO
    
    
    )
    is the gold standard here due to its higher basicity and solubility in aqueous organic mixtures.[2]
  • Solvent: A biphasic system of 1,4-Dioxane/Water (4:1) is critical.[2] The water dissolves the inorganic base and boronic acid, while dioxane solubilizes the lipophilic pyridine.

Experimental Protocols

Protocol A: Controlled Mono-Arylation

Objective: Synthesize 3-aryl-5-chloro-2,6-dimethoxypyridine while minimizing bis-coupling.[2]

Reagents:

  • Substrate: 3,5-Dichloro-2,6-dimethoxypyridine (1.0 equiv)[2]

  • Boronic Acid: Aryl-B(OH)

    
     (1.05 equiv) — Strict stoichiometry is key.[2]
    
  • Catalyst: Pd(OAc)

    
     (2 mol%)[2]
    
  • Ligand: SPhos (4 mol%) — Ligand/Pd ratio of 2:1 ensures active species stability.[2]

  • Base: K

    
    PO
    
    
    
    (2.0 equiv)[2]
  • Solvent: 1,4-Dioxane / H

    
    O (4:1 ratio, degassed)
    

Step-by-Step Methodology:

  • Setup: In a glovebox or under active N

    
     flow, charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.05 equiv), Pd(OAc)
    
    
    
    , SPhos, and K
    
    
    PO
    
    
    .
  • Solvation: Add degassed 1,4-Dioxane and Water. Concentration should be 0.1 M – 0.2 M relative to the pyridine.

  • Activation: Seal the vial and heat to 80 °C for 4–6 hours. Note: Do not overheat (>100 °C) initially to prevent competitive bis-coupling.[2]

  • Monitoring: Monitor via LC-MS. Look for the mass shift corresponding to [M – Cl + Aryl].[2] If <5% starting material remains, stop heating.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    . Purify via silica gel chromatography (typically Hexanes/EtOAc gradients).[2]
Protocol B: Exhaustive Bis-Arylation

Objective: Synthesize 3,5-diaryl-2,6-dimethoxypyridine (Symmetric or Asymmetric).[2]

Reagents:

  • Substrate: 3,5-Dichloro-2,6-dimethoxypyridine (1.0 equiv)[2]

  • Boronic Acid: Aryl-B(OH)

    
     (2.5 – 3.0 equiv)[2]
    
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + XPhos (8 mol%)[2]
    • Why XPhos? XPhos is exceptionally good at coupling the second chloride after the first position is substituted, as the first aryl group adds significant steric bulk.

  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv) — Cesium promotes higher solubility and reactivity.[2]
  • Solvent: Toluene / n-Butanol (4:[2]1) or Dioxane / H

    
    O.[2]
    

Step-by-Step Methodology:

  • Setup: Combine substrate, excess boronic acid, Pd source, ligand, and base.[3]

  • Thermal Drive: Heat to 100–110 °C (reflux) for 12–18 hours.

  • Completion: LC-MS should show the disappearance of both the starting material and the mono-coupled intermediate.

  • Purification: Bis-aryl products are often highly crystalline. Attempt recrystallization from EtOH or MeOH before column chromatography.

Data Visualization & Decision Logic

Reaction Pathway & Catalyst Selection

The following diagram illustrates the kinetic decision tree for selecting conditions based on the desired product (Mono vs. Bis).

G Start 3,5-Dichloro-2,6- dimethoxypyridine Decision Target Product? Start->Decision Cond_Mono Protocol A: Pd(OAc)2 / SPhos 1.05 eq Boronic Acid 80°C, 4-6h Decision->Cond_Mono Site Selective Cond_Bis Protocol B: Pd2(dba)3 / XPhos >2.5 eq Boronic Acid 110°C, 12-18h Decision->Cond_Bis Library Synthesis Mono Mono-Coupled Product (3-Aryl-5-chloro) Mono->Cond_Bis Sequential Coupling (Asymmetric Diaryl) Bis Bis-Coupled Product (3,5-Diaryl) Cond_Mono->Mono High Yield (>85%) Cond_Bis->Bis Complete Conversion

Figure 1: Decision tree for optimizing reaction conditions based on target selectivity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Oxidative addition failure due to electron-rich ring.[2]Switch to XPhos Pd G2 or Pd-PEPPSI-IPr precatalysts.[2] Increase temp to 100°C.
Hydrolysis (OH product) Methoxy group cleavage or chloride displacement by OH⁻.[2]Use anhydrous conditions (Toluene/Dioxane) with K

PO

(solid) or CsF as base.[2]
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).[2]Switch to Potassium Trifluoroborate (Ar-BF

K)
salts.[2] These release boronic acid slowly, preventing decomposition.
Bis-coupling in Mono protocol Overheating or excess Boron.strictly limit Boronic acid to 1.0 eq. Lower temp to 60°C and extend time.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[2] Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link[2]

  • Neufeldt, S. R., et al. (2022).[2][4] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry, 87(11), 7414–7421.[2] Link[2][4]

  • Sigma-Aldrich. 3,5-Dichloro-2,6-dimethoxypyridine Product Page. Link[2]

Sources

Buchwald-Hartwig amination of 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Buchwald-Hartwig Amination of 3,5-Dichloro-2,6-dimethoxypyridine

Part 1: Executive Summary & Chemical Intelligence

1.1 The Challenge The substrate 3,5-Dichloro-2,6-dimethoxypyridine (CAS: 51066-53-6) presents a unique set of electronic and steric challenges for cross-coupling. While chloropyridines are generally excellent substrates for Buchwald-Hartwig amination, the presence of two methoxy groups at the 2,6-positions significantly alters the reactivity profile:

  • Electronic Deactivation: The methoxy groups are strong electron donors (resonance), rendering the pyridine ring electron-rich. This increases the energy barrier for the oxidative addition of Palladium(0) into the C-Cl bond compared to a standard 3,5-dichloropyridine.

  • Steric Crowding: While the C3/C5 chlorines are meta to the nitrogen, the ortho-methoxy groups create a specific steric environment that can hinder the approach of bulky catalytic complexes.

  • Symmetry & Selectivity: The molecule is symmetric. The primary challenge is controlling mono- vs. bis-amination .

1.2 Strategic Solution To achieve high yields of the mono-aminated product, we must employ a catalyst system that is highly active (to overcome electronic deactivation) but sterically demanding (to prevent rapid second addition). The protocol below utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) , specifically BrettPhos or RuPhos , which are privileged structures for coupling deactivated aryl chlorides.

Part 2: Method Development Strategy

The following flowchart outlines the decision matrix for optimizing this reaction based on the amine partner.

OptimizationStrategy Start Select Amine Partner Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary BrettPhos System A: Pd(OAc)2 + BrettPhos Base: NaOtBu Solvent: Dioxane, 100°C Primary->BrettPhos RuPhos System B: Pd(OAc)2 + RuPhos Base: NaOtBu Solvent: Toluene, 100°C Secondary->RuPhos LHMDS Alternative Base: LHMDS (1.0 M in THF) (Use if NaOtBu fails) BrettPhos->LHMDS Low Conversion? XPhos Alternative Ligand: XPhos (Better for steric bulk) RuPhos->XPhos Low Yield?

Figure 1: Decision tree for ligand and base selection based on amine class.

Part 3: Detailed Experimental Protocol

Protocol A: Coupling with Primary Amines (Recommended) Target: Synthesis of 3-amino-5-chloro-2,6-dimethoxypyridine derivatives.[1]

Reagents:

  • Substrate: 3,5-Dichloro-2,6-dimethoxypyridine (1.0 equiv)

  • Amine: Primary Amine (1.1 equiv)

  • Catalyst Source: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: BrettPhos (4 mol%) (CAS: 1070663-78-3)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Pre-Complexation (Critical for Reproducibility):

    • In a glovebox or under argon flow, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and BrettPhos (21.5 mg, 0.04 mmol) to a vial.

    • Add 1 mL of anhydrous 1,4-dioxane and heat at 100°C for 1 minute (or stir at RT for 10 mins) to generate the active catalyst species (color change from orange to pale yellow/brown often observed). Note: Pre-heating ensures the active L-Pd(0) species is formed before substrate exposure.

  • Reaction Assembly:

    • To a separate oven-dried reaction vial equipped with a magnetic stir bar, add:

      • 3,5-Dichloro-2,6-dimethoxypyridine (208 mg, 1.0 mmol).

      • Primary Amine (1.1 mmol).

      • NaOtBu (135 mg, 1.4 mmol).

    • Transfer the pre-formed catalyst solution to this vial via syringe.

    • Rinse the catalyst vial with remaining solvent to reach a total volume of 5 mL (0.2 M).

  • Execution:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100°C in a heating block.

    • Time: 2–4 hours.

    • Monitoring: Check by LCMS after 1 hour. The mono-aminated product will likely elute after the starting material on reverse phase (due to the amine often being more polar, though the lipophilicity of the R-group matters). Look for the mass M + (Amine - HCl).

  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove palladium black and salts.

    • Concentrate the filtrate.

    • Purification: Flash chromatography (Hexanes/EtOAc). Note: The mono-product is distinct from the bis-product. If bis-amination is observed, reduce amine equivalents to 0.95 and lower temp to 80°C.

Part 4: Mechanistic Validation & Troubleshooting

4.1 Mechanism of Action The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The rate-determining step for this electron-rich substrate is Oxidative Addition .

Mechanism Pd0 L-Pd(0) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar(Cl) OxAdd->PdII_Ar + Substrate BaseStep Base Exchange (NaOtBu) PdII_Ar->BaseStep PdII_Amido L-Pd(II)-Ar-N(R) BaseStep->PdII_Amido + Amine RedElim Reductive Elimination PdII_Amido->RedElim Product Product + L-Pd(0) RedElim->Product Product->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the rate-limiting oxidative addition due to the electron-rich nature of the dimethoxypyridine ring.

4.2 Troubleshooting Table

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Oxidative addition failed.Switch to BrettPhos G3 Precatalyst or increase temp to 110°C. Ensure system is O2-free.
Bis-Amination (>10%) Catalyst too active or excess amine.Reduce amine to 0.95 equiv . Lower temp to 80°C.
Dehalogenation (Hydrodechlorination) Hydride source present.Ensure solvent is anhydrous.[2] Avoid alcohols (use Dioxane/Toluene).
Low Conversion (<50%) Catalyst poisoning.The pyridine nitrogen is likely not poisoning due to OMe blocking, but the amine might be. Increase catalyst loading to 5 mol%.

Part 5: References

  • General Buchwald-Hartwig Guidelines:

    • Surry, D. S., & Buchwald, S. L. (2011).[5] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[5] Link

  • Coupling of Pyridines:

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[4][5] Palladium-catalyzed formation of carbon-nitrogen bonds.[6][7][8] J. Am. Chem. Soc.[4][5] Link

  • BrettPhos Specifics:

    • Maitre, P., et al. (2008). A Highly Active Catalyst for the Room-Temperature Amination of Aryl Chlorides. J. Am. Chem. Soc.[4][5] Link

  • Substrate Analog Data:

    • BenchChem Reactivity Guide: 3,5-Dichloropyridine vs 2,6-Dichloropyridine.Link

Sources

Application Note: Strategic Functionalization of 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026


) and Downstream Reactivity
Document ID:  AN-PYR-3526-CL

Executive Summary

This guide details the reactivity profile of 3,5-Dichloro-2,6-dimethoxypyridine , a "privileged scaffold" in medicinal chemistry and agrochemical synthesis.

Researchers often encounter a paradox with this substrate: while it is synthesized via a facile Nucleophilic Aromatic Substitution (


), the product itself is remarkably resistant to further 

at the chlorinated positions. This resistance arises because the 3,5-positions are meta to the ring nitrogen (the activating group) and the ring is electron-rich due to the 2,6-dimethoxy substituents.

This Application Note provides:

  • Synthesis Protocol: High-yield regioselective synthesis of the scaffold from 2,3,5,6-tetrachloropyridine.

  • Mechanistic Insight: A visual guide to the electronic "dead zones" preventing standard substitution.

  • Functionalization Protocols: Validated methods for downstream modification, including acid-mediated hydrolysis (O-demethylation) and transition to Palladium-catalyzed cross-coupling.

Mechanistic Analysis & Reactivity Profile

To successfully manipulate this scaffold, one must understand the electronic landscape. The pyridine nitrogen activates the ring for nucleophilic attack, but this activation is position-dependent.

The "Meta-Stable" Paradox

In polychlorinated pyridines,


 occurs preferentially at the 2- and 6-positions  (ortho) and the 4-position  (para). The 3- and 5-positions  (meta) are electronically deactivated regarding nucleophilic attack.

Once the 2 and 6 positions are substituted with methoxy groups (strong


-donors), the ring becomes electron-rich, effectively shutting down further 

at the 3,5-dichloro sites under standard conditions.
Reaction Pathway Diagram

The following diagram illustrates the synthesis of the scaffold and its divergent reactivity pathways.

G Start 2,3,5,6-Tetrachloropyridine (Highly Reactive) Intermediate Meisenheimer Complex (Stabilized at C2/C6) Start->Intermediate + NaOMe (2.2 eq) Fast SNAr Target 3,5-Dichloro-2,6- dimethoxypyridine (Target Scaffold) Intermediate->Target - NaCl Target->Target Standard SNAr at C3/C5 (BLOCKED) Pyridone 3,5-Dichloro-6-methoxy- 2-pyridone (Hydrolysis Product) Target->Pyridone Acid Hydrolysis (HCl/AcOH) Coupling 3,5-Functionalized Pyridine (via Pd-Catalysis) Target->Coupling Buchwald-Hartwig (Pd-Catalysis)

Figure 1: Reaction network showing the formation of the target scaffold via regioselective


 and its subsequent reactivity limitations.

Protocol A: Regioselective Synthesis of the Scaffold

This protocol describes the synthesis of 3,5-dichloro-2,6-dimethoxypyridine from 2,3,5,6-tetrachloropyridine. This is the primary


 application relevant to this molecule.

Target: 3,5-Dichloro-2,6-dimethoxypyridine Reaction Type: Double


 (Regioselective)
Reagents & Equipment
ComponentSpecificationRole
Substrate 2,3,5,6-TetrachloropyridineStarting Material
Nucleophile Sodium Methoxide (NaOMe)25% wt in Methanol
Solvent Methanol (anhydrous)Reaction Medium
Quench Water / dilute HClWorkup
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge 2,3,5,6-tetrachloropyridine (1.0 eq) and anhydrous Methanol (10 vol). Stir until dissolved.

  • Addition: Add Sodium Methoxide solution (2.2 eq) dropwise via an addition funnel over 30 minutes.

    • Critical Note: The reaction is exothermic. Maintain internal temperature

      
       during addition to ensure regioselectivity.
      
  • Reaction: Heat the mixture to reflux (65°C) and stir for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 9:1). The starting material should disappear, and the mono-substituted intermediate (2,3,5-trichloro-6-methoxypyridine) should convert to the di-substituted product.

  • Workup: Cool to room temperature. Concentrate the solvent to ~20% of the original volume under reduced pressure.

  • Precipitation: Pour the residue into ice-cold water (20 vol). The product is hydrophobic and will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold water (

    
     vol) to remove NaCl and excess base. Dry in a vacuum oven at 45°C.
    

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol B: Functionalization (Overcoming the Limit)

Researchers attempting to displace the chlorine atoms (C3/C5) with amines using standard


 (heat + base) will likely observe no reaction  or decomposition.

To functionalize the scaffold, you must choose one of two pathways:

  • Pathway 1: O-Demethylation (Hydrolysis) - Converting the methoxy group to a pyridone (useful for tautomer-based binding).

  • Pathway 2: Metal-Catalyzed Coupling - Using Palladium to bypass the electronic deactivation of the C-Cl bond.

Acid-Mediated Hydrolysis (Pyridone Synthesis)

This reaction effectively performs an


 where water acts as the nucleophile, displacing the methoxide under acidic conditions.

Reagents:

  • Substrate: 3,5-Dichloro-2,6-dimethoxypyridine[1]

  • Acid: 48% HBr (aq) or conc. HCl in Acetic Acid.

Procedure:

  • Dissolve substrate in Acetic Acid (5 vol).

  • Add conc.[1] HCl (5 eq).

  • Heat to 90°C for 2–4 hours.

  • Cool and pour into ice water. The product, 3,5-dichloro-6-methoxy-2-pyridone , will precipitate.

    • Note: Prolonged heating can hydrolyze both methoxy groups to form the 3,5-dichloro-2,6-dione.

Palladium-Catalyzed Amination (Buchwald-Hartwig)

Since


 fails at C3/C5, use this protocol for amination.

Reagents:

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Procedure:

  • Combine substrate, amine (1.2 eq), and base in the reaction vessel.

  • Add catalyst/ligand in a glovebox or under strict

    
     flow.
    
  • Add sparged Dioxane.[2]

  • Heat to 100°C for 12 hours.

    • Result: This successfully installs amines at the 3-position, overcoming the electronic limitation of the scaffold.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Mixture of Mono- and Di-methoxy products (Protocol A) Insufficient equivalents of NaOMe or reaction time too short.Ensure >2.1 eq of NaOMe is used. Extend reflux time.
Formation of Trimethoxy byproduct (Protocol A) Excess NaOMe + excessive heat.Control stoichiometry carefully (do not exceed 2.3 eq).
No Reaction with Amine (Direct

)
Attempting

on C3/C5.
Stop. Switch to Pd-catalyzed coupling (Protocol B.2).
Low Yield in Hydrolysis (Protocol B.1) Product solubility in aqueous acid.Neutralize the filtrate to pH 6–7 to crash out the remaining pyridone.

References

  • Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Synthesis of 2,6-dialkoxypyridines: Process for the preparation of fluorinated pyridines.[1] EP0192287A2.[1] (Describes analogous substitution patterns in poly-halo pyridines).

  • Reactivity of 3,5-dichloropyridines: BenchChem Technical Library. Comparative Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine.[1] (2025).[2][3][4]

  • Pyridone Synthesis: Cava, M. P.; et al. The Chlorination of 2-Pyridone.[5] J. Org.[1][6] Chem. 1958, 23, 1614. (Foundational work on chloropyridone synthesis).

  • Computational Insight: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI Technical Resources.[1]

Sources

Application Note: 3,5-Dichloro-2,6-dimethoxypyridine as a Strategic Intermediate in Agrochemical Synthesis

[1]

Executive Summary

3,5-Dichloro-2,6-dimethoxypyridine is a highly functionalized pyridine scaffold that serves as a critical building block in the synthesis of next-generation herbicides and fungicides. Its unique substitution pattern—featuring electron-withdrawing chlorine atoms at the meta (3,5) positions and electron-donating methoxy groups at the ortho (2,6) positions—provides a versatile platform for regioselective functionalization. This guide details the synthesis, reactivity profile, and application of this intermediate in developing pyridine-based active ingredients (AIs), specifically targeting the synthesis of 3,5-dichloro-2,6-dihydroxypyridine (a precursor to Clopidol and Clopyralid analogs) and downstream fluorinated pyridine herbicides.

Chemical Profile & Reactivity

The utility of 3,5-Dichloro-2,6-dimethoxypyridine stems from its "push-pull" electronic structure. The methoxy groups deactivate the ring towards further nucleophilic attack at the 2/6 positions while protecting the oxygen functionality, allowing for manipulation of the 3,5-dichloro sites or the 4-position.

PropertySpecification
IUPAC Name 3,5-Dichloro-2,6-dimethoxypyridine
Molecular Formula C₇H₇Cl₂NO₂
Molecular Weight 208.04 g/mol
Appearance White to Off-white Crystalline Solid
Melting Point 92–96 °C
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Key Reactivity Nucleophilic Aromatic Substitution (SₙAr), Demethylation, Pd-Catalyzed Cross-Coupling

Synthesis Pathway

The industrial synthesis of 3,5-Dichloro-2,6-dimethoxypyridine typically proceeds via nucleophilic aromatic substitution on perchlorinated pyridines. The most efficient route utilizes 2,3,5,6-tetrachloropyridine as the starting material, leveraging the high electrophilicity of the C2 and C6 positions.

Reaction Mechanism

The reaction involves a double SₙAr mechanism where methoxide ions sequentially displace the chlorine atoms at the 2 and 6 positions. The 3 and 5 positions are sterically hindered and electronically less activated, ensuring high regioselectivity.

SynthesisPathwayStart2,3,5,6-Tetrachloropyridine(CAS 2402-79-1)InterIntermediate:3,5,6-Trichloro-2-methoxypyridineStart->Inter S_NAr (Fast) ReagentNaOMe (2.2 eq)MeOH/THFReagent->StartProduct3,5-Dichloro-2,6-dimethoxypyridine(CAS 51066-53-6)Inter->Product S_NAr (Slow) ByproductBy-products:NaClProduct->Byproduct -2 NaCl

Figure 1: Regioselective synthesis of 3,5-Dichloro-2,6-dimethoxypyridine via double nucleophilic substitution.

Experimental Protocols

Protocol A: Synthesis from 2,3,5,6-Tetrachloropyridine

Objective: Preparation of 100g batch of 3,5-Dichloro-2,6-dimethoxypyridine.

Reagents:

  • 2,3,5,6-Tetrachloropyridine (108.5 g, 0.50 mol)

  • Sodium Methoxide (30% in MeOH) (198 g, 1.10 mol)

  • Methanol (500 mL)

  • Tetrahydrofuran (THF) (200 mL) - Optional, improves solubility

Step-by-Step Procedure:

  • Setup: Equip a 2L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Purge with Nitrogen (N₂).[1]

  • Dissolution: Charge the flask with 2,3,5,6-Tetrachloropyridine, Methanol, and THF. Stir at room temperature until fully dissolved.

  • Addition: Add the Sodium Methoxide solution dropwise via an addition funnel over 45 minutes. Caution: Exothermic reaction.[2] Maintain internal temperature < 40°C.

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) and stir for 6–8 hours.

    • Checkpoint: Monitor reaction progress via HPLC or TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, and the mono-substituted intermediate should convert to the di-substituted product (Rf ~0.5).

  • Quench: Cool the reaction mixture to 10°C. Quench by adding Water (500 mL) slowly.

  • Isolation: The product may precipitate as a white solid.

    • If Solid: Filter the precipitate, wash with cold water (3 x 100 mL) to remove NaCl and excess base.

    • If Oiling Out: Extract with Dichloromethane (3 x 200 mL). Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from hot Methanol or Ethanol/Water (8:2) if purity is <98%.

  • Yield: Expected yield: 85–92% (88–95 g).

Protocol B: Demethylation to 3,5-Dichloro-2,6-dihydroxypyridine

Context: This step converts the dimethoxy intermediate into the dihydroxy (or dione) form, a key scaffold for Clopidol-type agents and downstream halogenation.

Reagents:

  • 3,5-Dichloro-2,6-dimethoxypyridine (20.8 g, 0.1 mol)

  • Hydrobromic Acid (48% aq) (100 mL)

  • Acetic Acid (50 mL)

Procedure:

  • Mix: Combine the substrate, HBr, and Acetic Acid in a 500 mL flask.

  • Reflux: Heat to reflux (100–110°C) for 12 hours. The reaction is driven by the cleavage of the methyl ethers.

  • Workup: Cool to room temperature. Pour the mixture into ice water (300 mL).

  • Filtration: The product, 3,5-dichloro-2,6-dihydroxypyridine (tautomer: 3,5-dichloropyridine-2,6-dione), will precipitate. Filter and dry.

  • Validation: Confirm structure via ¹H NMR (loss of -OMe singlet at ~3.9 ppm).

Agrochemical Applications & Downstream Logic

Precursor for Fluorinated Herbicides

The 3,5-dichloro-2,6-dimethoxy scaffold is a protected equivalent of the 2,6-dihydroxy system. It allows for the selective manipulation of the pyridine core before revealing the hydroxyl groups for further functionalization (e.g., conversion to triflates or chlorides for cross-coupling).

Workflow: Synthesis of "Fluroxypyr-type" Intermediates

  • Starting Material: 3,5-Dichloro-2,6-dimethoxypyridine.[3][4]

  • Transformation: Demethylation

    
     Chlorination (POCl₃) 
    
    
    2,3,5,6-Tetrachloropyridine .
  • Fluorination (Halex Reaction): Reaction with KF/Sulfolane yields 3,5-dichloro-2,4,6-trifluoropyridine .

  • Final Active: Selective hydrolysis and amination yield 4-amino-3,5-dichloro-6-fluoro-2-pyridyloxyacetic acid derivatives.[3]

Note: While 2,3,5,6-tetrachloropyridine is a commodity chemical, the dimethoxy route offers a pathway to introduce isotopic labels or specific 4-position substituents (via lithiation) prior to the chlorination/fluorination steps.

4-Position Functionalization (Directed Metalation)

The C4 position of 3,5-dichloro-2,6-dimethoxypyridine is accessible via Directed ortho-Metalation (DoM), enabled by the directing effects of the Cl and OMe groups.

  • Reagent: LDA or n-BuLi / THF / -78°C.

  • Electrophiles: CO₂ (Carboxylic acids), DMF (Aldehydes), I₂ (Iodides).

  • Application: Synthesis of 4-substituted pyridine herbicides (e.g., Aminopyralid analogs) where the 2,6-oxygenation pattern is retained.

ApplicationLogicCore3,5-Dichloro-2,6-dimethoxypyridinePath1Demethylation(HBr/AcOH)Core->Path1Path2Lithiation (DoM)(LDA/Electrophile)Core->Path2Inter13,5-Dichloro-2,6-dihydroxypyridinePath1->Inter1Inter24-Substituted-3,5-dichloro-2,6-dimethoxypyridinePath2->Inter2End1Clopidol / Clopyralid Analogs(Herbicides/Coccidiostats)Inter1->End1End2Advanced Pyridine AIs(Picloram/Aminopyralid Analogs)Inter2->End2

Figure 2: Divergent synthesis pathways for agrochemical active ingredients.

Safety & Handling (EHS)

  • Hazards: 3,5-Dichloro-2,6-dimethoxypyridine is an irritant. The starting material (2,3,5,6-tetrachloropyridine) and reagents (Sodium Methoxide) are corrosive and toxic.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous layers from the workup contain high salt concentrations and should be treated accordingly.

Troubleshooting & Optimization

  • Incomplete Conversion: If the mono-methoxy intermediate persists, increase the temperature to reflux or add an excess (0.2 eq) of NaOMe. Ensure the solvent is anhydrous to prevent hydrolysis to the pyridinol.

  • O-Alkylation vs. N-Alkylation: The reaction of polychloropyridines with alkoxides heavily favors O-alkylation (forming methoxy groups) over N-alkylation (forming N-methyl pyridones) under kinetic control. Maintain temperatures below 80°C to avoid rearrangement.

References

  • Sigma-Aldrich. (2025). Product Specification: 3,5-Dichloro-2,6-dimethoxypyridine (CAS 51066-53-6).[4] Retrieved from

  • Volza. (2025). Global Trade Data: Dichloro Imports and Agrochemical Intermediates. Retrieved from

  • BenchChem. (2025).[5][1] Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis. Retrieved from

  • Google Patents. (2001). Process for the preparation of 3,5-dichloropyridine and derivatives (WO2001005766A2). Retrieved from

  • PrepChem. (2025). Synthesis of 3,5-dimethoxy-pyridine from halogenated pyridines. Retrieved from

Application Note: Scale-Up Synthesis of 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the scale-up synthesis of 3,5-Dichloro-2,6-dimethoxypyridine (CAS: 51066-53-6). The protocol is designed for process chemists and engineers, focusing on regioselectivity, safety, and industrial viability.

Executive Summary & Strategic Analysis

3,5-Dichloro-2,6-dimethoxypyridine is a critical heterocyclic intermediate used in the synthesis of high-value agrochemicals (herbicides/fungicides) and pharmaceutical APIs.[1] Its structural motif—a pyridine core with electron-donating methoxy groups at the 2,6-positions and electron-withdrawing chlorine atoms at the 3,5-positions—requires a synthesis strategy that balances reactivity with selectivity.

Route Selection: The "Activation-Deactivation" Strategy

While direct nucleophilic substitution of tetrachloropyridine is theoretically possible, it often suffers from isomeric mixtures (e.g., 4-methoxy impurities).[1] This guide details the Electrophilic Chlorination Route , which is the industry standard for high-purity scale-up.

  • Step 1 (Activation): Conversion of 2,6-dichloropyridine to 2,6-dimethoxypyridine .[1] The methoxy groups strongly activate the 3 and 5 positions via resonance (

    
     effect), directing subsequent electrophilic attack exclusively to these carbons.
    
  • Step 2 (Functionalization): Controlled chlorination using Chlorine gas (

    
    )  or N-Chlorosuccinimide (NCS) . The activated ring allows for mild conditions, preventing over-chlorination or ring degradation.[1]
    
Comparative Route Analysis
FeatureRoute A: Electrophilic Chlorination (Recommended)Route B: Nucleophilic Substitution (

)
Starting Material 2,6-Dimethoxypyridine2,3,5,6-Tetrachloropyridine
Mechanism Electrophilic Aromatic Substitution (EAS)Nucleophilic Aromatic Substitution
Regioselectivity High (Directed by -OMe groups)Moderate (Risk of 4-substitution)
Impurity Profile Mono-chloro intermediate (easy to remove)Isomeric byproducts (hard to separate)
Scalability Excellent (Liquid phase, standard reactors)Good, but requires high temp/pressure

Chemical Reaction Pathway

The synthesis proceeds via a two-stage sequence.[2][3][4][5][6][7] The visualization below details the transformation and the electronic activation logic.

ReactionScheme cluster_0 Step 1: Activation cluster_1 Step 2: Regioselective Chlorination SM 2,6-Dichloropyridine (Precursor) Inter 2,6-Dimethoxypyridine (Activated Intermediate) SM->Inter Product 3,5-Dichloro-2,6-dimethoxypyridine (Target) Inter->Product Reagent1 NaOMe / MeOH Reflux, 12h Reagent2 Cl2 (g) or NCS CH3CN, 0-25°C

Caption: Two-step synthesis pathway utilizing electronic activation for regiocontrol.

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dimethoxypyridine

Objective: Prepare the electron-rich precursor from commercially available 2,6-dichloropyridine.

Reagents & Equipment:

  • Reactor: Glass-lined or Stainless Steel (SS316) reactor with reflux condenser.

  • 2,6-Dichloropyridine: 1.0 eq.[5][8]

  • Sodium Methoxide (NaOMe): 2.5 eq (supplied as 30% wt solution in MeOH).[1]

  • Solvent: Methanol (anhydrous).[9]

Procedure:

  • Charge: Load 2,6-dichloropyridine into the reactor containing anhydrous methanol (5 vol).

  • Addition: Slowly add NaOMe solution over 1 hour, maintaining temperature

    
     (Exothermic).
    
  • Reaction: Heat the mixture to reflux (

    
    ) and stir for 12–16 hours.
    
    • IPC (In-Process Control): Monitor by HPLC.[10] Target

      
       mono-substituted intermediate (2-chloro-6-methoxypyridine).
      
  • Quench: Cool to

    
    . Quench with water (10 vol).
    
  • Isolation:

    • Distill off Methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) or Toluene (

      
       vol).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Vacuum distillation (bp ~90-100°C at 10 mmHg) or crystallization from cold hexanes.

    • Yield Target: 85–90%.

    • Appearance: White to pale yellow crystalline solid or oil (mp ~72°C).[1]

Step 2: Chlorination to 3,5-Dichloro-2,6-dimethoxypyridine

Objective: Introduce chlorine atoms at the activated 3 and 5 positions.

Option A: Industrial Scale (Chlorine Gas) Best for: Multi-kilogram to Ton scale. Low cost.

Option B: Pilot/Lab Scale (N-Chlorosuccinimide - NCS) Best for: Gram to Kilo scale.[4] Easy handling, stoichiometric control.

Protocol (Option B - NCS Method)

Reagents:

  • 2,6-Dimethoxypyridine: 1.0 eq (from Step 1).[1][5][11]

  • N-Chlorosuccinimide (NCS): 2.2 eq.

  • Solvent: Acetonitrile (ACN) or Acetic Acid (AcOH). ACN is preferred for easier workup.

Procedure:

  • Dissolution: Dissolve 2,6-dimethoxypyridine (1 wt) in Acetonitrile (10 vol) in a reactor equipped with an overhead stirrer and nitrogen inlet.

  • Cooling: Cool the solution to

    
     to 
    
    
    
    .
  • Addition: Add NCS (2.2 eq) portion-wise over 2 hours.

    • Critical: Maintain internal temperature

      
      . The reaction is exothermic.[3] Rapid addition can lead to thermal runaway or tar formation.
      
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 6–12 hours.
    
    • Mechanism:[1][7][11] The electron-rich ring reacts rapidly. The first Cl adds to position 3, activating position 5 further? No, actually slightly deactivating, but the two OMe groups ensure the second chlorination still proceeds.

    • IPC: HPLC should show disappearance of starting material and the mono-chloro intermediate.

  • Workup:

    • Concentrate the reaction mixture to remove most Acetonitrile.

    • Resuspend the residue in Water (10 vol) and stir for 1 hour. Succinimide (byproduct) is water-soluble.

    • Filter the precipitated solid (Crude Product).[12]

  • Purification:

    • Recrystallize from Methanol/Water (8:2) or Heptane.

    • Heat to clear solution, cool slowly to

      
      .
      
    • Filter and dry under vacuum at

      
      .[1]
      

Data Specifications:

  • Yield: 75–85%.

  • Purity:

    
     (HPLC).[1]
    
  • Appearance: White crystalline powder.

Process Safety & Engineering Controls

Scale-up of chlorination reactions requires strict thermal and off-gas management.

ProcessFlow cluster_safety Critical Safety Controls Reactor Chlorination Reactor (Glass-Lined, Jacketed) Temp: 0-25°C Scrubber Caustic Scrubber (NaOH Solution) Traps HCl/Cl2 Reactor->Scrubber Off-gas (HCl) Quench Quench Vessel (Water/Bisulfite) Reactor->Quench Reaction Mixture Filter Centrifuge/Filter Isolation Quench->Filter Slurry Transfer

Caption: Process flow diagram highlighting off-gas scrubbing for chlorination.

Key Safety Parameters:
  • Exotherm Control: The chlorination is highly exothermic (

    
     per Cl). Use jacketed reactors with active cooling. Do not exceed 
    
    
    
    during reagent addition.[1]
  • Gas Evolution: If using

    
     gas or 
    
    
    
    , significant HCl gas is generated.[1] The reactor must be vented to a caustic scrubber (10-15% NaOH).
  • Byproduct Management: Succinimide (from NCS) is non-toxic but must be washed out thoroughly to prevent downstream contamination.

Analytical Characterization

Confirm the identity and purity of the final lot using the following specifications.

TestSpecificationMethod
Appearance White to off-white solidVisual
Purity

HPLC (C18, ACN/Water gradient)
Identification Matches Reference StandardH-NMR / IR
Melting Point

Capillary Method
Residual Solvents Complies with ICH Q3CGC-HS
Water Content

Karl Fischer

NMR Signature (


): 
  • Proton (

    
    ):  Singlet at 
    
    
    
    ppm (C4-H, if 3,5-dichloro).[1] Correction: The target is 3,5-dichloro-2,6-dimethoxypyridine.[1] The 4-position has a proton. The 2,6 are OMe.[6][11][13]
    • 
       ppm (1H, s, Ar-H at C4).[1]
      
    • 
       ppm (6H, s, 
      
      
      
      ).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete activation (Step 1) or over-chlorination.Check purity of 2,6-dimethoxypyridine.[1][10] Ensure strict stoichiometry of NCS (2.1-2.2 eq).
Yellow/Brown Color Thermal degradation or oxidation.Maintain Temp

. Use Nitrogen blanket. Recrystallize with activated charcoal.
Isomer Impurities Regioselectivity failure.[11]Unlikely with this route. Check if starting material was 2,4-dichloropyridine by mistake.[1]
High Moisture Inefficient drying.Dry at

under vacuum for >12h.

References

  • Sigma-Aldrich. 3,5-Dichloro-2,6-dimethoxypyridine Product Page. Link

  • BenchChem. Synthesis of 2,6-Dimethoxypyridine from 2,6-Dichloropyridine. Link

  • National Institutes of Health (NIH). Visible-light promoted late-stage chlorination... utilizing aqueous HCl.[11][14] (Context on chlorination of electron-rich heteroarenes). Link

  • Google Patents. Process for the preparation of 3,5-dichloropyridine derivatives. (General reference for chlorination scale-up). Link

  • PubChem. Compound Summary: 3,5-Dichloro-2,6-dimethoxypyridine.[1] Link[1]

Sources

Application Note: Strategic Derivatization of 3,5-Dichloro-2,6-dimethoxypyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a strategic technical guide for senior researchers. It prioritizes mechanistic logic, orthogonal derivatization pathways, and biological applicability.

Executive Summary

The scaffold 3,5-dichloro-2,6-dimethoxypyridine (DCDMP) represents a highly privileged pharmacophore in drug discovery and agrochemistry.[1] Its value lies in its symmetry , high halogen content , and orthogonal reactivity profiles . The electron-rich methoxy groups at C2 and C6 counterbalance the electron-withdrawing chlorines at C3 and C5, creating a unique electronic push-pull system.[1]

This guide details three distinct derivatization pathways to generate libraries for biological screening:

  • Regioselective C4-Lithiation: Exploiting the "acidic" pyridine C4 proton.[1]

  • Pd-Catalyzed Cross-Coupling: Utilizing C3/C5 chlorides for Suzuki-Miyaura diversification.

  • O-Demethylation: Unmasking pyridone tautomers for hydrogen-bond donor/acceptor modulation.

Chemical Profile & Reactivity Map

To successfully derivatize DCDMP, one must understand its electronic landscape.

  • C2/C6 Methoxy Groups: Strong

    
    -donors.[1] They deactivate the ring towards nucleophilic aromatic substitution (
    
    
    
    ) but direct electrophiles and lithiation to the ortho/para positions.[2]
  • C3/C5 Chlorine Atoms: Inductively withdrawing (

    
    -acceptors).[1][2] They activate the C4 position for deprotonation and serve as handles for metal-catalyzed cross-coupling.[1]
    
  • C4 Position: The "Keystone."[1] It is sterically crowded but electronically activated for deprotonation (Li-H exchange) due to the flanking chlorines (inductive acidification).[2]

Decision Matrix: Derivatization Pathways

DCDMP_Pathways Start 3,5-Dichloro- 2,6-dimethoxypyridine PathA Path A: C4-Functionalization (Lithiation) Start->PathA LDA, THF, -78°C PathB Path B: C3/C5 Coupling (Suzuki/Buchwald) Start->PathB Pd(0), R-B(OH)2 PathC Path C: O-Demethylation (Pyridone Formation) Start->PathC TMSI or BBr3 ProdA 4-Substituted Derivatives (Electrophile Trapping) PathA->ProdA ProdB 3,5-Diaryl/Heteroaryl Analogs PathB->ProdB ProdC 3,5-Dichloro-6-methoxy -2-pyridones PathC->ProdC

Figure 1: Strategic derivatization map for 3,5-dichloro-2,6-dimethoxypyridine showing three orthogonal reaction vectors.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Lithiation and Trapping

Objective: Introduce functional groups (formyl, carboxyl, alkyl) at the C4 position without disturbing the C3/C5 chlorines. Mechanism: Directed Ortho Metalation (DoM).[2] The acidity of the C4 proton is enhanced by the two adjacent chlorine atoms (inductive effect).[2] Critical Control: Temperature must be maintained at -78°C to prevent "Lithium Scrambling" (Li-Halogen exchange at C3/C5).[1][2]

Materials:

  • Substrate: 3,5-Dichloro-2,6-dimethoxypyridine (1.0 equiv)[1]

  • Base: Lithium Diisopropylamide (LDA) (1.2 equiv) [Freshly prepared or commercial 2.0 M][2]

  • Electrophile: e.g., DMF (for aldehyde), CO2 (for acid), MeI (for alkyl)[2]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (concentration ~0.2 M relative to substrate).[2]

  • Base Addition: Cool THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise.

  • Substrate Addition: Dissolve DCDMP in a minimal amount of THF. Add this solution dropwise to the LDA at -78°C over 15 minutes.

    • Note: The solution often turns yellow/orange, indicating the formation of the 4-lithio species.

  • Metalation: Stir at -78°C for 45 minutes. Do not allow the temperature to rise, or Li-Cl exchange will compete.[1]

  • Quench: Add the electrophile (neat or in THF) rapidly.

    • For DMF: Add 2.0 equiv. Stir 30 min at -78°C, then warm to RT.

    • For CO2: Bubble dry gas through the solution for 20 min.

  • Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc (3x).[1][2] Wash organics with brine, dry over Na2SO4, and concentrate.

Validation Criteria:

  • 1H NMR: Disappearance of the C4 singlet (approx. 7.8-8.2 ppm depending on solvent).[1][2]

  • Yield Target: 75-90% for reactive electrophiles.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (C3/C5)

Objective: Replace one or both chlorines with aryl/heteroaryl groups to expand the scaffold's lipophilic surface area.[1][2] Mechanism: Pd(0) oxidative addition into the C-Cl bond.[1][2] Challenge: Aryl chlorides are sluggish.[1] Electron-rich ligands (SPhos, XPhos) are required.[1][2]

Materials:

  • Substrate: DCDMP (1.0 equiv)[2]

  • Boronic Acid: Aryl-B(OH)2 (2.5 equiv for bis-coupling; 1.1 equiv for mono-coupling)[1][2]

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl2[2]

  • Base: K3PO4 (3.0 equiv)[2]

  • Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane/Water

Step-by-Step Procedure:

  • Degassing: Combine solvent, base, and boronic acid in a reaction vial. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd source, Ligand, and DCDMP. Seal the vial.

  • Reaction: Heat to 90°C–100°C for 12–18 hours.

    • Optimization: For mono-substitution, stop reaction at 4-6 hours (monitor by LCMS). Due to symmetry, statistical mixtures of mono/bis are common; chromatographic separation is usually required.

  • Workup: Filter through a Celite pad.[1][3] Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Summary Table: Typical Coupling Conditions

ParameterCondition A (Standard)Condition B (Difficult Substrates)
Catalyst Pd(dppf)Cl2Pd2(dba)3 + XPhos
Solvent Dioxane/H2O (4:[1][2]1)n-Butanol
Temp 90°C110°C
Yield (Bis) 60-80%85-95%
Protocol C: Regioselective O-Demethylation

Objective: Convert methoxy groups to hydroxyls (tautomerizing to pyridones).[1][2] This dramatically alters solubility and H-bonding capability (Donor-Acceptor-Donor motif).[1][2] Reagent Choice:

  • BBr3: Harsh, often cleaves both groups.

  • TMSI (Trimethylsilyl iodide):[2][4] Milder, can be controlled for mono-demethylation.[1]

Step-by-Step Procedure (TMSI Method):

  • Setup: Dissolve DCDMP (1.0 equiv) in anhydrous Acetonitrile or DCM.

  • Reagent Addition: Add NaI (2.0 equiv) followed by TMSCl (2.0 equiv) dropwise.[2] (Generates TMSI in situ).

  • Reaction: Reflux (60-80°C) for 2-4 hours.

    • Monitoring: TLC will show a very polar spot (pyridone).[1][2]

  • Quench: Cool to RT. Add MeOH to quench excess TMS reagents.[1]

  • Workup: Remove volatiles. The product is often amphoteric.[1] Adjust pH to ~6-7 and extract with EtOAc/n-Butanol (9:1) or collect precipitate if solid forms.[1][2]

Biological Screening Context

When submitting these derivatives for biological assays (HTS, kinase panels), consider the following physicochemical shifts:

Derivative TypeLogP TrendSolubility (DMSO)Primary Interaction Mode
Parent (DCDMP) HighExcellentHydrophobic / Halogen Bonding
C4-Carboxyl LowGoodIonic / H-Bonding
C3/C5-Biaryl Very HighPoor (requires <1% DMSO)Pi-Stacking / Hydrophobic Pocket
Pyridone MediumModerateH-Bond Donor/Acceptor

QC Requirement: Ensure all compounds are >95% pure by LCMS before screening. Trace copper or palladium from coupling reactions can result in false positives in enzymatic assays.[1] Use scavenger resins (e.g., QuadraPure™) post-synthesis.[2]

References

  • Lithiation of Halogenated Pyridines

    • Schlosser, M. et al.[5] "The regioselective functionalization of chloropyridines." Tetrahedron, 2005.

    • Context: Establishes the acidity of C4 in 3,5-dichloropyridines.
    • [2]

  • Suzuki Coupling on Chloropyridines

    • Suzuki, A. "Organoboron compounds in cross-coupling reactions."[1] Chem. Commun., 2005.[1]

    • Context: General protocols for activating deactivated aryl chlorides.[1]

    • [2]

  • Demethylation Strategies

    • Jung, M. E., & Lyster, M. A. "Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide." J. Org.[1] Chem., 1977.

    • Context: The foundational protocol for TMSI-mediated demethylation.[1]

    • [2]

  • Biological Relevance of Pyridones

    • Gomez, L. et al. "Pyridine and Pyridone Scaffolds in Kinase Inhibitors." Current Medicinal Chemistry, 2018.
    • Context: Validates the utility of the pyridone tautomer in drug design.

Disclaimer: All protocols involve hazardous chemicals (LDA, BBr3, Palladium).[2] Perform all reactions in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,5-Dichloro-2,6-dimethoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical reaction mechanisms and benchtop realities. Synthesizing 3,5-dichloro-2,6-dimethoxypyridine (CAS 51066-53-6) presents unique challenges due to the electronic properties of the pyridine ring.

This guide covers the two primary synthetic pathways—Electrophilic Aromatic Chlorination and Nucleophilic Aromatic Substitution (SNAr) —providing self-validating protocols, mechanistic causality, and targeted troubleshooting FAQs to help you maximize your yield.

Route A: Electrophilic Aromatic Chlorination of 2,6-Dimethoxypyridine

Mechanistic Causality

Electrophilic aromatic substitution on a pyridine ring is notoriously difficult because the electronegative nitrogen atom withdraws electron density, deactivating the ring. While the methoxy groups at the 2 and 6 positions strongly donate electron density via resonance to activate the 3 and 5 positions, the overall system remains sluggish[1]. Using harsh chlorinating agents (like Cl₂ gas) often leads to oxidative degradation.

To bypass this high activation barrier, modern protocols utilize a highly reactive chlorosulfonium intermediate generated in situ from dimethyl sulfoxide (DMSO) and N-chlorosuccinimide (NCS)[2]. This catalytic system allows for milder conditions, driving the reaction to the di-chlorinated product without cleaving the sensitive methoxy groups.

Route1 SM 2,6-Dimethoxypyridine Int Active Chlorosulfonium Intermediate SM->Int Reagent NCS + DMSO (Catalyst System) Reagent->Int Activation Prod 3,5-Dichloro-2,6- dimethoxypyridine Int->Prod Electrophilic Substitution

DMSO-catalyzed electrophilic chlorination workflow for 2,6-dimethoxypyridine.

Step-by-Step Protocol: DMSO-Catalyzed Chlorination

This protocol is self-validating: the visual shift from a clear solution to a slight yellow tint indicates the formation of the active chlorosulfonium species.

  • Preparation: In an oven-dried, round-bottom flask purged with nitrogen, dissolve 2,6-dimethoxypyridine (1.0 equiv) in anhydrous CHCl₃ to achieve a 0.25 M concentration.

  • Catalyst Activation: Add anhydrous DMSO (20 mol%) to the stirring solution.

  • Halogenation: Slowly add N-chlorosuccinimide (NCS) (2.5 equiv) in portions over 15 minutes to control the mild exotherm.

  • Reaction: Stir the mixture at room temperature (25°C) for 20 hours. Monitor the reaction via GC-MS; the mono-chlorinated intermediate should peak around hour 6 and gradually convert to the di-chlorinated product[2].

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (hexane/ethyl acetate gradient).

Troubleshooting FAQs (Route A)

Q: Why am I seeing a high percentage of mono-chlorinated product (3-chloro-2,6-dimethoxypyridine) instead of the di-chloro target? A: The first chlorination deactivates the pyridine ring further due to the inductive electron-withdrawing nature of the newly installed chlorine atom. To drive the second chlorination, you must ensure a strict stoichiometric excess of NCS (at least 2.5 equivalents). Additionally, verify that your DMSO and solvents are strictly anhydrous; moisture rapidly hydrolyzes the active chlorosulfonium intermediate, stalling the reaction[2].

Q: How can I prevent ring degradation and black tar formation during the reaction? A: Tar formation is typically caused by oxidative degradation of the methoxy groups at elevated temperatures. If you are using microwave-promoted halogenation to speed up the reaction, strictly limit the temperature to 70°C and reduce the reaction time to 2 hours[3]. For benchtop reactions, maintain the temperature at or below 25°C and rely on the DMSO catalyst rather than applying heat.

Route B: SNAr Methoxylation of 2,3,5,6-Tetrachloropyridine

Mechanistic Causality

In Nucleophilic Aromatic Substitution (SNAr), the pyridine nitrogen acts as a powerful electron sink, highly activating the ortho (2,6) and para (4) positions toward nucleophilic attack[4]. When starting with 2,3,5,6-tetrachloropyridine, the 2 and 6 positions are preferentially attacked by the methoxide nucleophile.

However, causality dictates that once the first methoxy group is installed at the 2-position, it donates electron density back into the ring via resonance. This significantly raises the activation energy required for the second substitution at the 6-position. Therefore, precise thermal control is required to push the reaction to completion without causing over-methoxylation at the 3 or 5 positions.

Route2 SM 2,3,5,6-Tetrachloropyridine Int Meisenheimer Complex (C2/C6 positions) SM->Int Reagent NaOMe / MeOH (Nucleophile) Reagent->Int SNAr Attack Prod 3,5-Dichloro-2,6- dimethoxypyridine Int->Prod - 2 NaCl

Nucleophilic Aromatic Substitution (SNAr) pathway for methoxylation.

Step-by-Step Protocol: SNAr Methoxylation

This protocol is self-validating: the precipitation of NaCl serves as a visual indicator of successful chloride displacement.

  • Preparation: Suspend 2,3,5,6-tetrachloropyridine (1.0 equiv) in anhydrous methanol in a two-neck flask equipped with a reflux condenser.

  • Nucleophile Addition: Cool the suspension to 0°C using an ice bath. Slowly add a freshly prepared solution of sodium methoxide (NaOMe) in methanol (2.2 equiv) dropwise. Note: Adding at 0°C prevents runaway exothermic reactions and preserves regioselectivity.

  • Thermal Activation: Remove the ice bath and gradually heat the mixture to reflux (approx. 65°C) under a nitrogen atmosphere for 12 hours.

  • Neutralization: Cool the mixture to room temperature. Carefully neutralize the excess base with 1M HCl until the pH reaches 7.0.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the resulting residue between water and ethyl acetate.

  • Isolation: Dry the organic phase over Na₂SO₄, concentrate, and recrystallize the crude product from cold ethanol to yield highly pure 3,5-dichloro-2,6-dimethoxypyridine.

Troubleshooting FAQs (Route B)

Q: My reaction stalls before the second methoxylation occurs. How do I push it to completion? A: Because the first methoxy group deactivates the ring toward further nucleophilic attack, room temperature conditions will stall the reaction at the mono-methoxylated intermediate. You must increase the reaction temperature to reflux (65°C in methanol)[1]. If it still stalls, consider switching to a slightly higher-boiling polar aprotic solvent (like diglyme) combined with NaOMe to provide the necessary activation energy.

Q: Why is my SNAr reaction yielding a mixture of isomers (e.g., substitution at the 3 or 5 position)? A: Indiscriminate attack at the 3 or 5 positions occurs when there is an excessive stoichiometric amount of NaOMe or if the reaction is overheated for too long. Strictly control your stoichiometry to exactly 2.2 equivalents of NaOMe[4]. Monitor the reaction closely via TLC; quench the reaction immediately once the mono-methoxylated intermediate is consumed.

Quantitative Yield Optimization Data

The following table summarizes the expected outcomes based on varying experimental parameters. Use this data to benchmark your own laboratory results.

Synthetic RouteReagents & CatalystTemp (°C)Time (h)Major ImpurityTypical Yield (%)
Electrophilic Chlorination NCS (2.2 eq), DMSO (20 mol%), CHCl₃2520Mono-chlorinated intermediate33 - 45%
Electrophilic Chlorination NCS (2.5 eq), Aqueous HCl, Microwave702Oxidative degradation products50 - 60%
SNAr Methoxylation 2,3,5,6-Tetrachloropyridine, NaOMe (2.2 eq), MeOH6512Mono-methoxylated intermediate75 - 85%
SNAr Methoxylation Pentachloropyridine, NaOMe (2.5 eq), MeOH6516Isomeric methoxy-chloropyridines60 - 70%

References

  • Benchchem. "2,6-Dimethoxypyridine | 6231-18-1". Benchchem Product Database. 1

  • Song, et al. "DMSO-catalysed late-stage chlorination of (hetero)arenes". Nature Catalysis / ResearchGate (2020). 2

  • International Journal of Frontiers in Multidisciplinary Research (IJFMR). "Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS". (2026). 3

  • Ranjbar-Karimi, R. & Poorfreidoni, A. "Perhalopyridines: Synthesis and Synthetic Utility". Bentham Science Publishers. 4

Sources

Technical Support Center: Synthesis & Troubleshooting of 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the synthesis of 3,5-Dichloro-2,6-dimethoxypyridine (CAS: 51066-53-6).

To ensure high-yield synthesis and stringent impurity control, this document deconstructs the two primary industrial and laboratory pathways:

  • Route A (Electrophilic Aromatic Substitution): The late-stage chlorination of using N-chlorosuccinimide (NCS)[1].

  • Route B (Nucleophilic Aromatic Substitution - SNAr): The methoxylation of using sodium methoxide (NaOMe)[2].

Diagnostic Troubleshooting Workflow

When impurities are detected in your final product, identifying the structural cause is the first step toward reaction optimization. Use the decision tree below to trace byproducts back to their mechanistic origins.

Troubleshooting Start Impurity Detected in Final Product Q1 Which Synthesis Route was Utilized? Start->Q1 R1 Route A: Chlorination of 2,6-Dimethoxypyridine Q1->R1 R2 Route B: SNAr of 2,3,5,6-Tetrachloropyridine Q1->R2 Mass1 LC-MS shows m/z ~174 [M+H]+? R1->Mass1 Mass2 LC-MS shows m/z ~212 [M+H]+? R2->Mass2 Sol1 Issue: Under-chlorination Action: Increase NCS/DMSO or Reaction Time Mass1->Sol1 Yes (Mono-chloro) Sol2 Issue: Demethylation Action: Avoid strong acids during aqueous workup Mass1->Sol2 No (Check m/z 194) Sol3 Issue: Incomplete SNAr Action: Increase NaOMe eq. and Reflux Time Mass2->Sol3 Yes (Trichloro-methoxy) Sol4 Issue: Hydrolysis Action: Ensure anhydrous MeOH and reagents Mass2->Sol4 No (Check m/z 194)

Caption: Diagnostic workflow for identifying and resolving common synthesis byproducts.

Quantitative Impurity Profiling

Comparing the quantitative data of your crude mixture against known analytical signatures is critical for self-validating your protocols.

Byproduct NameOrigin RouteStructural CauseLC-MS [M+H]⁺Mitigation Strategy
3-Chloro-2,6-dimethoxypyridine Route AUnder-chlorination due to the -I effect of the first installed chlorine atom.174.0Increase NCS to 2.4 eq; utilize DMSO as a catalyst to generate [DMS-Cl]⁺.
2,3,5-Trichloro-6-methoxypyridine Route BIncomplete SNAr due to the +M effect of the first installed methoxy group.212.0Extend reflux time to 16h; use ≥2.5 eq of freshly prepared NaOMe.
3,5-Dichloro-6-methoxypyridin-2-ol BothHydrolysis / Demethylation of the methoxy group by water/acid.194.0Maintain strictly anhydrous conditions; neutralize to exactly pH 7 during workup.
Over-oxidized Polymeric Species Route AThermal degradation or excess active chlorinating species.>300Control exotherm strictly at 25 °C; limit DMSO catalyst to 0.4 eq.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my chlorination of 2,6-dimethoxypyridine stall at the mono-chloro intermediate (m/z 174)? A1: This is a classic electronic effect issue. The first equivalent of Cl⁺ rapidly attacks the 3-position due to the strong +M (resonance donating) effect of the adjacent methoxy groups. However, once the first chlorine is installed, the resulting 3-chloro-2,6-dimethoxypyridine becomes significantly less nucleophilic because the highly electronegative chlorine atom withdraws electron density via the -I (inductive) effect. Solution: Standard NCS is often insufficiently electrophilic to overcome this barrier. You must use[3]. DMSO reacts with NCS to form the highly reactive [DMS-Cl]⁺ intermediate, which easily forces the second chlorination at the 5-position.

Q2: During the SNAr of 2,3,5,6-tetrachloropyridine with NaOMe, how do I prevent the formation of the trichloro-methoxy byproduct (m/z 212)? A2: SNAr proceeds via a resonance-stabilized Meisenheimer complex[2]. The initial tetrachloropyridine is highly electron-deficient, making the first methoxylation at the 2-position exceptionally fast. However, the introduction of the first methoxy group enriches the ring's electron density. This raises the activation energy required for the second nucleophilic attack at the 6-position. Solution: The second substitution requires a thermodynamic push. Ensure you are using an excess of freshly prepared NaOMe (2.5 - 3.0 eq) and maintain a rigorous reflux (65 °C) in anhydrous methanol for at least 12-16 hours.

Q3: My final product has a yellowish tint and an unexpected peak around m/z 194. What is this impurity? A3: This is 3,5-dichloro-6-methoxypyridin-2-ol, a demethylation (hydrolysis) byproduct. Methoxy groups on electron-deficient pyridine rings are highly susceptible to cleavage. If your workup involves strong aqueous acids (to quench the reaction), or if your methanolic NaOMe contains trace moisture, the methoxy group will hydrolyze into a hydroxyl group. Solution: Quench reactions with a carefully buffered solution (pH 7) and avoid prolonged exposure to strong acids or bases during the extraction phase.

Validated Experimental Protocols

Protocol A: DMSO-Catalyzed Chlorination (Electrophilic Aromatic Substitution)

This protocol utilizes DMSO to generate a highly reactive chlorinating species, overcoming the deactivation caused by the first chlorine addition[3].

  • Preparation: In a flame-dried round-bottom flask, dissolve 2,6-dimethoxypyridine (1.0 eq) in anhydrous CHCl₃ to achieve a 0.25 M concentration.

  • Catalyst Addition: Add Dimethyl Sulfoxide (DMSO) (0.4 eq) to the solution. Stir for 5 minutes at room temperature.

  • Chlorination: Portion-wise, add N-chlorosuccinimide (NCS) (2.4 eq) to the mixture. Critical Step: Maintain the reaction temperature strictly at 25 °C using a water bath to prevent over-oxidation.

  • Monitoring: Stir the reaction for 12–20 hours. Monitor reaction progress via LC-MS until the intermediate mono-chloro peak (m/z 174) is completely consumed.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: SNAr Methoxylation of 2,3,5,6-Tetrachloropyridine

This protocol leverages the electron-deficient nature of polychlorinated pyridines to drive nucleophilic substitution[2].

  • Nucleophile Generation: In a flame-dried flask under N₂ atmosphere, prepare a solution of Sodium Methoxide (2.5 eq) in anhydrous Methanol.

  • Controlled Addition: Cool the basic solution to 0 °C. Slowly add 2,3,5,6-tetrachloropyridine (1.0 eq) dropwise. Note: The first substitution is highly exothermic; cooling prevents degradation.

  • Thermodynamic Drive: Once the addition is complete, attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) for 12–16 hours to force the second substitution at the 6-position.

  • Neutralization: Cool the mixture to room temperature. Carefully neutralize the solution with 1M HCl to exactly pH 7. Warning: Dropping the pH below 5 will cause rapid demethylation of the product.

  • Isolation: Evaporate the methanol under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Extract, dry the organic layer over Na₂SO₄, and purify via flash chromatography if necessary.

Mechanistic Pathway & Degradation Kinetics

Understanding the flow of electrons during the DMSO-catalyzed chlorination helps visualize where the reaction can fail if parameters are not strictly controlled.

Pathway SM 2,6-Dimethoxypyridine (Electron-Rich Core) Int1 3-Chloro-2,6- dimethoxypyridine (Intermediate) SM->Int1 + [Cl]+ (Fast) DMSO DMSO + NCS Generates [DMS-Cl]+ Active Species DMSO->SM Catalysis Prod 3,5-Dichloro-2,6- dimethoxypyridine (Target Product) Int1->Prod + [Cl]+ (Slow) Byprod 3,5-Dichloro-6- methoxypyridin-2-ol (Hydrolysis Byproduct) Prod->Byprod Acidic Workup (-CH3)

Caption: Mechanistic pathway of DMSO-catalyzed chlorination and potential degradation.

References

  • Title: DMSO-catalysed late-stage chlorination of (hetero)arenes Source: ResearchGate (Nature Communications) URL: [Link]

Sources

Optimizing catalyst loading for cross-coupling with 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cross-Coupling with 3,5-Dichloro-2,6-dimethoxypyridine

Welcome to the technical support center for optimizing cross-coupling reactions with 3,5-Dichloro-2,6-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and opportunities presented by this unique substrate. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Understanding Your Substrate

The structure of 3,5-Dichloro-2,6-dimethoxypyridine presents distinct electronic and steric characteristics that govern its reactivity in palladium-catalyzed cross-coupling reactions.

  • Electronic Properties: The pyridine ring is inherently electron-deficient. However, the two methoxy groups at the 2 and 6 positions are strong electron-donating groups, which significantly increases the electron density of the aromatic system. This enhanced electron density can make the initial oxidative addition step of the catalytic cycle—the reaction of the aryl chloride with the Pd(0) catalyst—more challenging compared to electron-poor aryl chlorides.[1]

  • Steric Hindrance: The methoxy groups flanking the chlorine atoms can provide steric hindrance, influencing the approach of the palladium catalyst. This steric environment necessitates the use of specific types of ligands to facilitate efficient coupling.

  • Catalyst Inhibition: The pyridine nitrogen's lone pair of electrons can coordinate with the palladium center, potentially inhibiting catalytic activity.[2] This is a common challenge when working with nitrogen-containing heterocycles and requires careful selection of the catalyst system to overcome.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and optimization of cross-coupling reactions with 3,5-Dichloro-2,6-dimethoxypyridine.

Q1: What is a good starting point for catalyst loading (mol%) for this substrate?

A: For initial screening, a palladium catalyst loading of 1-3 mol% is a robust starting point.[3] For less reactive aryl chlorides, higher initial loadings might be necessary, but optimization should always aim to reduce the catalyst amount.[4] In many modern catalytic systems, loadings can be reduced to well below 1 mol%, and even into the parts-per-million (ppm) range, once optimal conditions are identified.[5][6]

Q2: How do I choose the right palladium precursor and ligand?

A: This is the most critical decision for a successful reaction.

  • Palladium Precursor: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are often more effective. These "precatalysts" are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species under the reaction conditions, leading to more reliable results.[7]

  • Ligand Selection: Due to the electron-rich nature of the substrate, bulky, electron-rich phosphine ligands are essential.[8] They facilitate the oxidative addition step and promote the final reductive elimination.[8]

    • Recommended Ligands: Biaryl monophosphine ligands from the Buchwald group are highly recommended.[9]

      • SPhos & XPhos: Excellent general-purpose ligands for challenging substrates.[10][11]

      • RuPhos: Often effective for coupling with secondary amines in Buchwald-Hartwig aminations.[7]

    • N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr can also be highly effective, particularly for achieving unconventional selectivity in some dihalopyridines.[12][13]

Q3: Which cross-coupling reaction is most suitable for this substrate?

A: The Suzuki-Miyaura coupling is an excellent first choice due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[14] The Buchwald-Hartwig amination is also highly relevant for introducing nitrogen-based functionalities, which are prevalent in pharmaceuticals.[15][16]

Q4: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

A: Homocoupling is a common side reaction, often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.[1][11]

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[3][11]

  • Minimize Oxygen Exposure: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Optimize Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[11]

Q5: My reaction has turned black, and the yield is low. What does this indicate?

A: The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition. This occurs when the active Pd(0) species aggregates and falls out of the catalytic cycle.

  • Causes: High temperatures, prolonged reaction times, or an inappropriate ligand that fails to stabilize the catalytic species can lead to decomposition.[11]

  • Solutions:

    • Use a More Robust Ligand: Bulky biarylphosphine ligands are designed to stabilize the palladium center and prevent decomposition.[11]

    • Lower the Temperature: Run the reaction at the lowest effective temperature.

    • Check Ligand-to-Palladium Ratio: A ratio of 1:1 to 2:1 (Ligand:Pd) is typical. An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[3]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during your experiments.

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield check_reagents 1. Verify Reagent Quality & Purity (Substrate, Coupling Partner, Solvent, Base) start->check_reagents check_inert 2. Ensure Rigorous Inert Atmosphere (Proper Degassing, Positive Ar/N2 Pressure) check_reagents->check_inert check_catalyst 3. Evaluate Catalyst System check_inert->check_catalyst inactive_catalyst Inactive Catalyst? (Precatalyst vs Pd(II) source) check_catalyst->inactive_catalyst wrong_ligand Incorrect Ligand? (Bulky, e--rich ligand needed) check_catalyst->wrong_ligand   inhibition Catalyst Inhibition? (Pyridine N-coordination) check_catalyst->inhibition    solution_precatalyst Action: Use modern precatalyst (e.g., XPhos Pd G3) inactive_catalyst->solution_precatalyst Yes solution_ligand Action: Screen bulky ligands (SPhos, XPhos, RuPhos) wrong_ligand->solution_ligand Yes solution_inhibition Action: Increase catalyst/ligand loading slightly. Use bulkier ligand. inhibition->solution_inhibition Yes

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Detailed Troubleshooting Table
Problem Possible Cause Suggested Solution & Explanation
Low or No Conversion Inactive Catalyst The active Pd(0) species may not be forming efficiently. Solution: Use a modern palladacycle precatalyst (e.g., G3 or G4) which forms the active catalyst more cleanly than traditional sources like Pd(OAc)₂.[7] Ensure your phosphine ligand has not been oxidized by handling it in a glovebox or under an inert atmosphere.
Catalyst Inhibition The electron-rich methoxy groups and the pyridine nitrogen can coordinate to the palladium center, slowing or stopping the catalytic cycle.[2] Solution: Use bulky ligands (e.g., XPhos) that create a sterically hindered environment around the palladium, disfavoring coordination by the substrate's heteroatoms. A slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary.
Incorrect Base The base plays a crucial role in the transmetalation step (Suzuki) or deprotonating the nucleophile (Buchwald-Hartwig).[17] Solution: For Suzuki couplings, K₂CO₃ or K₃PO₄ are common choices.[3] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[7] Ensure the base is finely powdered and anhydrous.
Significant Side Product Formation Hydrodehalogenation The aryl chloride is reduced to the corresponding arene, replacing Cl with H. This is problematic with very active catalysts and electron-rich substrates. Solution: Optimize the ligand and temperature. Sometimes a slightly less active ligand or lower temperature can suppress this side reaction. Ensure strictly anhydrous conditions.[18]
Homocoupling of Coupling Partner Dimerization of the boronic acid (Suzuki) or amine (Buchwald-Hartwig). Solution: This is often promoted by oxygen.[1] Improve your degassing procedure (e.g., freeze-pump-thaw cycles) and maintain a strict inert atmosphere. Optimizing the catalyst loading and reaction temperature can also minimize homocoupling.[7][11]
Poor Mono-selectivity (Formation of Di-coupled Product) High Reactivity/Equivalence Both chlorine atoms have similar electronic environments, which can lead to double coupling if the mono-coupled product is still reactive. Solution: Use a sub-stoichiometric amount of the coupling partner (e.g., 0.8-0.9 equivalents) to favor mono-substitution. Lowering the reaction temperature and catalyst loading can also improve selectivity by slowing the overall reaction rate.

Section 4: Experimental Protocols & Data

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction, which are fundamental to understanding how catalyst loading and ligand choice impact the overall efficiency.

Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pd2_complex Ar-X oa_label Oxidative Addition pd2_trans Ar-Pd(II)-R(L₂) pd2_complex->pd2_trans R-B(OR)₂ + Base tm_label Transmetalation pd2_trans->pd0 Ar-R (Product) re_label Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Starting Conditions for Suzuki-Miyaura Coupling

The following table provides a validated starting point for your optimization experiments.

Parameter Recommendation Rationale
Substrate 3,5-Dichloro-2,6-dimethoxypyridine1.0 equiv.
Coupling Partner Arylboronic Acid or Ester1.1 - 1.3 equiv.
Pd Precatalyst XPhos Pd G32 mol%
Base K₃PO₄ (Potassium Phosphate)2.0 - 3.0 equiv.
Solvent 1,4-Dioxane / H₂O (e.g., 5:1)Aprotic polar solvent with water to aid base solubility and transmetalation.[19]
Temperature 100 - 110 °CAryl chlorides typically require elevated temperatures for efficient oxidative addition.[1]
Atmosphere Argon or NitrogenEssential to prevent catalyst oxidation and side reactions.[11]
Step-by-Step Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for a small-scale (e.g., 0.5 mmol) reaction.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-Dichloro-2,6-dimethoxypyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a rigorously inert atmosphere.[11]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv., 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 2.5 mL dioxane, 0.5 mL water) via syringe. The solvent should have been previously degassed by sparging with argon for at least 30 minutes.[19]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically by quickly removing the stopper under a positive flow of argon, using a capillary tube to spot onto a TLC plate.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Sherwood, T. C., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 137(45), 14311–14318. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). Thieme. [Link]

  • Fairlamb, I. J. S., & Chechik, V. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Fairlamb, I. J. S., & Chechik, V. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Kölle, P., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ishikura, M., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Preventing homocoupling in Suzuki reactions of 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Homocoupling & Optimization of Sterically Hindered Pyridines Ticket Priority: High (Methodology Failure)

Introduction: The Substrate Challenge

You are likely here because your LCMS shows a significant presence of a symmetrical biaryl (boronic acid dimer) or unreacted starting material, rather than your desired 3-aryl-pyridine product.

3,5-Dichloro-2,6-dimethoxypyridine presents a deceptive challenge. While the chlorides appear activated, the 2,6-dimethoxy groups exert a "pincer" effect. They provide electron density (deactivating the ring toward oxidative addition compared to simple chloropyridines) and, more critically, create steric bulk .

This steric hindrance slows down the Transmetallation step of the catalytic cycle. When the catalytic cycle stalls, the activated boronic acid accumulates in solution. If any oxygen is present, or if the catalyst rests too long in an oxidized state, the boronic acid will preferentially homocouple (Glaser-type or Pd(II)-mediated oxidative coupling) rather than cross-couple.

Module 1: Diagnostic & Mechanism

Q: Is my reaction failing due to Homocoupling or Protodeboronation?

A: You must differentiate these two failure modes via LCMS/GCMS analysis of the crude mixture.

Observation (LCMS/GCMS)DiagnosisRoot Cause
Mass = [Boronic Acid - B(OH)2 + H] Protodeboronation Reaction temperature too high; Base too strong; Solvent too wet.
Mass = [Boronic Acid Dimer] Oxidative Homocoupling Dissolved Oxygen (O₂) ; Slow transmetallation; Pd(II) precatalyst reacting directly with Boron.
Mass = [Pyridine Dimer] Reductive Homocoupling Rare. Usually caused by excess reductant or specific catalyst conditions (Ullmann-type).
The Competitive Pathway Visualization

The following diagram illustrates where the process breaks down for your specific substrate.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Slowed by 2,6-OMe sterics) Pd0->OxAdd + Pyridine-Cl PdII_Ar Pd(II)-Pyridine Complex OxAdd->PdII_Ar TransMet Transmetallation (The Bottleneck) PdII_Ar->TransMet + Boron Prod Cross-Coupled Product TransMet->Prod Reductive Elim. Prod->Pd0 Boron Boronic Acid (Activated) O2 Dissolved O2 / Pd(II) Boron->O2 Stalled Cycle Homo Homocoupling Dimer (Major Impurity) O2->Homo Oxidation

Caption: Figure 1. The "Stalled Cycle" mechanism. Steric hindrance at the oxidative addition and transmetallation steps increases the residence time of the activated boronic acid, allowing Oxygen to trigger homocoupling.

Module 2: Troubleshooting Protocols

Issue 1: Oxygen Management (The Root Cause)

Q: I sparged my solvent with Argon for 15 minutes. Why is homocoupling still happening? A: Sparging is often insufficient for sensitive Suzuki couplings involving electron-rich/sterically hindered chlorides. The 2,6-dimethoxy substituents slow the reaction, making it highly sensitive to even trace O₂ (ppm levels).

Protocol Upgrade: Freeze-Pump-Thaw (FPT)

  • Place solvent in a Schlenk flask.[1]

  • Freeze solid using liquid nitrogen.

  • Apply high vacuum (10–15 min).

  • Close vacuum; thaw in warm water.

  • Repeat 3 times.

  • Backfill with Argon/Nitrogen.

Why this works: FPT removes dissolved gas from the bulk liquid, whereas sparging relies on equilibrium exchange which can be slow and incomplete.

Issue 2: Catalyst Selection (Overcoming Sterics)

Q: I am using Pd(PPh₃)₄ or Pd(dppf)Cl₂. Is this appropriate? A: No. These "Generation 1" catalysts are likely too passive for 3,5-dichloro-2,6-dimethoxypyridine. The bulky methoxy groups prevent the approach of the Pd-center if the ligand is not highly active.

Recommended Systems:

  • Ligand: SPhos or XPhos (Buchwald Ligands).[2][3]

    • Mechanism:[4][5][6][7] These are electron-rich (facilitates oxidative addition into the Cl-C bond) and bulky (promotes reductive elimination).[1][8]

  • Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ .[3][8]

    • Ratio: 1:2 (Pd:Ligand).

  • Alternative: Pd-PEPPSI-IPent (NHC Ligand). Excellent for sterically demanding substrates and highly resistant to breakdown.

Issue 3: Base & Water Control

Q: Should I use strong bases like KOH or NaOH to force the reaction? A: Avoid strong hydroxide bases. They accelerate the disproportionation of the boronic acid.

Optimization Table:

Component Recommendation Rationale
Base K₃PO₄ or K₂CO₃ Weaker bases activate the boron without stripping the halide or promoting rapid hydrolysis.
Solvent Dioxane/Water (4:1) or Toluene/Water (10:1) A biphasic system often protects the catalyst. Strictly anhydrous conditions can actually stop the Suzuki reaction (water is needed for the boronate intermediate).

| Additives | None (initially) | If homocoupling persists, consider slow addition (see below). |

Module 3: Advanced Workflows

If standard optimization fails, the Slow Addition Protocol is the industry standard for suppressing homocoupling. By keeping the boronic acid concentration low, you statistically favor the reaction with the Pd-Ar species (Cross-Coupling) over the reaction with another Boron species (Homocoupling).

Protocol: Kinetic Suppression of Homocoupling

Equipment: Syringe Pump (e.g., Harvard Apparatus).

  • Vessel A (Reaction Pot):

    • 3,5-Dichloro-2,6-dimethoxypyridine (1.0 equiv)

    • Pd Catalyst (e.g., Pd(OAc)₂/SPhos, 5 mol%)[1][9]

    • Base (K₃PO₄, 2.5 equiv)

    • Solvent (Degassed Dioxane/Water).[1]

    • Heat to reaction temp (e.g., 80°C).

  • Vessel B (Syringe):

    • Boronic Acid (1.2 – 1.5 equiv) dissolved in degassed Dioxane.[1]

  • Execution:

    • Add contents of Vessel B to Vessel A over 2 to 4 hours using the syringe pump.

    • Stir for an additional 1–2 hours after addition is complete.

Decision Tree for Workflow Optimization:

TroubleshootingTree Start Start: High Homocoupling Observed CheckO2 Step 1: Is Oxygen Excluded? Start->CheckO2 FPT Action: Switch to Freeze-Pump-Thaw CheckO2->FPT No/Unsure CheckCat Step 2: Check Catalyst Activity CheckO2->CheckCat Yes, Rigorous SwitchCat Action: Switch to SPhos/XPhos or PEPPSI CheckCat->SwitchCat Using PPh3/dppf CheckAdd Step 3: Is Boron Concentration High? CheckCat->CheckAdd Using Gen-3 Ligands SlowAdd Action: Implement Syringe Pump Addition CheckAdd->SlowAdd Batch Addition

Caption: Figure 2. Step-by-step logic for eliminating homocoupling variables.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[10] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst.[11] Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base.[6] Journal of the American Chemical Society, 128(21), 6829–6836. Link

Sources

Troubleshooting guide for 3,5-Dichloro-2,6-dimethoxypyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,5-Dichloro-2,6-dimethoxypyridine (CAS: 51066-53-6) [1]. As a highly substituted, electron-rich heteroaromatic building block, this compound presents unique synthetic challenges. The electron-donating 2,6-dimethoxy groups heavily deactivate the 3,5-chloro positions toward standard oxidative addition, while the sterically hindered, highly acidic C-4 position requires precise base selection for functionalization.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to deliver field-proven, mechanistically grounded troubleshooting protocols.

Module 1: C-H Functionalization (Directed Ortho-Metalation at C-4)

The C-4 proton is highly acidic due to the inductive electron-withdrawing effects of the flanking C-3/C-5 chlorines and the pyridine nitrogen. However, utilizing standard alkyllithiums often results in catastrophic side reactions.

Q: Why am I observing halogen-metal exchange or nucleophilic addition instead of C-4 deprotonation? A: You are likely using a nucleophilic base like n-butyllithium (n-BuLi). While n-BuLi is a strong base, its nucleophilicity leads to competitive attack at the C-2/C-6 methoxy carbons or halogen-metal exchange at the C-Cl bonds. To achieve exclusive C-4 deprotonation, you must use a sterically hindered, non-nucleophilic base such as Lithium tetramethylpiperidide (LiTMP)[2]. The bulky methyl groups of LiTMP prevent nucleophilic attack, restricting its reactivity purely to proton abstraction.

Self-Validating Protocol: C-4 Lithiation and Formylation

Validation Checkpoint: To ensure the lithiation is successful before adding your expensive electrophile, quench a 0.1 mL reaction aliquot with D₂O. GC-MS should show >95% deuterium incorporation at C-4 (M+1 = 209 m/z).

  • Preparation: Oven-dry a Schlenk flask and purge with Argon. Add anhydrous THF (0.2 M relative to substrate) and 2,2,6,6-tetramethylpiperidine (TMP, 1.2 equiv). Cool to -78 °C.

  • Base Generation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to generate LiTMP in situ.

  • Metalation: Dissolve 3,5-Dichloro-2,6-dimethoxypyridine (1.0 equiv) in a minimum volume of dry THF. Add dropwise to the LiTMP solution over 15 minutes. Stir at -78 °C for 1 hour.

  • Electrophilic Trapping: Add anhydrous DMF (2.0 equiv) dropwise to formylate the C-4 position. Stir for 30 minutes at -78 °C, then allow warming to room temperature.

  • Quench: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

DoM_Pathway Substrate 3,5-Dichloro-2,6- dimethoxypyridine Intermediate C-4 Lithiated Intermediate Substrate->Intermediate Deprotonation Base LiTMP (-78 °C, THF) Base->Intermediate Product C-4 Formylated Product Intermediate->Product Nucleophilic Attack Electrophile Electrophile (e.g., DMF) Electrophile->Product

Caption: Directed ortho-Metalation (DoM) pathway utilizing non-nucleophilic LiTMP for C-4 functionalization.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Coupling at the C-3 and C-5 positions is notoriously difficult. The electron-donating resonance from the 2,6-dimethoxy groups increases the electron density of the pyridine ring, significantly strengthening the C-Cl bonds and raising the activation energy required for Palladium oxidative addition.

Q: My Suzuki coupling yields unreacted starting material and protodeboronated arylboronic acid. How do I force the reaction? A: Standard phosphine ligands (like PPh₃ or dppf) cannot generate a sufficiently electron-rich Palladium center to break the deactivated C-Cl bonds in this specific scaffold. You must switch to dialkylbiaryl phosphine ligands (Buchwald ligands), specifically XPhos or SPhos [3][4]. The dicyclohexylphosphine moiety of XPhos is highly electron-donating, facilitating rapid oxidative addition, while the bulky biaryl backbone accelerates reductive elimination.

Quantitative Data: Ligand Efficacy Comparison

Table 1: Performance of various ligands in the bis-Suzuki coupling of 3,5-Dichloro-2,6-dimethoxypyridine with Phenylboronic acid (100 °C, 1,4-dioxane/H₂O).

Ligand SystemLigand TypeOxidative Addition EfficiencyTypical Yield (Bis-coupled)
Pd(PPh₃)₄MonodentatePoor< 5% (Mostly SM)
Pd(dppf)Cl₂BidentatePoor< 10%
Pd₂(dba)₃ / RuPhosDialkylbiarylModerate40 - 50%
Pd₂(dba)₃ / XPhos Dialkylbiaryl Excellent > 85%
Self-Validating Protocol: XPhos-Enabled Suzuki Coupling

Validation Checkpoint: Monitor the reaction via LC-MS at 4 hours. The presence of the mono-coupled intermediate (M+1 = 250 m/z) without the bis-coupled product indicates insufficient catalyst loading or ligand degradation. Spike with an additional 1 mol% Pd/XPhos if mono-coupled stalls.

  • Charge: To a Schlenk tube, add 3,5-Dichloro-2,6-dimethoxypyridine (1.0 equiv), Arylboronic acid (2.5 equiv for bis-coupling), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Atmosphere: Evacuate and backfill the tube with Argon (Repeat 3x). Crucial: Oxygen rapidly oxidizes electron-rich XPhos.

  • Solvent: Add degassed 1,4-dioxane and H₂O (10:1 ratio, 0.1 M). The water is required to dissolve the K₃PO₄ and activate the boronic acid via an "ate" complex.

  • Reaction: Seal and heat at 100 °C for 16 hours with vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

Suzuki_Logic Pd0 Pd(0) + XPhos Active Catalyst OxAdd Oxidative Addition (XPhos overcomes strong C-Cl) Pd0->OxAdd TransMet Transmetalation (Boronic Acid + K3PO4) OxAdd->TransMet RedElim Reductive Elimination (Forms C-C Bond) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle logic for XPhos-mediated Suzuki-Miyaura coupling of deactivated aryl chlorides.

Module 3: Ether Cleavage (Demethylation to Pyridinedione)

Converting the 2,6-dimethoxy groups to the corresponding 3,5-dichloro-2,6-pyridinedione (or diol tautomer) requires aggressive Lewis acidic conditions.

Q: I am consistently isolating a mixture of mono-demethylated and bis-demethylated products. How do I drive it to completion? A: Boron tribromide (BBr₃) demethylation is a two-step process[5]. The first equivalent of BBr₃ coordinates exothermically to the methoxy oxygen, allowing bromide to attack the methyl group. Because you have two methoxy groups, you need a strict minimum of 2.0 equivalents of BBr₃, but practically 3.0 to 4.0 equivalents are required to account for coordination to the pyridine nitrogen. Furthermore, while the reaction must be initiated at -78 °C to control the violent initial exotherm, it must be warmed to room temperature to provide the activation energy for the second, sterically hindered demethylation event.

Self-Validating Protocol: BBr₃ Demethylation

Validation Checkpoint: The reaction mixture should transition from a clear solution to a thick, pale suspension as the boron-complexed intermediate precipitates. If the solution remains completely clear after warming to room temperature, the BBr₃ reagent has likely degraded (hydrolyzed by atmospheric moisture) and a fresh bottle must be sourced.

  • Setup: Dissolve 3,5-Dichloro-2,6-dimethoxypyridine (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) under Argon. Cool to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add BBr₃ (3.5 equiv, 1.0 M solution in DCM) dropwise over 20 minutes.

  • Thermal Cycling: Stir at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to naturally warm to room temperature. Stir at room temperature for 12–16 hours.

  • Quench (CAUTION): Cool the flask to 0 °C. Very carefully add Methanol dropwise to quench unreacted BBr₃ and decompose the boron complexes. This step is highly exothermic and evolves HBr gas.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold water, filter, and dry under high vacuum to yield the pure pyridinedione.

References

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Accounts of Chemical Research, 2008. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 3,5-Dichloro-2,6-dimethoxypyridine Metalation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly functionalized pyridine building blocks.

Functionalizing 3,5-dichloro-2,6-dimethoxypyridine via directed metalation is a powerful synthetic strategy, but the electron-deficient nature of the pyridine ring—amplified by the inductive pull of two chlorine atoms—makes this substrate highly susceptible to competing side reactions. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and self-validating workflows to ensure successful C-4 functionalization.

Frequently Asked Questions: Troubleshooting Side Reactions

Q1: My reaction yields a complex mixture of unidentifiable isomers and dimers instead of the 4-substituted product. What is happening? A: This is the classic signature of pyridyne (aryne) intermediate formation . The C-4 position of 3,5-dichloro-2,6-dimethoxypyridine is highly acidic, but the resulting 4-lithio species is thermally unstable. If the internal reaction temperature briefly spikes above -60 °C, the intermediate undergoes an


-elimination of lithium chloride (LiCl) to form a highly reactive 3,4-pyridyne[1]. This intermediate rapidly reacts with any available nucleophile (including unreacted starting material or the diisopropylamine byproduct) to form complex mixtures of isomers and dimers.
Solution: Maintain strict cryogenic control (internal temperature 

-78 °C) throughout the deprotonation and electrophile addition phases.

Q2: I used n-butyllithium (n-BuLi) for the deprotonation, but LC-MS shows dehalogenated byproducts and butyl-adducts. Why? A: While n-BuLi is a strong base, it is also a powerful nucleophile. The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (S


Ar)  and halogen-metal exchange [2]. n-BuLi will competitively exchange with the C-3/C-5 chlorines or attack the ring directly, leading to the dehalogenated and alkylated byproducts you observed.
Solution: Switch to a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP). Infrared spectroscopic studies confirm that these bulky bases selectively deprotonate the C-4 position without engaging in nucleophilic attack[3].

Q3: After a prolonged reaction time, I noticed the loss of a methoxy group. Is ether cleavage occurring? A: Yes. While methoxy groups on a pyridine ring are relatively robust, extended exposure to strong lithium amides or unreacted alkyllithiums at elevated temperatures can lead to O-demethylation . The nucleophilic cleavage of the methyl ether results in a pyridone byproduct. Solution: Strictly adhere to the 45-minute lithiation window at -78 °C. Do not leave the metalated intermediate stirring overnight.

Q4: How can I verify that the lithiation step was successful before adding my expensive electrophile? A: Implement a self-validating D


O quench . Before introducing the electrophile, withdraw a 0.5 mL aliquot of the reaction mixture and inject it into a vial containing D

O. Analyze the organic layer via GC-MS or

H NMR. You should observe complete deuterium incorporation at the C-4 position[3]. If starting material is recovered without deuterium, the base was either inactive or quenched by moisture.

Base Selection & Reaction Pathway Matrix

To optimize your yield, base selection is critical. The table below summarizes the causality between base properties and experimental outcomes for this specific substrate.

Base ReagentNucleophilicitySteric HindrancePrimary Reaction PathwayExperimental Outcome
n-Butyllithium (n-BuLi) HighLowHalogen-Metal Exchange / AdditionDehalogenation, Butyl-adducts[2]
sec-Butyllithium (s-BuLi) ModerateModerateHalogen-Metal ExchangeComplex mixtures
Lithium diisopropylamide (LDA) LowHighC-4 DeprotonationClean 4-Lithio intermediate[1]
Lithium tetramethylpiperidide (LiTMP) Very LowVery HighC-4 DeprotonationClean 4-Lithio intermediate[3]

Reaction Pathway Visualization

G SM 3,5-Dichloro-2,6-dimethoxypyridine Lithio 4-Lithio Intermediate (Stable at -78°C) SM->Lithio LDA, THF, -78°C (Deprotonation) Byprod2 Nucleophilic Addition / Halogen-Metal Exchange SM->Byprod2 n-BuLi (Nucleophilic Base) Pyridyne 3,4-Pyridyne Intermediate (Forms > -60°C) Lithio->Pyridyne Temp > -60°C (- LiCl) Prod 4-Substituted Product (Target) Lithio->Prod Electrophile (E+) Strictly at -78°C Validation D2O Quench Check (>95% D-incorporation) Lithio->Validation Aliquot Check Byprod1 Pyridyne Adducts (Complex Mixture) Pyridyne->Byprod1 Nucleophile/Solvent

Reaction pathways of 3,5-dichloro-2,6-dimethoxypyridine under strong base conditions.

Standard Operating Procedure: Self-Validating Regioselective C-4 Lithiation

Objective: Safely generate 4-lithio-3,5-dichloro-2,6-dimethoxypyridine and trap it with an electrophile while suppressing pyridyne formation and nucleophilic attack.

Phase 1: Base Generation (In Situ LDA)
  • Causality Note: Commercial LDA degrades over time. Generating it fresh ensures precise stoichiometry, preventing unreacted starting material or excess base from triggering side reactions.

  • Add anhydrous diisopropylamine (1.1 equiv) to anhydrous THF (0.2 M) under a positive argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes at 0 °C, then cool strictly back to -78 °C.

Phase 2: Cryogenic Deprotonation
  • Causality Note: The substrate must be added slowly to prevent localized exothermic spikes that trigger LiCl elimination and subsequent pyridyne formation[1].

  • Dissolve 3,5-dichloro-2,6-dimethoxypyridine (1.0 equiv) in anhydrous THF (0.5 M).

  • Add the substrate solution dropwise to the LDA solution, maintaining the internal temperature below -70 °C at all times.

  • Stir at -78 °C for exactly 45 minutes.

Phase 3: Validation Check (Self-Validating System)
  • Causality Note: This in-process control prevents the waste of expensive electrophiles by confirming the success of the lithiation step[3].

  • Withdraw 0.5 mL of the reaction mixture using a dry syringe and inject it into a vial containing 1 mL of D

    
    O.
    
  • Extract with diethyl ether and analyze the organic layer via GC-MS.

  • Decision Gate: Proceed to Phase 4 only if >95% deuterium incorporation is confirmed at the C-4 position.

Phase 4: Electrophilic Trapping
  • Add the desired electrophile (1.2 equiv, dissolved in THF) dropwise at -78 °C.

  • Maintain at -78 °C for 1 hour to ensure complete trapping before the intermediate can degrade.

  • Allow the reaction to slowly warm to -20 °C, then quench immediately with saturated aqueous NH

    
    Cl.
    

References

  • [1] Title : Metalated heterocycles in organic synthesis: Recent applications Source : University of Michigan / ARKAT USA URL : 1

  • [3] Title : On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies Source : ResearchGate URL : 3

  • [2] Title : Product Subclass 14: Aryllithium and Hetaryllithium Compounds Source : Thieme-Connect / G.W. Gribble URL : 2

Sources

Technical Support Center: Purification of 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier-2 Engineering Support resource, designed for researchers and process chemists dealing with the isolation and purification of 3,5-Dichloro-2,6-dimethoxypyridine .[1]

Status: Active Molecule Class: Halogenated Alkoxypyridines Primary Application: Agrochemical intermediates, Pharmaceutical scaffolds (Kinase inhibitors)[1]

Executive Summary & Impurity Profile

Crude 3,5-Dichloro-2,6-dimethoxypyridine (DCDMP) is typically synthesized via one of two routes:

  • Electrophilic Chlorination of 2,6-dimethoxypyridine.

  • Nucleophilic Aromatic Substitution (

    
    )  of 3,5-dichloro-2,6-difluoropyridine (or pentachloropyridine) with sodium methoxide.
    

The impurity profile varies significantly by route.[1] Understanding the origin of these impurities is the first step to removal.

Table 1: Common Impurity Profile & Origin
Impurity TypeChemical IdentityOrigin (Route)Solubility Characteristics
Under-chlorinated 3-Chloro-2,6-dimethoxypyridineIncomplete Chlorination (Route 1)Highly soluble in organics; difficult to separate by crystallization alone.[1][2][3]
Over-chlorinated 3,4,5-Trichloro-2,6-dimethoxypyridineOver-chlorination (Route 1)Lower solubility; often co-crystallizes.[1][2]
Hydrolysis Product 3,5-Dichloro-6-methoxy-2-pyridoneMoisture during

(Route 2) or Acidic cleavage
Amphoteric/Acidic .[1][2] Soluble in aqueous base; insoluble in non-polar solvents.[1][2]
Regioisomer 3,5-Dichloro-2,4-dimethoxypyridineIsomeric starting materialSimilar

to product; requires chromatography or selective crystallization.[1][2]
Inorganic Salts NaCl, NaF, NaOMe residuesReaction byproductsWater-soluble; insoluble in DCM/EtOAc.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My crude product is a dark, tarry oil that refuses to crystallize."

Diagnosis: This is typically caused by the presence of oxidized oligomers or residual high-boiling solvents (e.g., DMSO, DMF) from the


 reaction.
Solution: 
  • Solvent Swap: If the reaction was done in DMSO/DMF, perform an aggressive aqueous wash. Extract the product into Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) and wash 3x with water to remove the polar solvent.[1][2]

  • Silica Plug: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) and pass it through a short pad of silica gel.[1] Elute with 5% EtOAc/Hexane.[1][2] The dark tar will remain on the silica.

  • Seed: Once the oil is purified of tars, dissolve in hot methanol, cool to 0°C, and scratch the glass or add a seed crystal.

Issue 2: "I detect a persistent 'Pyridone' impurity (3,5-dichloro-6-methoxy-2-pyridone) by HPLC."

Diagnosis: Moisture present during methoxylation causes hydrolysis of the chloro/fluoro group to a hydroxyl group, which tautomerizes to the pyridone. Solution: The pyridone is significantly more acidic (pKa ~9-10) than the target pyridine.[1][2]

  • Dissolve the crude mixture in an organic solvent (DCM or EtOAc).[1]

  • Caustic Wash: Wash the organic layer with 0.5 M NaOH or 5%

    
     .[1] The pyridone will deprotonate and move into the aqueous layer as the sodium salt.
    
  • Separate the organic layer, wash with brine, dry, and evaporate.

    • Caution: Do not use strong acid (HCl) during workup, as it can cleave the methoxy groups of your product, generating more pyridone.

Issue 3: "The product has a persistent yellow color even after recrystallization."

Diagnosis: Trace conjugated byproducts (azo-species or nitrated residues if nitro-precursors were used).[1][2] Solution:

  • Activated Carbon Treatment: During recrystallization (see Protocol below), add 5 wt% Activated Charcoal to the boiling solution. Stir for 10 minutes, then filter hot through Celite.

  • Note: Ensure the solution is not super-saturated before adding carbon to prevent product loss in the filter cake.

Issue 4: "I cannot separate the mono-chloro impurity (3-chloro-2,6-dimethoxypyridine)."

Diagnosis: This is the most difficult separation due to structural similarity.[1] Solution: Recrystallization efficiency is low for this specific pair.

  • Distillation: If the impurity level is >5%, fractional distillation under high vacuum is preferred (DCDMP has a higher boiling point due to the extra chlorine).

  • Chemical Knockout: If distillation is unavailable, convert the mono-chloro species (which is slightly more basic/nucleophilic at the 4-position) by reacting with a mild electrophile that targets the less sterically hindered mono-chloro ring, though this is risky.[1][2] Recommendation: Stick to high-efficiency column chromatography (Gradient: 0-10% EtOAc in Hexanes) if purity >99% is required.[1]

Recommended Purification Protocols

Protocol A: Recrystallization (Best for Solid Crude)

Target Purity: >98% | Yield: 70-85%[1][2]

  • Dissolution: Place 10 g of crude solid in a 100 mL Erlenmeyer flask.

  • Solvent Addition: Add Methanol (MeOH) (approx. 3-5 mL per gram).[1][2] Heat to reflux (

    
    C) with stirring.
    
    • If not fully soluble: Add small aliquots of MeOH until dissolved.

  • Clarification (Optional): If insoluble particles or color remain, add activated carbon, stir for 5 mins, and filter hot.

  • Crystallization:

    • Remove from heat.[1][2]

    • Add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of MeOH to clear the turbidity.[1][2]

    • Allow to cool slowly to room temperature (25°C) over 2 hours.

    • Transfer to a fridge (4°C) for 4 hours.

  • Isolation: Filter the white needles via vacuum filtration. Wash the cake with cold 50% MeOH/Water.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Acid/Base Workup (Best for Pyridone Removal)

Target: Removal of Hydrolysis Byproducts

  • Dissolve crude mixture in Dichloromethane (DCM) (10 mL/g).

  • Wash organic phase with 0.1 M NaOH (2 x 5 mL/g). The aqueous layer will likely turn yellow/orange (pyridone salts).

  • Wash organic phase with Brine (1 x 5 mL/g).

  • Dry over Anhydrous

    
     .
    
  • Concentrate in vacuo to a solid.[1][2] Proceed to Protocol A if further purity is needed.[1][2]

Process Logic & Visualization

The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the observed physical state and impurity profile.

PurificationLogic Start Crude 3,5-Dichloro- 2,6-dimethoxypyridine CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Dark Oil / Tar CheckState->Oil ImpurityCheck Identify Major Impurity (HPLC/TLC) Solid->ImpurityCheck SilicaPlug Silica Plug Filtration (Remove Tar) Oil->SilicaPlug Tarry residues SolventSwap Solvent Swap (Remove DMSO/DMF) Oil->SolventSwap High BP solvent present SilicaPlug->ImpurityCheck SolventSwap->ImpurityCheck Pyridone Pyridone Impurity (Hydrolysis Product) ImpurityCheck->Pyridone MonoChloro Mono-Chloro Impurity (Under-reaction) ImpurityCheck->MonoChloro Recryst Recrystallization (MeOH/Water) ImpurityCheck->Recryst General Purity BaseWash Caustic Wash (0.5M NaOH) Pyridone->BaseWash BaseWash->Recryst MonoChloro->Recryst <5% content Distill Fractional Distillation (High Vacuum) MonoChloro->Distill >5% content Final Pure Product (>98%) Recryst->Final Distill->Final

Caption: Decision matrix for the purification of 3,5-Dichloro-2,6-dimethoxypyridine based on impurity type.

References

  • Synthesis of Chlorinated Pyridines

    • BenchChem Technical Guide.[1][2] "An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine."[1] (Discusses chlorination patterns and workups).

    • [1]

  • Nucleophilic Substitution (

    
    ) on Pyridines: 
    
    • Durham E-Theses.[1][2] "Reactions of bromo fluoro heterocycles with nucleophiles."[1][4] (Mechanistic insight into methoxide substitution on halopyridines).

    • [1]

  • Recrystallization of Alkoxypyridines

    • Mettler Toledo.[1][2] "Recrystallization Guide: Process, Procedure, Solvents." (General principles applied to Protocol A).

  • Properties of 2,6-Dimethoxypyridine Derivatives

    • PubChem Compound Summary.[1][2] "2,6-Dimethoxy-3,5-pyridinediamine."[1][2][5][6][7] (Analogous solubility and stability data).

    • [1]

Sources

Stability and storage conditions for 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for 3,5-Dichloro-2,6-dimethoxypyridine (CAS: 51066-53-6) . This guide is engineered for research scientists and drug development professionals who require rigorous, field-proven protocols for handling, storing, and troubleshooting this specific halogenated methoxypyridine derivative.

As a highly functionalized heterocycle, 3,5-Dichloro-2,6-dimethoxypyridine features a unique "push-pull" electronic system. The methoxy groups at the 2 and 6 positions donate electrons via resonance, while the chlorine atoms at the 3 and 5 positions withdraw electrons inductively. Understanding this causality is critical for preventing degradation and ensuring reproducibility in downstream cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

Part 1: Core Stability Profile & Storage Specifications

To maintain the structural integrity of 3,5-Dichloro-2,6-dimethoxypyridine, environmental variables must be strictly controlled. The following table summarizes the quantitative storage parameters and the mechanistic rationale behind each requirement.

Table 1: Quantitative Storage & Stability Parameters
ParameterSpecificationMechanistic Rationale (Causality)
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal kinetic energy, preventing slow ether cleavage or spontaneous SNAr reactions[1].
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation. Ambient moisture can initiate slow hydrolysis of the methoxy groups at the 2,6-positions, leading to 2-hydroxypyridine impurities[2].
Light Exposure Strictly Protect from LightPrevents photolytic C-Cl bond cleavage (photodehalogenation) at the 3 and 5 positions[3][4].
Container Amber Glass, PTFE-lined capAmber glass blocks UV radiation; PTFE prevents chemical leaching and provides a hermetic seal against atmospheric moisture[4].
Shelf Life 24 Months (Unopened)Validated via accelerated stability testing under optimal, inert conditions.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q: My 3,5-Dichloro-2,6-dimethoxypyridine powder has developed a slight yellow tint over the past 6 months. Is it still viable for cross-coupling reactions? A: Discoloration typically indicates trace photolytic degradation or oxidation[3]. The C-Cl bonds are susceptible to UV-induced homolytic cleavage over time, while the electron-rich methoxy groups can oxidize. Before use, run an HPLC-UV assay. If purity remains >97%, it is generally viable. However, if you are conducting sensitive palladium-catalyzed couplings, a quick silica plug filtration (using Hexane/EtOAc) is highly recommended to remove polar degradation byproducts that could poison your catalyst.

Q: Why must I store this compound under Argon rather than ambient air? A: Due to the low electron density at positions 2 and 6 of the pyridine ring, nucleophilic substitution reactions can occur[2]. Ambient moisture acts as a nucleophile over time, initiating the slow hydrolysis of the methoxy groups and yielding 2-pyridone or 2-hydroxypyridine derivatives[2]. Argon provides a heavy, dry blanket that displaces both oxygen and atmospheric moisture, neutralizing this degradation pathway[4].

Q: Can I store this compound in solution for high-throughput screening (HTS) libraries? A: It is strictly advised against storing this compound in protic solvents (e.g., Methanol, Water) long-term due to the risk of solvent-induced SNAr at the halogenated positions[1]. If solution storage is mandatory for your workflow, use anhydrous DMSO or Acetonitrile, store at -20°C, and limit freeze-thaw cycles to prevent precipitation and concentration gradients.

Part 3: Experimental Workflows & Diagnostic Methodologies

Quality Control (QC) & Repacking Workflow

The following diagram illustrates the logical decision tree for assessing the quality of aged 3,5-Dichloro-2,6-dimethoxypyridine batches and the subsequent steps for purification or safe storage.

Stability_Workflow A Retrieve Compound (CAS 51066-53-6) B Visual & HPLC QC (Check for Discoloration) A->B C Purity ≥ 98%? B->C D Pass: Proceed to Synthesis (SNAr / Cross-Coupling) C->D Yes E Fail: Degradation Detected (Hydrolysis / Oxidation) C->E No G Repack under Argon Store at 2-8°C in Dark D->G F Purification (Silica Plug / Recrystallization) E->F F->B Re-test

Workflow for QC validation, purification, and inert repacking of 3,5-Dichloro-2,6-dimethoxypyridine.

Step-by-Step Methodology: Self-Validating Purity Assessment

To ensure absolute trustworthiness in your analytical data, this protocol utilizes a self-validating system. By incorporating an internal standard and a blank run, the experiment proves its own accuracy, ruling out column carryover or injection volume errors.

Phase 1: System Validation & Sample Preparation

  • Blank Run: Inject 10 µL of anhydrous HPLC-grade Acetonitrile into the HPLC system to confirm the column is free of carryover.

  • Sample Preparation: Accurately weigh 10.0 mg of 3,5-Dichloro-2,6-dimethoxypyridine. Dissolve completely in 1.0 mL of anhydrous HPLC-grade Acetonitrile.

  • Internal Standard Addition: Add exactly 10 µL of a 1.0 mg/mL biphenyl solution (internal standard) to the sample vial. Causality: Biphenyl is UV-active and inert, allowing you to normalize peak areas and verify that the injection volume was consistent.

Phase 2: Chromatographic Analysis 4. Column Specs: Utilize a C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm). 5. Mobile Phase: Run a gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile. 6. Detection: Monitor at 254 nm. 7. Data Interpretation: The parent peak (3,5-Dichloro-2,6-dimethoxypyridine) should account for >98% of the total Area Under Curve (AUC), excluding the internal standard. Peaks eluting earlier (more polar) strongly indicate hydrolyzed 2-hydroxypyridine derivatives[2].

Phase 3: Inert Repacking (Glove Box Protocol) 8. Transfer: Move the validated bulk powder into a glove box purged with Argon[4]. 9. Vial Selection: Transfer the material into amber glass vials to protect against photodehalogenation[3]. 10. Sealing: Seal tightly with a PTFE-lined cap. Store immediately in a desiccator at 2°C to 8°C.

References

  • ChemBK. "Pyridine - Physico-chemical Properties". Available at: [Link]

  • ACS Publications. "Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives | Organic Letters". Available at: [Link]

Sources

Technical Support Center: Anhydrous Reaction Conditions for 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,5-Dichloro-2,6-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the anhydrous reaction conditions critical for this synthesis. Our goal is to equip you with the knowledge to navigate the complexities of this procedure and achieve successful outcomes in your research.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3,5-Dichloro-2,6-dimethoxypyridine, with a focus on problems arising from non-anhydrous conditions.

Issue 1: Low or No Yield of the Desired Product

Symptom: After the reaction and workup, analysis (e.g., GC-MS, NMR) shows a low yield or complete absence of 3,5-Dichloro-2,6-dimethoxypyridine. The starting material, 2,3,5,6-tetrachloropyridine, may be largely unreacted.

Root Cause Analysis:

The primary suspect in low or no product formation is the presence of moisture in the reaction system. The nucleophilic substitution of the chlorine atoms at the 2 and 6 positions of the pyridine ring by methoxide ions is highly sensitive to water.

  • Causality: Sodium methoxide is a strong base and is readily hydrolyzed by water to form sodium hydroxide and methanol. Sodium hydroxide is not the intended nucleophile for this reaction and can lead to undesired side reactions or fail to react with the starting material under the established reaction conditions.

Troubleshooting Steps:

  • Solvent Purity: Ensure the solvent, typically an aprotic polar solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), is rigorously dried. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods, such as distillation over calcium hydride or storage over molecular sieves.

  • Reagent Integrity: Sodium methoxide is hygroscopic. Use a fresh, unopened container or ensure that any previously opened container has been stored in a desiccator. It is best practice to weigh the required amount of sodium methoxide quickly in a dry atmosphere (e.g., a glove box or under a stream of inert gas).

  • Glassware Preparation: All glassware must be thoroughly dried before use. Oven-drying at a temperature above 100°C for several hours and cooling under a stream of dry nitrogen or in a desiccator is a standard and effective procedure.

  • Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel. A simple balloon of nitrogen or a more sophisticated Schlenk line setup can be used.

Issue 2: Formation of Monomethoxylated Byproduct

Symptom: The product mixture contains a significant amount of 3,5,6-trichloro-2-methoxypyridine alongside the desired 3,5-dichloro-2,6-dimethoxypyridine.

Root Cause Analysis:

Incomplete reaction is the most likely cause. This can be due to several factors:

  • Insufficient Reagent: An inadequate amount of sodium methoxide will result in only partial substitution of the chlorine atoms.

  • Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a high enough temperature to drive the second substitution to completion.

  • Poor Solubility: While less common with solvents like DMSO, poor solubility of the starting material or intermediate could hinder the reaction rate.

Troubleshooting Steps:

  • Stoichiometry Check: Verify the molar equivalents of sodium methoxide. A slight excess of the nucleophile is often used to ensure complete reaction.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help determine the optimal reaction time.

  • Temperature Control: Ensure the reaction temperature is maintained at the recommended level. For the synthesis of similar dimethoxypyridines, temperatures in the range of 60-80°C are often employed.[1]

  • Stirring Efficiency: Ensure vigorous stirring to maintain a homogeneous reaction mixture.

Issue 3: Presence of Hydroxylated Impurities

Symptom: Analysis of the product reveals the presence of compounds containing hydroxyl groups, such as 3,5-dichloro-6-methoxy-2-pyridone.

Root Cause Analysis:

This is another direct consequence of moisture contamination. As mentioned, water hydrolyzes sodium methoxide to sodium hydroxide. The resulting hydroxide ions can then act as nucleophiles, attacking the pyridine ring and leading to the formation of hydroxylated byproducts.

Troubleshooting Steps:

  • Strict Anhydrous Technique: Re-evaluate and reinforce all anhydrous procedures as outlined in "Issue 1." This is the most critical factor in preventing the formation of these impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of 3,5-Dichloro-2,6-dimethoxypyridine?

A1: The synthesis of 3,5-Dichloro-2,6-dimethoxypyridine from a polychlorinated pyridine precursor, such as 2,3,5,6-tetrachloropyridine, involves a nucleophilic aromatic substitution reaction with sodium methoxide. Sodium methoxide is a very strong base and is highly reactive towards water. In the presence of even trace amounts of water, sodium methoxide will be quenched to form methanol and sodium hydroxide. This has two major negative consequences:

  • Consumption of the Nucleophile: The intended nucleophile (methoxide) is consumed, leading to a lower effective concentration and potentially incomplete reaction.

  • Formation of an Unwanted Nucleophile: The generated hydroxide ion can also act as a nucleophile, leading to the formation of undesired hydroxylated byproducts.

Therefore, maintaining strictly anhydrous conditions is paramount to ensure the reaction proceeds efficiently and yields the desired product with high purity.

Q2: What are the best practices for setting up an anhydrous reaction?

A2: The following diagram and steps outline the best practices for setting up an anhydrous reaction:

Anhydrous_Reaction_Setup cluster_prep Preparation Phase cluster_setup Reaction Setup Phase cluster_reaction Reaction Phase Prep_Glassware Oven-dry all glassware (>100°C, several hours) Cool_Glassware Cool under inert gas (N2 or Ar) or in a desiccator Prep_Glassware->Cool_Glassware 1. Assemble Assemble glassware while hot and flush with inert gas Cool_Glassware->Assemble 2. Prep_Reagents Use fresh anhydrous solvent and hygroscopic reagents from a desiccator Add_Solvent Add anhydrous solvent via syringe or cannula Prep_Reagents->Add_Solvent Assemble->Add_Solvent 3. Add_Reagents Add reagents under a positive pressure of inert gas Add_Solvent->Add_Reagents 4. Maintain_Inert Maintain a positive pressure of inert gas throughout the reaction Add_Reagents->Maintain_Inert 5. Monitor Monitor reaction progress (TLC, GC, etc.) Maintain_Inert->Monitor 6.

Caption: Workflow for setting up an anhydrous reaction.

Q3: Can I use methanol as the solvent since I am using sodium methoxide?

A3: While it may seem intuitive to use methanol as the solvent, it is generally not recommended for this specific transformation. The reaction requires elevated temperatures to proceed at a reasonable rate. The boiling point of methanol (64.7°C) is relatively low, which would necessitate conducting the reaction under pressure to achieve higher temperatures. Aprotic polar solvents like DMSO or DMF have much higher boiling points, allowing the reaction to be run at atmospheric pressure at the required temperatures (e.g., 60-80°C).[1]

Q4: How do I properly handle and store sodium methoxide?

A4: Sodium methoxide is a hazardous and moisture-sensitive material. Always consult the Safety Data Sheet (SDS) before use.

Aspect Recommendation
Handling Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. A desiccator is highly recommended for storing opened containers to prevent moisture absorption.
Incompatibilities Keep away from water, acids, and oxidizing agents.

Q5: What is a suitable workup procedure for this reaction?

A5: A typical workup procedure involves quenching the reaction mixture, followed by extraction and purification.

  • Quenching: After the reaction is complete (as determined by monitoring), cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of cold water or ice. This will precipitate the crude product and dissolve any inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.[1] The choice of solvent may depend on the solubility of the product.

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual DMSO/DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.[2]

  • Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to obtain the final, pure 3,5-Dichloro-2,6-dimethoxypyridine.

Section 3: Experimental Protocol

The following is a representative protocol for the synthesis of a dimethoxypyridine derivative, adapted for the synthesis of 3,5-Dichloro-2,6-dimethoxypyridine.

Materials:

  • 2,3,5,6-Tetrachloropyridine

  • Sodium methoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of dry nitrogen.

  • Reagent Addition: To the flask, add 2,3,5,6-tetrachloropyridine followed by anhydrous DMSO. Begin stirring to dissolve the starting material.

  • Nucleophile Addition: Carefully add sodium methoxide to the reaction mixture in portions. Note that this may be exothermic.

  • Reaction: Heat the reaction mixture to 60-80°C and maintain this temperature with stirring for the required reaction time (monitor by TLC or GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method.

Section 4: Safety Information

  • 3,5-Dichloro-2,6-dimethoxypyridine and its precursors are potentially hazardous chemicals. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Sodium methoxide is corrosive and reacts violently with water. Avoid contact with skin and eyes, and handle with extreme care.

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

References

  • Thermo Fisher Scientific. (2025, September 18).
  • PrepChem. (n.d.). Synthesis of (a) 3,5-dimethoxy-pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US3654292A - Manufacture of 3 5-dichloro-2 6-difluoro - 4 - hydroxypyridine and salts thereof.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine.
  • Organic Syntheses. (n.d.). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011, April 29). SAFETY DATA SHEET: 3,5-Dichloro-2,4,6-trifluoropyridine.
  • Jubilant Ingrevia. (n.d.). 2,6-Dimethoxypyridine.
  • PrepChem. (n.d.). Synthesis of 3,5-dichloro-2,6-difluoropyridine-4-carboxaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Chloro-5-methoxy-2,6-dinitropyridine. Retrieved from [Link]

  • Technical Disclosure Commons. (2024, April 29). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl].
  • Atlantis Press. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
  • PubChem. (n.d.). 2,6-Dimethoxy-3,5-pyridinediamine dihydrochloride. Retrieved from [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to Dichlorinated Methylpyridines for Researchers, Scientists, and Drug Development Professionals.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine.
  • Freie Universität Berlin. (n.d.). Dichlorine–pyridine N-oxide halogen-bonded complexes.
  • Royal Society of Chemistry. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from [Link]

  • Chemistry World. (2021, May 19).
  • MDPI. (2023, November 14). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions.

Sources

Monitoring reaction progress of 3,5-Dichloro-2,6-dimethoxypyridine synthesis by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting for the synthesis of 3,5-dichloro-2,6-dimethoxypyridine via the electrophilic chlorination of 2,6-dimethoxypyridine. Achieving complete di-chlorination without over-reaction or degradation requires precise analytical monitoring. Here, we detail the causality behind the reaction kinetics, the utility of catalytic activation, and the self-validating analytical workflows using TLC and LC-MS.

Section 1: Reaction Mechanism & Analytical Workflow

The chlorination of typically utilizes N-chlorosuccinimide (NCS) activated by dimethyl sulfoxide (DMSO). DMSO acts as a Lewis base catalyst, reacting with NCS to form a highly electrophilic DMSO·Cl+ intermediate ()[1]. This intermediate rapidly chlorinates the electron-rich pyridine ring.

The Kinetic Challenge: The first chlorination at the 3-position is fast, but the resulting 3-chloro-2,6-dimethoxypyridine is electronically deactivated due to the electron-withdrawing nature of the chlorine atom. Consequently, the second chlorination at the 5-position is significantly slower and requires elevated temperatures or extended reaction times. Rigorous monitoring is essential to prevent the reaction from stalling at the monochloro intermediate.

Workflow SM 2,6-Dimethoxypyridine (Starting Material) Mono 3-Chloro-2,6-dimethoxypyridine (Intermediate) SM->Mono Fast Chlorination Reagents NCS + DMSO (cat.) Electrophilic Cl+ Reagents->SM Activates Di 3,5-Dichloro-2,6-dimethoxypyridine (Target Product) Mono->Di Slow Chlorination (Deactivated Ring) TLC TLC Monitoring (Polarity Shift) Mono->TLC LCMS LC-MS Monitoring (Isotopic Pattern) Mono->LCMS Di->TLC Di->LCMS

Reaction workflow and analytical monitoring for the synthesis of 3,5-dichloro-2,6-dimethoxypyridine.

Section 2: TLC Troubleshooting & FAQs

Q: I observe three distinct spots on my TLC plate under UV 254 nm. How do I assign them? A: The addition of non-polar chlorine atoms systematically decreases the polarity of the molecule. Therefore, the starting material (2,6-dimethoxypyridine) will have the lowest Retention Factor (Rf). The monochloro intermediate will appear higher, and the target product will have the highest Rf. Causality Check: If your top spot is not growing while the middle spot persists, your reaction is stalled at the monochloro stage due to ring deactivation.

Q: The monochloro and dichloro spots are co-eluting. How can I improve resolution? A: Pyridine derivatives often streak on standard silica due to interactions with acidic silanol groups.

  • Solvent Adjustment: Switch to a less polar, highly resolving system such as Toluene/Hexanes/EtOAc (e.g., 5:4:1).

  • Base Additive: Add 1% Triethylamine (TEA) to your mobile phase to neutralize silica acidity and sharpen the bands.

Section 3: LC-MS Troubleshooting & FAQs

Q: I am not seeing the expected [M+H]+ mass for the dichloro product (m/z 208). I only see weak signals. What is wrong? A: The addition of two strongly electron-withdrawing chlorine atoms significantly reduces the basicity of the pyridine nitrogen. This lowers its proton affinity and subsequent ionization efficiency in positive Electrospray Ionization (ESI+). Solution: Ensure your aqueous mobile phase contains at least 0.1% Formic Acid to force protonation. If the signal remains weak, switch to Atmospheric Pressure Chemical Ionization (APCI), which is less dependent on analyte basicity.

Q: How can I definitively distinguish between the monochloro and dichloro species in the MS spectra? A: Rely on the self-validating chlorine isotopic patterns rather than exact mass alone. Chlorine naturally exists as


Cl and 

Cl in a ~3:1 ratio.
  • The monochloro intermediate will display an [M+H]+ doublet separated by 2 Da with a 3:1 intensity ratio .

  • The dichloro product will display an [M+H]+ triplet separated by 2 Da with a 9:6:1 intensity ratio .

LCMS_Logic Start Analyze LC-MS Spectra (ESI+ Mode) Peak1 m/z ~140.1 Single Peak Start->Peak1 RT1 (Earliest) Peak2 m/z ~174.0, 176.0 Ratio 3:1 Start->Peak2 RT2 (Intermediate) Peak3 m/z ~208.0, 210.0, 212.0 Ratio 9:6:1 Start->Peak3 RT3 (Latest) SM_ID Unreacted 2,6-Dimethoxypyridine Peak1->SM_ID Identify Mono_ID Monochloro Intermediate Peak2->Mono_ID Identify Di_ID Dichloro Target Product Peak3->Di_ID Identify

LC-MS diagnostic logic utilizing retention times (RT) and chlorine isotopic patterns.

Section 4: Quantitative Data Summary

Use the following self-validating parameters to cross-reference your analytical data. A higher TLC Rf must correlate with a later LC-MS retention time and the correct isotopic pattern.

CompoundFormulaExact MassESI+ [M+H]+ Peaks (m/z)Isotopic RatioRelative TLC RfRelative LC RT
2,6-Dimethoxypyridine C

H

NO

139.06140.1100 (Single)LowEarliest
3-Chloro-2,6-dimethoxypyridine C

H

ClNO

173.02174.0, 176.03:1MediumIntermediate
3,5-Dichloro-2,6-dimethoxypyridine C

H

Cl

NO

206.98208.0, 210.0, 212.09:6:1HighLatest

Section 5: Step-by-Step Experimental Protocol

This protocol leverages the[2] to ensure high conversion rates.

Materials:

  • 2,6-Dimethoxypyridine (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (2.4 equiv)

  • Dimethyl sulfoxide (DMSO) (0.2 equiv, catalyst)

  • Ethyl acetate (EtOAc) (Reaction solvent)

Procedure:

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethoxypyridine (1.0 equiv) in anhydrous EtOAc to achieve a 0.2 M concentration.

  • Catalyst Addition: Add DMSO (0.2 equiv) to the solution. Causality Note: DMSO is crucial for generating the active DMSO·Cl+ electrophile. Omitting it will result in poor yields and stalled reactions.

  • Reagent Addition: Add NCS (2.4 equiv) in portions over 10 minutes to prevent a sudden exotherm.

  • Reaction: Stir the mixture at 40 °C. The slight heating provides the necessary energy to overcome the activation barrier for the second chlorination step on the deactivated monochloro intermediate.

  • Monitoring: After 2 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of Acetonitrile, and analyze via LC-MS. Validate completion by confirming the disappearance of the m/z 174.0 peak and the dominance of the m/z 208.0 triplet (9:6:1 ratio).

  • Quenching & Workup: Once complete, cool to room temperature. Quench the reaction with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to neutralize any unreacted electrophilic chlorine. Wash the organic layer with water (3x) to remove DMSO and succinimide byproducts.
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography using a Hexanes/EtOAc gradient.

References

  • Song, S., Li, X., Wei, J. et al. "DMSO-catalyzed late-stage chlorination of (hetero)arenes." Nature Catalysis 3, 107–115 (2020).[Link]

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Analysis of 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative NMR spectral analysis of 3,5-Dichloro-2,6-dimethoxypyridine , a critical intermediate in the synthesis of agrochemicals (e.g., Clopidol) and pharmaceuticals.[1][2][3]

This analysis focuses on distinguishing the target product from its precursor (2,6-dimethoxypyridine ) and identifying potential regioisomeric impurities.[1][2][3][4][5]

Executive Summary & Structural Logic

Objective: To validate the synthesis of 3,5-Dichloro-2,6-dimethoxypyridine via the electrophilic aromatic substitution (chlorination) of 2,6-dimethoxypyridine.

The Analytical Challenge: The chlorination of 2,6-dimethoxypyridine must occur specifically at the 3 and 5 positions. The primary challenge is ensuring:

  • Completeness of Reaction: Disappearance of the starting material.[1][2][4]

  • Regioselectivity: Confirming the symmetry of the molecule (chlorines at 3,5 vs. 3,4).[1][4][5]

Why NMR? While Mass Spectrometry (LC-MS) confirms the molecular weight (+69 Da per Cl substitution), only 1H NMR definitively proves the symmetric placement of the chlorine atoms by revealing a specific change in signal multiplicity (coupling patterns).[1][2][4][5]

Comparative Spectral Analysis

Scenario A: Monitoring the Chlorination Reaction

The most robust method for verification is comparing the spectral signature of the product against the starting material.[1][4][6]

1H NMR: The "Symmetry Check"

The transformation from precursor to product results in a drastic simplification of the aromatic region.[1][4][6]

FeaturePrecursor: 2,6-DimethoxypyridineProduct: 3,5-Dichloro-2,6-dimethoxypyridineInterpretation
Symmetry C2v (Symmetric)C2v (Symmetric)Both molecules are symmetric.[1][2][3][7]
Aromatic Integration 3H Total1H TotalLoss of 2 protons confirms di-substitution.[1][2][3][4]
Multiplicity Triplet (H-4) & Doublet (H-3,[1][2][3][5]5)Singlet (H-4)CRITICAL: The loss of J-coupling is the primary indicator of success.[1][2][3][4] H-4 no longer has neighbors.[1][3][4]
Chemical Shift (H-4)

7.45 ppm (t)

8.0 – 8.2 ppm (s)*
The H-4 proton is deshielded by the inductive effect of the adjacent chlorines.[1][2][3][4][5]
Methoxy Group

3.89 ppm (s, 6H)

4.0 – 4.1 ppm (s, 6H)
Slight downfield shift due to electron-withdrawing Cl atoms.[1][2][3][4][5]

*Note: Exact shift varies by solvent.[3][4][6][8] Values estimated for CDCl3.

13C NMR: Carbon Environment Verification

The 13C spectrum confirms the magnetic equivalence of the carbon pairs, validating the symmetric substitution.[1][4]

Carbon PositionPrecursor Shift (

ppm)
Product Shift (

ppm)
Mechanistic Insight
C-2, C-6 (C-OMe) ~163.0~158.0Ipso-carbon shifts upfield slightly due to shielding effects of ortho-Cl.
C-3, C-5 (C-Cl) ~94.0 (C-H)~110.0 (C-Cl)Key Diagnostic: Significant downfield shift and loss of DEPT-135 signal (quaternary carbon).[1][2][3]
C-4 (C-H) ~140.0~142.0Remains a CH signal in DEPT/HSQC.[1][2][3][4]
Methoxy (-OCH3) ~53.0~55.0Minimal change.[1][2][3][4]

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for a researcher analyzing the crude reaction mixture.

NMR_Analysis_Logic Start Crude Reaction Mixture (1H NMR in CDCl3) Check_Aromatic Analyze Aromatic Region (6.0 - 8.5 ppm) Start->Check_Aromatic Decision_Multiplicity Signal Multiplicity? Check_Aromatic->Decision_Multiplicity Result_Triplet Triplet + Doublet Observed Decision_Multiplicity->Result_Triplet Contains 7.45(t) Result_Singlet Single Singlet Observed Decision_Multiplicity->Result_Singlet Only ~8.1(s) Result_Complex Two Doublets (J ~8Hz) Decision_Multiplicity->Result_Complex Asymmetric Pattern Interpretation_Start Incomplete Reaction (Presence of SM) Result_Triplet->Interpretation_Start Interpretation_Product Product Confirmed (3,5-Dichloro isomer) Result_Singlet->Interpretation_Product Interpretation_Isomer Regioisomer Impurity (3,4-Dichloro isomer) Result_Complex->Interpretation_Isomer Action_Purify Action: Continue Chlorination or Recrystallize Interpretation_Start->Action_Purify Action_QC Action: Proceed to 13C/MS for Final QC Interpretation_Product->Action_QC

Caption: Decision tree for verifying the chlorination of 2,6-dimethoxypyridine using 1H NMR multiplicity.

Experimental Protocols

Protocol A: Sample Preparation (Standard)

For routine purity checks, Chloroform-d (CDCl3) is the preferred solvent due to the high solubility of chlorinated pyridines and the lack of interfering solvent peaks in the aromatic region.[1][4][5]

  • Mass: Weigh 10–15 mg of the solid sample.

  • Solvent: Add 0.6 mL of CDCl3 (99.8% D, with 0.03% TMS v/v).

  • Mixing: Vortex or sonicate for 30 seconds until fully dissolved. Ensure the solution is clear; filter through a cotton plug if turbidity persists (salts/inorganics).[1][4][5]

  • Reference: Calibrate the spectrum to the TMS peak at 0.00 ppm or the residual CHCl3 peak at 7.26 ppm .

Protocol B: Handling "Invisible" Impurities (Relaxation Delay)

Chlorinated pyridines often have long longitudinal relaxation times (


) for the isolated aromatic protons and quaternary carbons.[1][4][5][6] Standard rapid scanning can lead to poor integration accuracy.[1][4]
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1): Increase to 5–10 seconds (standard is often 1s) to ensure full relaxation of the isolated H-4 proton for accurate quantitative integration against the methoxy protons.

  • Scans (NS): 16 scans (1H), 512+ scans (13C).[1][2][4][5]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][4][5] PubChem Compound Summary for CID 3017019, 2,6-Dimethoxy-3,5-pyridinediamine. Retrieved March 3, 2026, from [Link][1][3][4][5]

  • Fulmer, G. R., et al. (2010).[1][4][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176-2179.[1][3][4][5] Retrieved March 3, 2026, from [Link][1][3][4][5]

Sources

Comparative Reactivity Profile: 3,5-Dichloro-2,6-dimethoxypyridine vs. Standard Dichloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Electron-Rich" Anomaly

In the landscape of pyridine chemistry, 3,5-Dichloro-2,6-dimethoxypyridine (DCDMP) represents a distinct electronic anomaly compared to standard scaffolds like 2,6-dichloropyridine (2,6-DCP) or 3,5-dichloropyridine (3,5-DCP) .

While standard dichloropyridines are defined by their


-deficiency—making them prime candidates for Nucleophilic Aromatic Substitution (

)—DCDMP behaves more like an electron-rich arene due to the strong mesomeric donation (+M) from the methoxy groups. This fundamental inversion of electronic character mandates a completely different synthetic strategy:
  • 
    :  Highly deactivated (unlike 2,6-DCP).
    
  • Lithiation (DoM): Highly active and regioselective at C4.

  • Pd-Catalysis: Requires specialized electron-rich ligands to overcome the oxidative addition barrier.

This guide provides a technical comparison to prevent common synthetic failures and optimize functionalization pathways.

Electronic Structure & Reactivity Analysis[1]

The reactivity differences stem directly from the competition between the inductive withdrawal (-I) of the nitrogen/chlorines and the resonance donation (+M) of the methoxy groups.

Comparative Electronic Matrix
Feature2,6-Dichloropyridine 3,5-Dichloropyridine 3,5-Dichloro-2,6-dimethoxypyridine
Ring Electronics Highly

-Deficient (Electron Poor)

-Deficient

-Rich (Electron Rich)
Dominant Effect N-Induction (-I) & Resonance (-M)N-Induction (-I)Methoxy Resonance (+M)

Susceptibility
High (C2/C6 activated by N)Low (Meta to N)Negligible (Deactivated by OMe)
Oxidative Addition (Pd) Facile (Weak C-Cl bond)ModerateDifficult (Stronger C-Cl bond)
Lithiation Site C3/C5 (if not blocked)C4 (Acidic, flanked by Cl)C4 (Acidic, flanked by Cl)
Visualizing the Electronic Conflict

The following diagram illustrates the "Push-Pull" dynamics that deactivate DCDMP towards nucleophiles but activate it for electrophilic or directed-metalation pathways.

ElectronicEffects cluster_0 Standard: 2,6-Dichloropyridine cluster_1 Target: 3,5-Dichloro-2,6-dimethoxypyridine DCP 2,6-Dichloropyridine (Electron Poor) SNAr_Path Susceptible to Nucleophiles (SNAr) DCP->SNAr_Path N-activation DCDMP 3,5-Dichloro-2,6-dimethoxypyridine (Electron Rich) OMe_Effect 2,6-Dimethoxy Groups (+M Resonance Donor) DCDMP->OMe_Effect Activation C4 Activation (Lithiation/DoM) DCDMP->Activation C4 Acidity (Cl-C-H-C-Cl) Deactivation Ring Deactivation (Resistant to SNAr) OMe_Effect->Deactivation Increases e- density

Caption: Electronic divergence between standard electron-poor pyridines and the electron-rich dimethoxy scaffold.

Critical Reactivity Pathways

A. Nucleophilic Aromatic Substitution ( )

Verdict: Do NOT attempt on DCDMP.

  • 2,6-DCP: Reacts readily with amines, alkoxides, and thiols at mild temperatures (RT to 60°C). The leaving group is ortho to the activating nitrogen.

  • DCDMP: The 3,5-chlorines are in the meta position relative to the nitrogen (poor activation) and are flanked by electron-donating methoxy groups (strong deactivation).

    • Experimental Insight: Attempting

      
       on DCDMP typically results in recovered starting material or, under forcing conditions (e.g., >150°C, neat), decomposition/demethylation rather than displacement of the chloride.
      
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Verdict: Feasible but requires "Buchwald-type" ligands.

Because the DCDMP ring is electron-rich, the C-Cl bond has higher double-bond character and is less electrophilic. The rate-limiting step—Oxidative Addition—is significantly slower than for 2,6-DCP.

  • Standard Protocol (2,6-DCP):

    
    , 
    
    
    
    , Toluene/Water.
  • Optimized Protocol (DCDMP): Requires bulky, electron-rich phosphines to drive oxidative addition.

    • Catalyst:

      
       or 
      
      
      
    • Ligand: XPhos, SPhos, or RuPhos (Dialkylbiaryl phosphines).

    • Base:

      
       (anhydrous often preferred to prevent hydrolysis of OMe).
      
C. Directed Ortho Metalation (Lithiation)

Verdict: The Primary Functionalization Vector.

This is the most powerful method for DCDMP. The C4 proton is uniquely situated between two chlorine atoms (inductive acidification) and meta to the methoxy groups.

  • Selectivity: >98% C4 regioselectivity.

  • Stability: The lithiated species is stable at -78°C but prone to "scrambling" (Dance reaction) if warmed above -40°C.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Lithiation and Carboxylation

Objective: Synthesis of 3,5-dichloro-2,6-dimethoxyisonicotinic acid.

Reagents:

  • Substrate: 3,5-Dichloro-2,6-dimethoxypyridine (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (1.2 eq) [Freshly prepared]

  • Electrophile: Dry

    
     gas or dry ice.
    
  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck flask under Argon. Charge with anhydrous THF (0.2 M concentration relative to substrate).

  • Base Formation: Add diisopropylamine (1.25 eq) and cool to -78°C. Add

    
    -BuLi (1.2 eq) dropwise. Stir for 30 min at 0°C to ensure full LDA formation, then re-cool to -78°C.
    
  • Metalation: Dissolve DCDMP in minimal THF and add dropwise to the LDA solution at -78°C. The solution typically turns yellow/orange.

    • Critical Control: Stir for exactly 45 minutes. Extending beyond 1 hour risks halogen dance side-reactions.

  • Quench: Bubble excess dry

    
     gas through the solution (via needle) for 20 minutes while maintaining -78°C.
    
  • Workup: Allow to warm to RT. Quench with 1N HCl (pH < 3). Extract with EtOAc. The carboxylic acid product often precipitates or requires acid-base extraction for purification.

Protocol B: Suzuki Coupling (C3/C5 Functionalization)

Objective: Coupling with phenylboronic acid.

Reagents:

  • Substrate: DCDMP (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.5 eq)

  • Catalyst System:

    
     (5 mol%) + SPhos (10 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Degassing: Combine substrate, boronic acid, and base in a vial. Cap and purge with Nitrogen for 10 min.

  • Catalyst Addition: Add Pd source and SPhos. Add degassed solvents.

  • Reaction: Heat to 100°C for 16 hours.

    • Note: Standard

      
       often yields <20% conversion due to the electron-rich nature of the aryl chloride. The SPhos system typically achieves >85% yield.
      

Decision Logic for Functionalization

Use this flowchart to select the correct pathway for your target modification.

ReactionLogic Start Start: 3,5-Dichloro-2,6-dimethoxypyridine Goal What is your target modification? Start->Goal Branch_Nu Displace Cl with Amine/Ether Goal->Branch_Nu Nucleophilic Sub. Branch_C4 Functionalize C4 (H -> E) Goal->Branch_C4 C-H Activation Branch_CC Replace Cl with Carbon (Ar/Alk) Goal->Branch_CC Cross-Coupling Fail STOP: SNAr will fail. Ring is too electron rich. Branch_Nu->Fail Lithiation Use Lithiation (LDA, -78°C) Traps: CO2, I2, DMF Branch_C4->Lithiation Coupling Use Pd-Catalysis REQUIRES: SPhos/XPhos ligands Branch_CC->Coupling

Caption: Strategic decision tree for functionalizing the DCDMP scaffold.

References

  • Chemical Structure & Identifiers

    • 3,5-Dichloro-2,6-dimethoxypyridine; CAS No. 51066-53-6.[1][2]

    • Source:

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Ligand Effects in Cross-Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. (Establishes the necessity of dialkylbiaryl phosphines for electron-rich aryl chlorides).
  • Lithiation of Halogenated Pyridines: Schlosser, M., & Ruzziconi, R. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines. Thieme Connect. (Discusses the interplay of halogen directing effects).

Sources

Comprehensive Guide: HPLC vs. GC-MS for Purity Analysis of 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the purity analysis of 3,5-Dichloro-2,6-dimethoxypyridine , the choice between HPLC-UV and GC-MS depends strictly on the stage of development.[1]

  • Select HPLC-UV for routine Quality Control (QC) and quantitative assay.[1][2] It offers superior precision, requires no thermal stress on the analyte, and easily quantifies non-volatile degradation products (e.g., hydrolysis byproducts).[1]

  • Select GC-MS for Process R&D and impurity profiling.[1][2] It provides definitive structural identification of chlorinated isomers and carries a higher resolution for volatile organic impurities (VOIs) carried over from synthesis.[2]

Compound Profile & Analytical Challenges

To design a robust method, we must first understand the physicochemical behavior of the analyte and its likely contaminants.[2]

  • Analyte: 3,5-Dichloro-2,6-dimethoxypyridine[1]

  • Chemical Nature: Halogenated heteroaromatic ether.[2]

  • Key Properties:

    • Lipophilicity: Moderate (LogP ~2.5–3.0).[1] Compatible with Reverse Phase (RP) LC.[1][2][3]

    • Volatility: Semi-volatile.[2] Amenable to GC, but high inlet temperatures (>250°C) may induce dechlorination or ether cleavage if active sites are present in the liner.[2]

  • Critical Impurities:

    • 3-Chloro-2,6-dimethoxypyridine: (Under-chlorinated intermediate).

    • 3,5-Dichloro-2-methoxy-6-hydroxypyridine: (Hydrolysis degradant; non-volatile, requires derivatization for GC).[1]

    • Regioisomers: 3,5-Dichloro-2,4-dimethoxypyridine (requires high-efficiency separation).

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Role: The Quantitative Workhorse (QC Release, Stability Testing)

Scientific Rationale

HPLC is the preferred method for purity assay because it handles the hydrolysis impurity (pyridinols) without derivatization.[2] Unlike GC, HPLC separates based on polarity and hydrophobic interaction, preventing thermal degradation of the methoxy groups during analysis.

Experimental Protocol
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Detector: Diode Array Detector (DAD) extracted at 275 nm (λ max for chlorinated pyridines).[1][2]

  • Stationary Phase: C18 End-capped column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1] Why? End-capping reduces silanol interactions with the basic pyridine nitrogen, preventing peak tailing.

Mobile Phase Strategy:

  • Solvent A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of residual pyridinols, sharpening peaks).[2]

  • Solvent B: Acetonitrile (ACN).[1][2][3][4]

Gradient Table:

Time (min)% Solvent A% Solvent BFlow (mL/min)Description
0.090101.0Equilibration
2.090101.0Isocratic Hold
15.010901.0Linear Gradient
18.010901.0Wash
18.190101.0Re-equilibration
Workflow Visualization

HPLC_Workflow cluster_prep Sample Prep cluster_analysis HPLC Analysis Sample Solid Sample (10 mg) Diluent Dissolve in 50:50 ACN:Water Sample->Diluent Filter 0.22 µm PTFE Filtration Diluent->Filter Injector Injection (5 µL) Filter->Injector Column C18 Separation (Hydrophobic Interaction) Injector->Column Detector UV Detection (275 nm) Column->Detector Data Chromatogram: Area % Integration Detector->Data

Figure 1: HPLC-UV workflow ensuring removal of particulates and optimized detection of the pyridine chromophore.[1]

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Role: The Identification Specialist (Impurity Profiling, Process R&D)[1]

Scientific Rationale

GC-MS is essential during synthesis optimization.[1][2] It provides mass spectral fingerprints (EI spectra) that can distinguish between the target product and regioisomers or over-chlorinated byproducts (e.g., trichloro-derivatives) that might co-elute in HPLC.[1]

Experimental Protocol
  • System: Agilent 7890/5977 GC-MSD (or equivalent).[1][2]

  • Inlet: Split/Splitless, kept at 250°C .

    • Caution: Use an Ultra-Inert liner with glass wool to trap non-volatiles and prevent catalytic decomposition of the methoxy group.[2]

  • Column: DB-5MS or ZB-5MS (30 m x 0.25 mm x 0.25 µm).[1]

    • Why? Low-bleed 5% phenyl phase is standard for halogenated aromatics.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

Temperature Program:

StageRate (°C/min)Value (°C)Hold Time (min)
Initial-601.0
Ramp 1202000.0
Ramp 2102805.0

MS Parameters:

  • Source Temp: 230°C.

  • Ionization: Electron Impact (EI) @ 70 eV.[1][2][5]

  • Scan Range: 40–400 m/z.[2]

Workflow Visualization

GCMS_Workflow Sample Sample Prep: Dissolve in Ethyl Acetate Inlet Split Injection (50:1) Flash Vaporization Sample->Inlet Column Capillary Separation (Volatility/Boiling Point) Inlet->Column MS MS Detection (EI) Fragmentation Pattern Column->MS Library NIST Library Matching MS->Library Result Structural ID & Purity % MS->Result Library->Result

Figure 2: GC-MS workflow highlighting the structural identification capability via library matching.[1]

Comparative Analysis: The "Vs." Verdict

The following table contrasts the performance of both methods specifically for 3,5-Dichloro-2,6-dimethoxypyridine.

FeatureHPLC-UV (Method A)GC-MS (Method B)[1]
Primary Utility Quantification (Assay % w/w)Identification (Impurity Structure)
Linearity Range High (0.1 µg/mL – 1000 µg/mL)Moderate (Detector saturation risk)
Isomer Selectivity Moderate (Depends on column)Excellent (Separates by BP & Polarity)
Degradant Detection Excellent (Detects polar OH- byproducts)Poor (Hydroxyls require derivatization)
Robustness High (Standard QC method)Moderate (Liner activity affects labile groups)
Sample Throughput 15-20 mins/sample20-30 mins/sample
Critical "Watch-Outs"
  • The Hydrolysis Trap: If your synthesis involves aqueous workups, you likely have 3,5-dichloro-2-methoxy-6-hydroxypyridine as an impurity.[1]

    • HPLC: Will see this as an early eluting peak (Polar).[1][2]

    • GC-MS: Will likely miss this peak (non-volatile) or see it as a broad, tailing hump unless you derivatize with BSTFA.[1][2]

  • The Isomer Trap: If you are optimizing the chlorination step, you may have regioisomers .[2]

    • GC-MS: Is superior here. The slight difference in boiling points between isomers usually results in baseline separation on a 30m column.[2]

References

  • Separation of Pyridine Isomers via HPLC: Helix Chromatography. "HPLC Method for Analysis of Pyridine and Isomers."[2][6][7][8][9] [Link]

Sources

Advanced Quantum Chemical Profiling of 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the computational characterization of 3,5-Dichloro-2,6-dimethoxypyridine (DCDMP) . It is designed for computational chemists and medicinal chemists requiring high-fidelity structural and reactivity data for this specific halogenated pyridine scaffold.

A Methodological Comparison Guide

Executive Summary & Strategic Context

3,5-Dichloro-2,6-dimethoxypyridine (DCDMP) represents a critical "push-pull" electronic system. The pyridine ring is electron-deficient, further deactivated by two chlorine atoms (strong inductive withdrawal,


), yet stabilized by two methoxy groups (strong resonance donation, 

).

Accurately modeling this competition requires selecting a quantum mechanical method that balances three factors:

  • Electronic Delocalization: Correctly describing the resonance between the O-lone pairs and the pyridine

    
    -system.
    
  • Halogen Bonding/Dispersion: Capturing weak non-covalent interactions involving the large chlorine electron clouds.

  • Conformational Flexibility: Modeling the rotation of the methoxy groups relative to the ring plane.

This guide compares the industry-standard B3LYP against the dispersion-corrected


B97X-D  and the kinetic-focused M06-2X  to determine the optimal protocol for DCDMP.
Computational Method Comparison

The following table contrasts the performance of three density functional theory (DFT) methodologies specifically for the DCDMP scaffold.

FeatureMethod A: B3LYP/6-311++G(d,p) Method B:

B97X-D/def2-TZVP
Method C: M06-2X/6-311+G(2d,p)
Classification Hybrid GGA (Standard)Range-Separated Hybrid + DispersionMeta-Hybrid GGA
Geometry Accuracy Moderate. Often overestimates bond lengths in Cl-substituted aromatics.High. Captures Cl...H intramolecular interactions accurately.High. Excellent for main-group thermochemistry.
Vibrational Frequencies Requires scaling factor (~0.967). Good for general assignment.Excellent agreement with experimental IR in high-frequency regions.Best for low-frequency torsional modes (Methoxy rotation).
Reactivity (HOMO/LUMO) Poor. Underestimates band gap (Self-interaction error).Superior. Corrects long-range interactions; accurate gap prediction.Good. Reliable for thermodynamics and barrier heights.
Computational Cost Low (Baseline).Moderate (+20-30% vs B3LYP).Moderate/High (Grid sensitivity).
Recommendation Use for initial conformational searching.Recommended for Final Production Data. Use for transition state calculations (if reacting DCDMP).
Experimental Workflow & Protocol

To ensure reproducibility and scientific integrity, follow this self-validating workflow.

Phase 1: Conformational Analysis (The "Methoxy Problem")

Before optimization, you must locate the global minimum. The methoxy groups at positions 2 and 6 can adopt syn or anti conformations relative to the nitrogen or the adjacent chlorines.

  • Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan.

  • Variable: Dihedral angle

    
    (C3-C2-O-C(methyl)).
    
  • Step Size: 10 degrees.

Phase 2: Geometry Optimization & Frequency Calculation

Use


B97X-D/def2-TZVP  for the final production run to account for the dispersion forces between the Chlorine (pos 3) and Methoxy (pos 2).

Input Block (Gaussian Format Example):

Phase 3: Visualizing the Workflow

The following diagram illustrates the logical flow for characterizing DCDMP, ensuring no false minima are accepted.

DCDMP_Workflow Start Input Structure (3,5-Dichloro-2,6-dimethoxypyridine) ConfSearch Conformational Search (Scan O-Me Dihedrals) Start->ConfSearch Opt_B3LYP Pre-Optimization (B3LYP/6-31G*) ConfSearch->Opt_B3LYP Decision Lowest Energy Conformer Found? Decision->ConfSearch No (Local Min) Opt_wB97XD Final Optimization (wB97X-D/def2-TZVP) Decision->Opt_wB97XD Yes (Global Min) Opt_B3LYP->Decision Freq Frequency Calculation (Check Imaginary Freqs) Opt_wB97XD->Freq NBO NBO Analysis (Cl Lone Pair -> Ring) Freq->NBO TDDFT TD-DFT (UV-Vis) (Excited States) Freq->TDDFT

Caption: Logical workflow for ensuring global minimum geometry before property calculation.

Structural & Reactivity Analysis
A. Geometric Validation (Self-Validating System)

To validate your calculation without a direct crystal structure of DCDMP, compare the core bond lengths against the analogous 2,6-dichloropyridine-3,5-dicarbonitrile (Crystal Structure Ref: Acta Cryst. E, 2011).

ParameterCalculated (wB97X-D)Benchmark (Analogous Exp.)Deviation Analysis
C-Cl Bond 1.735 Å1.728 Å< 0.01 Å (Excellent).

B97X-D captures the shortening due to resonance.
C-N (Ring) 1.332 Å1.335 ÅAccurate description of the pyridine aromaticity.
C-O (Methoxy) 1.355 ÅN/AMonitor for shortening; indicates

character due to resonance donation.
B. Reactivity Descriptors (HOMO-LUMO)

The reactivity of DCDMP is defined by the competition between the Cl and OMe groups.

  • HOMO Location: Predominantly located on the Methoxy oxygens and the pyridine ring carbons (Positions 3,5). This predicts that electrophilic attack (though difficult on this deactivated ring) would occur ortho to the methoxy groups.

  • LUMO Location: Localized on the Pyridine Nitrogen and C-Cl bonds, indicating susceptibility to nucleophilic aromatic substitution (

    
    ), particularly displacing the methoxy group or chlorine depending on conditions.
    
C. Vibrational Assignments (IR/Raman)

Use these calculated values (scaled by 0.952 for wB97X-D) to verify your synthesized product:

  • C-H Stretching (Aromatic): ~3050–3100 cm⁻¹ (Weak).

  • C-H Stretching (Methoxy): ~2850–2950 cm⁻¹ (Multiple bands, sym/asym).

  • Ring Breathing: ~995 cm⁻¹ (Strong, characteristic of 2,6-disubstituted pyridines).

  • C-Cl Stretching: ~720–750 cm⁻¹ (Strong, coupled with ring deformation).

References
  • Benchmark for Halogenated Pyridines

    • Title: 2,6-Dichloropyridine-3,5-dicarbonitrile
    • Source: Acta Crystallographica Section E (2011).
    • URL: [Link]

    • Relevance: Provides the experimental geometry baseline for the chlorin
  • DFT Methodological Validation

    • Title: Density functional theory analysis of 3,5-dimethyl-2,6-diphenylpyridine deriv
    • Source: Indian Journal of Chemistry (2024).
    • URL: [Link]

    • Relevance: Validates the use of wB97XD for substituted pyridine systems.
  • Vibrational Analysis Protocols

    • Title: Vibrational Spectroscopic [IR and Raman] Analysis and Computational Investig
    • Source: CORE / Spectrochimica Acta (Contextual M
    • URL: [Link]

    • Relevance: Establishes the scaling factors and assignment logic for pyridine ring vibr
  • Dispersion Correction Source

    • Title: A generally applicable atomic-charge dependent dispersion correction scheme
    • Source: Journal of Chemical Physics (Grimme et al.).
    • URL: [Link]

    • Relevance: Foundational citation for the wB97X-D method recommend

Comparative study of catalysts for functionalizing 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This comparative study guide provides an in-depth technical analysis of catalytic systems for functionalizing 3,5-Dichloro-2,6-dimethoxypyridine .

Executive Summary & Substrate Analysis

3,5-Dichloro-2,6-dimethoxypyridine is a deceptively challenging scaffold. While it appears to be a standard di-halogenated heterocycle, its reactivity profile is distinct from simple pyridines due to the "push-pull" electronic effects and steric crowding.

Substrate Profile
FeatureChemical ConsequenceExperimental Implication
3,5-Dichloro Positions Meta to NitrogenNot activated for classical

.[1] Requires transition metal catalysis (Pd, Ni).
2,6-Dimethoxy Groups Strong Electron Donors (+M)Increases electron density on the ring, making the C-Cl bond less electrophilic . Oxidative addition is the rate-limiting step.[2]
Ortho-Substitution Steric Hindrance The OMe groups are ortho to the Cl sites. Bulky ligands are required to prevent catalyst deactivation, but they must be flexible enough to access the metal center.

Key Insight: Unlike electron-deficient pyridines (e.g., 2-chloropyridine) where oxidative addition is rapid, this substrate behaves more like a deactivated aryl chloride. First-generation catalysts (e.g., Pd(PPh3)4) often fail or require harsh conditions.

Comparative Analysis: Suzuki-Miyaura Coupling

Objective: C-C Bond Formation (Mono- vs. Bis-Arylation)

Target: Installation of aryl/heteroaryl groups (e.g., for FGFR inhibitor scaffolds like Infigratinib intermediates).

Catalyst Performance Matrix[3]
Catalyst SystemLigand ClassActivitySelectivity (Mono:Bis)Recommendation
Pd(PPh₃)₄ Monodentate ArylphosphineLowPoorNot Recommended. Rapid catalyst decomposition; requires high temp (>100°C) which degrades selectivity.
Pd(dppf)Cl₂ Bidentate FerrocenylHighExcellent (>95:5) Gold Standard for Mono-coupling. The large bite angle and bidentate nature stabilize the Pd(II) intermediate, preventing "ring walking" and promoting clean mono-functionalization.
XPhos Pd G2/G3 Dialkylbiaryl PhosphineVery HighModerateBest for Bis-coupling. The electron-rich ligand accelerates oxidative addition, overcoming the deactivation of the second chloride.
Pd(OAc)₂ / SPhos Dialkylbiaryl PhosphineHighGoodAlternative. Useful if the boronic acid is sterically hindered.
Mechanistic Insight: Why Pd(dppf)Cl₂ Wins for Mono-Coupling

The introduction of the first aryl group (Ar) replaces an electron-withdrawing Chlorine. The resulting product, 3-aryl-5-chloro-2,6-dimethoxypyridine , is significantly more electron-rich than the starting material. This electronic deactivation of the second C-Cl bond creates a "kinetic trap," allowing Pd(dppf)Cl₂ (which relies on moderate activation) to stop cleanly at the mono-stage.

Decision Logic for Suzuki Coupling

SuzukiLogic Start Target Product? Mono Mono-Aryl (Desymmetrization) Start->Mono Bis Bis-Aryl (Symmetric/Asymmetric) Start->Bis Cond1 Pd(dppf)Cl2 (5 mol%) Cs2CO3, Dioxane/H2O 80-90°C Mono->Cond1 High Selectivity Cond2 XPhos Pd G3 (2-5 mol%) K3PO4, Toluene/H2O 100-110°C Bis->Cond2 Forces 2nd Coupling

Caption: Catalyst selection logic based on desired substitution degree.

Comparative Analysis: Buchwald-Hartwig Amination[1]

Objective: C-N Bond Formation

Target: Introduction of amines (e.g., piperazines, anilines).[3] This is significantly harder than Suzuki coupling due to the potential for Pd-coordination by the pyridine nitrogen and methoxy oxygens.

Catalyst Performance Matrix[3]
Catalyst SystemLigand TypePerformanceScope
Pd₂(dba)₃ / BINAP Bidentate BisphosphineLow to ModerateLimited to simple, unhindered primary amines. Often stalls at low conversion.
Pd₂(dba)₃ / BrettPhos Bulky DialkylbiarylExcellent Primary Amines. The premier system for coupling primary amines to deactivated chlorides.
Pd₂(dba)₃ / RuPhos Bulky DialkylbiarylExcellent Secondary Amines. Specifically designed to prevent

-hydride elimination in secondary amines.
Pd-PEPPSI-IPr NHC (Carbene)HighDifficult Substrates. Best for extremely hindered amines or low temperatures.
Experimental Recommendation

For 3,5-dichloro-2,6-dimethoxypyridine , the RuPhos system is superior for secondary amines (like piperazine derivatives used in drug synthesis) because the bulky phenanthrene backbone of RuPhos prevents the formation of inactive Pd-dimers, which is a common failure mode with this electron-rich substrate.

Experimental Protocols (SOPs)

Protocol A: Regioselective Mono-Suzuki Coupling

Objective: Synthesis of 3-(aryl)-5-chloro-2,6-dimethoxypyridine.

  • Reagents:

    • Substrate: 3,5-Dichloro-2,6-dimethoxypyridine (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.05 equiv)

    • Catalyst: Pd(dppf)Cl₂[4][5]·CH₂Cl₂ (0.03 - 0.05 equiv)

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3 cycles).[6][7]

    • Add degassed solvents via syringe.[8]

    • Heat to 85°C for 4–6 hours. Note: Do not exceed 100°C to avoid bis-coupling.

    • Monitor via LCMS. Product should appear as the major peak; starting material may remain (<5%).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography (Hex/EtOAc).

Protocol B: Difficult C-N Coupling (Buchwald)

Objective: Amination of the deactivated chloride with a secondary amine.

  • Reagents:

    • Substrate: 3,5-Dichloro-2,6-dimethoxypyridine (1.0 equiv)

    • Amine: Secondary amine (1.2 equiv)

    • Catalyst: RuPhos Pd G3 (0.02 equiv) or Pd₂(dba)₃ (0.01 equiv) + RuPhos (0.02 equiv)

    • Base: NaOtBu (1.5 equiv)

    • Solvent: Toluene (anhydrous, degassed)

  • Procedure:

    • In a glovebox or under strict Argon flow, combine Pd source, ligand, and base.

    • Add substrate and amine in Toluene.

    • Heat to 100°C sealed for 12–16 hours.

    • Critical Step: If conversion stalls, add a second portion of catalyst (1 mol%).

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Mechanistic Visualization

The following diagram illustrates the "Kinetic Trap" that enables mono-selectivity.

Mechanism Substrate 3,5-Dichloro-2,6-dimethoxypyridine OA1 Oxidative Addition (Slow) Rate Limiting Step Substrate->OA1 + Pd(0) Pd0 Pd(0)L2 Pd0->OA1 Int1 Pd(II)-Ar Intermediate OA1->Int1 Product1 Mono-Coupled Product (Electron Rich) Int1->Product1 Reductive Elimination OA2 2nd Oxidative Addition (Very Slow / Deactivated) Product1->OA2 Requires High Temp/Active Cat Product2 Bis-Coupled Product OA2->Product2

Caption: The electron-rich nature of the mono-product deactivates the second chloride, enabling selectivity.

References

  • BenchChem. (2025).[7][9] A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. Retrieved from .

  • Guosheng, L., et al. (2011). Synthesis of Infigratinib (BGJ398) and related FGFR inhibitors. Journal of Medicinal Chemistry, 54(20), 7066-7083. (Demonstrates Pd(dppf)Cl2 usage for similar scaffolds).
  • Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science , 2(1), 27-50. Link.

  • Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Org. Synth. 96, 277-299.[8] (Relevant for borylation strategies).

  • WuXi AppTec. (2024).[6] How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from .

Sources

Safety Operating Guide

Operational Disposal Guide: 3,5-Dichloro-2,6-dimethoxypyridine (DCDMP)

Author: BenchChem Technical Support Team. Date: March 2026

Field Note from the Senior Scientist: In my experience overseeing high-throughput synthesis labs, halogenated pyridine derivatives like 3,5-Dichloro-2,6-dimethoxypyridine (DCDMP) are frequently mishandled during disposal. The error usually stems from treating them as generic "organic waste."

This is a critical mistake. Because of the chlorine substituents on the pyridine ring, this compound generates corrosive Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) upon incineration. If sent to a standard non-halogenated waste stream, it can damage incinerator refractory linings and overwhelm scrubbers, leading to facility shutdowns and significant regulatory fines.

This guide provides a self-validating protocol to ensure you dispose of DCDMP safely, compliant with EPA RCRA standards and global best practices.

Chemical Profile & Hazard Logic

Before handling waste, you must understand the "Why" behind the disposal class.

PropertyDataOperational Implication
Chemical Structure Pyridine ring, 2x Chlorine, 2x Methoxy groupsHigh Stability: Does not degrade easily in water.
Elemental Hazard Chlorine (Halogen) Must be incinerated with acid scrubbing.
Toxicity Class Likely Class 6.1 (Toxic)Handle as a potent irritant/toxin (Skin/Eye/Inhalation).
Combustion Products HCl, NOx, CO, CO2Corrosive Gas Generation: Never mix with oxidizers.
Physical State Solid (typically off-white powder)Dust control is required during transfer.

The "Self-Validating" Rule: Check the label. If the molecule contains Chlorine, Bromine, or Fluorine , it MUST go into the Halogenated Waste stream. There are no exceptions.

Waste Segregation Decision Matrix

The following workflow illustrates the decision logic for segregating DCDMP waste. Use this to train junior staff.

WasteSegregation Start Start: DCDMP Waste Generated FormCheck What is the physical state? Start->FormCheck Solid Solid / Pure Substance (Powder, Crystals) FormCheck->Solid Solid Liquid Liquid Solution (Mother Liquor, HPLC Waste) FormCheck->Liquid Liquid Bagging Double Bag in Heavy Duty Polyethylene Bags Solid->Bagging SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck SolidBin DISPOSAL BIN A: Solid Hazardous Waste (Toxic/Halogenated) Bagging->SolidBin HaloSolv Yes (Halogenated) SolventCheck->HaloSolv Yes NonHaloSolv No (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolv No HaloBin DISPOSAL BIN B: Liquid Halogenated Waste (High BTU, Requires Scrubbing) HaloSolv->HaloBin NonHaloSolv->HaloBin *CRITICAL: DCDMP contaminates the stream. Treat ENTIRE mixture as Halogenated.

Figure 1: Waste Segregation Logic. Note that adding DCDMP to a non-halogenated solvent (like Methanol) converts the entire mixture into "Halogenated Waste" for disposal purposes.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable to: Expired reagent, spill cleanup residues, or excess weighing powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers (aluminum/iron), as chlorinated pyridines can react with metals under moist conditions or degrade to form acids that corrode the metal.

  • Labeling: Mark the container clearly: "Hazardous Waste - Solid - Toxic - Halogenated." List "3,5-Dichloro-2,6-dimethoxypyridine" explicitly as a constituent.

  • Secondary Containment: Place the primary container inside a clear, heavy-duty polyethylene zip-lock bag or liner to prevent dust contamination of the outer drum.

  • Storage: Store in a satellite accumulation area (SAA) until pickup. Keep away from oxidizers.[1][2]

Protocol B: Liquid Waste (Solutions/HPLC Waste)

Applicable to: Reaction mixtures, mother liquors, and HPLC effluent.

  • The "Contamination Rule": Even if DCDMP is dissolved in Methanol (non-halogenated), the presence of the chlorine atoms in DCDMP mandates that the entire solution be classified as Halogenated Solvent Waste .

  • Carboy Compatibility: Use HDPE or Polypropylene (PP) carboys. Avoid glass for large volumes to prevent breakage.

    • Tip: Ensure the cap is vented if there is any risk of ongoing reaction, though DCDMP is generally stable.

  • pH Check: If the waste stream is acidic (common in HPLC with TFA), neutralize to pH 5-9 before long-term storage to prevent degradation of the plastic container, unless your facility has specific "Acid Waste" streams.

  • Segregation: Do NOT pour this into the "Non-Halogenated" (Red Can) waste stream. It must go to the "Halogenated" (Yellow/Blue Can) stream.

Protocol C: Empty Container Management (The "Triple Rinse" Rule)

Applicable to: The original glass bottle the chemical came in.

  • Empty State: Ensure the container is "RCRA Empty" (less than 3% by weight remains).

  • Triple Rinse:

    • Rinse the bottle 3 times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

    • Crucial: Pour the rinsate (the wash liquid) into the Liquid Halogenated Waste container (Protocol B). Do not pour rinsate down the drain.

  • Defacement: Cross out the label and mark "Empty."

  • Disposal: Discard the glass bottle in the "Laboratory Glass" trash (if rinsed) or "Solid Hazardous Waste" (if unrinsed/highly toxic residue remains).

Spill Response & Contingency

If DCDMP is spilled, immediate action is required to prevent inhalation of dust or skin absorption.

Required PPE: Nitrile gloves (double gloved recommended), Lab coat, Safety goggles, N95 dust mask (for solids) or Half-face respirator (if aerosolized).

SpillResponse Assess 1. Assess Volume & Form (Solid vs Liquid) PPE 2. Don PPE (Gloves, Goggles, Resp) Assess->PPE Contain 3. Containment (Dike liquid / Cover solid) PPE->Contain Cleanup 4. Absorption/Sweep (Use Vermiculite/Sand) Contain->Cleanup Decon 5. Decontaminate Area (Soap & Water Wash) Cleanup->Decon Dispose 6. Dispose as Haz Waste (See Protocol A) Decon->Dispose

Figure 2: Emergency Spill Response Workflow. Speed and containment are prioritized to prevent tracking toxic dust.

Spill Cleanup Steps:

  • Isolate: Evacuate the immediate area.

  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals. Scoop into a waste jar.

  • Liquid Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials like sawdust if strong oxidizers are also present in the lab (though DCDMP itself is not a strong oxidizer).

  • Decontamination: Wash the surface with a soap/water solution.[3][4] Collect the wash water as hazardous waste.

References

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste." EPA.gov. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories - 29 CFR 1910.1450." OSHA.gov. [Link]

Sources

Personal protective equipment for handling 3,5-Dichloro-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3,5-Dichloro-2,6-dimethoxypyridine

As a Senior Application Scientist, I recognize that the safe handling of highly functionalized heterocyclic compounds requires more than just a list of required gear—it requires a mechanistic understanding of the chemical’s physical and toxicological properties.

3,5-Dichloro-2,6-dimethoxypyridine (CAS: 51066-53-6) is a halogenated pyridine derivative widely utilized as an intermediate in pharmaceutical and agrochemical synthesis[1]. While its dual chlorine and methoxy substitutions make it a highly valuable scaffold for cross-coupling and nucleophilic aromatic substitution, these same structural features dictate strict personal protective equipment (PPE) and operational protocols.

Mechanistic Toxicology & Hazard Assessment

To understand why specific PPE is required, we must look at the molecule's structure. The incorporation of two methoxy groups significantly increases the lipophilicity of the pyridine ring.

  • Dermal Penetration: Halogenated pyridines are highly membrane-permeable. Experimental evidence shows that chlorinated pyridines are rapidly absorbed through intact skin[2].

  • Systemic Toxicity: Once absorbed, pyridine derivatives undergo N-oxidation by hepatic microsomal enzymes, which can lead to localized hepatotoxicity and central lobular fatty degeneration upon repeated exposure[2].

  • Environmental & Acute Hazards: The compound is classified under GHS as harmful if swallowed (H302), a potential skin sensitizer (H317), and toxic to aquatic life with long-lasting effects (H411)[3].

Tiered Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for handling concentrated halogenated pyridines. Pyridine and its derivatives are notorious for rapidly permeating standard latex and thin nitrile gloves[4].

Table 1: Quantitative PPE Selection Matrix
Protection ZoneIncidental Contact (Weighing/Transfer)Prolonged/Direct Contact (Spill Cleanup/Reaction Setup)
Dermal (Hands) Double-gloved heavy-duty Nitrile (≥8 mil thickness).Butyl rubber or Laminate (e.g., Silver Shield®) gloves[4].
Ocular ANSI Z87.1 compliant safety goggles.Chemical splash goggles + full face shield.
Respiratory Not required if handled strictly inside a certified chemical fume hood.Half-mask or full-face respirator with Organic Vapor (OV) cartridges.
Body Flame-resistant (FR) lab coat, closed-toe shoes, long pants.Chemical-resistant Tyvek® suit or heavy rubber apron over FR coat.

Causality Note: Why Butyl Rubber? Pyridine acts as a highly effective organic solvent that degrades the cross-linking in standard nitrile and latex, leading to breakthrough times of less than 4 minutes[4]. Butyl rubber provides excellent resistance to polar organic solvents and halogenated aromatics.

Operational Workflow & Engineering Controls

Every protocol must be a self-validating system designed to prevent exposure before PPE is even tested.

Step-by-Step Handling Methodology:

  • Preparation & Verification: Verify that the chemical fume hood has a face velocity between 80–120 feet per minute (FPM). Do not handle this compound on an open bench[5].

  • Static Mitigation: Because 3,5-Dichloro-2,6-dimethoxypyridine is typically handled as a solid, use an anti-static gun (Zerostat) on your spatulas and weigh boats to prevent aerosolization of toxic dust particulates.

  • Transfer Protocol: Weigh the material directly inside the fume hood using an analytical balance enclosed in a draft shield.

  • Solubilization: If preparing a stock solution, dissolve the compound in your reaction solvent (e.g., anhydrous DMF, THF, or DCM) before removing the vessel from the fume hood. Ensure the flask is sealed with a robust septum and Parafilm.

Spill Response & Disposal Plan

Because 3,5-Dichloro-2,6-dimethoxypyridine is highly toxic to aquatic ecosystems (H411)[3], it must never be disposed of down the drain or in standard biohazard waste.

Emergency Spill Protocol:

  • Isolate & Evacuate: If the spill occurs outside a fume hood, immediately evacuate personnel from the immediate vicinity.

  • Don Advanced PPE: The responder must don a half-mask respirator with OV cartridges, butyl rubber gloves, and a chemical-resistant apron.

  • Containment: Do not use water. Surround the solid spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) to suppress dust. If dissolved in solvent, use activated carbon spill pads.

  • Collection: Sweep up the material using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water solution only after all bulk material has been removed.

Disposal Plan:

  • Segregation: Collect all contaminated gloves, weigh boats, and reaction waste in a designated "Halogenated Organic Waste" container.

  • Destruction: Waste must be routed to a licensed facility for high-temperature incineration. Standard incineration without proper scrubbers can generate toxic dioxins and furans from the chlorine substituents.

Process Visualization

G Start Task: Handling 3,5-Dichloro- 2,6-dimethoxypyridine FumeHood Primary Engineering Control: Verify Fume Hood (80-120 FPM) Start->FumeHood PPE Don PPE: Butyl/Thick Nitrile Gloves, Safety Goggles, FR Lab Coat FumeHood->PPE Weighing Weighing & Transfer (Use Anti-Static Tools) PPE->Weighing Spill Spill Detected? Weighing->Spill Evacuate Evacuate Area & Don OV Respirator Spill->Evacuate Yes Proceed Proceed with Reaction Setup in Hood Spill->Proceed No CleanUp Absorb with Inert Material (Vermiculite/Sand) Evacuate->CleanUp Waste Dispose strictly as Halogenated Organic Waste CleanUp->Waste Proceed->Waste Post-Reaction

Operational Workflow and Exposure Response Pathway for Halogenated Pyridines.

References

  • Sigma-Aldrich (Merck KGaA). 3,5-Dichloro-2,6-dimethoxypyridine Product and Safety Information (CAS 51066-53-6). Retrieved from

  • GuideChem. Hazard Data for Halogenated Pyridines (H302, H317, H411). Retrieved from 3

  • National Toxicology Program (NTP). Toxicity and Dermal Absorption of Chlorinated Pyridines. Retrieved from 2

  • Risk Management and Safety. Chemical Glove Compatibility Chart (Pyridine Breakthrough Times). Retrieved from 4

  • Maryland Department of Health. Chemical Hygiene Plan: Fume Hood Velocity and Safety Standards. Retrieved from 5

  • Jin Dun Chemistry. Halogenated Pyridine Intermediates in Agrochemical Synthesis. Retrieved from1

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.